5-Hydroxy-4-methoxy-2-nitrobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-4-methoxy-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8-3-6(9(12)13)5(4-10)2-7(8)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTULGYAZUWPSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301264 | |
| Record name | 5-hydroxy-4-methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58749-47-6 | |
| Record name | 58749-47-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-hydroxy-4-methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde from Veratraldehyde
This technical guide provides a detailed exploration of the synthetic pathway for converting veratraldehyde (3,4-dimethoxybenzaldehyde) into 5-hydroxy-4-methoxy-2-nitrobenzaldehyde. This molecule serves as a valuable intermediate in the development of various pharmaceutical compounds and fine chemicals. The synthesis is a compelling case study in electrophilic aromatic substitution and regioselective demethylation, offering insights applicable to complex organic synthesis. This document is intended for researchers, chemists, and professionals in drug development, providing both theoretical understanding and practical, field-proven protocols.
Strategic Overview: A Two-Step Synthetic Approach
The conversion of veratraldehyde to the target compound is efficiently achieved through a two-step process. This strategy is predicated on the electronic properties of the starting material and the intermediate, which guide the regiochemical outcomes of each transformation.
-
Step 1: Electrophilic Nitration. The process begins with the nitration of the veratraldehyde aromatic ring. The electron-donating methoxy groups strongly influence the position of the incoming nitro group, directing it to an ortho position, yielding 4,5-dimethoxy-2-nitrobenzaldehyde (also known as 6-nitroveratraldehyde).
-
Step 2: Regioselective Demethylation. The subsequent and most critical step involves the selective removal of the methyl group from the methoxy substituent at the C-5 position. This is accomplished using a specialized demethylation procedure that preserves the C-4 methoxy group, resulting in the final product, this compound.
The entire workflow is designed to maximize yield and purity while maintaining operational safety.
Caption: Overall synthetic workflow from veratraldehyde.
Step 1: Nitration of Veratraldehyde
Mechanistic Rationale & Regioselectivity
The nitration of veratraldehyde is a classic example of electrophilic aromatic substitution. The benzene ring is activated by two electron-donating methoxy (-OCH₃) groups and deactivated by the electron-withdrawing aldehyde (-CHO) group.
-
Directing Effects: The methoxy groups are powerful ortho, para-directing activators. The aldehyde group is a meta-directing deactivator. The position of nitration is determined by the cumulative effect of these substituents. The C-2 and C-6 positions are most activated by the methoxy groups.
-
Causality of Experimental Choice: Nitration is directed to the C-6 position (which becomes the C-2 position in the product, 4,5-dimethoxy-2-nitrobenzaldehyde) due to the strong activating effect of the adjacent methoxy groups. Performing the reaction at a reduced temperature (18–22°C) is critical to control the highly exothermic nature of the nitration, preventing over-nitration and oxidative side reactions that can degrade the aldehyde functionality.[1] The use of nitric acid alone, without sulfuric acid, is sufficient for this activated system and avoids the harsher conditions of a mixed-acid nitration.[1][2]
Caption: Reaction scheme for the nitration of veratraldehyde.
Detailed Experimental Protocol
This protocol is adapted from the robust procedure outlined in Organic Syntheses.[1]
Critical Note: The product, 4,5-dimethoxy-2-nitrobenzaldehyde, is highly sensitive to light. All procedures following its formation should be conducted in semi-darkness or with apparatus protected from light (e.g., wrapped in aluminum foil).[1]
-
Apparatus Setup: In a fume hood, place a 1-L wide-mouth Erlenmeyer flask inside a larger water bath. Equip the flask with a mechanical stirrer.
-
Reagent Preparation: Add 350 mL of nitric acid (specific gravity 1.4) to the flask and cool the surrounding water bath to approximately 15°C.
-
Reaction: Crush 70 g (0.42 mole) of veratraldehyde into small grains. Begin stirring the nitric acid and add the crushed veratraldehyde in small portions over a period of about 1 hour.
-
Temperature Control: Monitor the internal temperature of the reaction mixture closely, maintaining it between 18°C and 22°C. Use ice cubes in the outer bath as needed to manage the exotherm.[1]
-
Reaction Completion: After all the veratraldehyde has been added, continue stirring for an additional 10 minutes.
-
Product Precipitation: Pour the reaction mixture into 4 L of vigorously agitated cold water in an opaque container. This will cause the crude product to precipitate.
-
Isolation: Filter the yellow precipitate using a large Büchner funnel. Resuspend the filter cake in 2 L of cold water, stir for several minutes, and filter again to wash away residual acid.
-
Purification: The crude, damp product can be recrystallized directly. Dissolve it in 2 L of boiling 95% ethanol. Allow the solution to cool and stand overnight. The product will crystallize. Filter the purified solid, concentrate the mother liquor to obtain a second crop, and dry the combined solids in a vacuum oven at 50°C.
Data Summary: Nitration
| Parameter | Value | Reference |
| Starting Material | Veratraldehyde | [1] |
| Reagent | Nitric Acid (sp. gr. 1.4) | [1] |
| Temperature | 18–22 °C | [1] |
| Reaction Time | ~1 hour addition, 10 min stir | [1] |
| Typical Yield | 73–79% | [1] |
| Product Name | 4,5-Dimethoxy-2-nitrobenzaldehyde | [3][4] |
| CAS Number | 20357-25-9 | [3] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 132–133 °C (after recrystallization) | [1] |
Step 2: Selective Demethylation
Mechanistic Rationale & Regioselectivity
The selective cleavage of the C-5 methoxy ether is the most nuanced step of this synthesis. General demethylating agents like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) often lack the required regioselectivity.[5] A specialized method using concentrated sulfuric acid with methionine as an additive provides a path to the desired product.[6]
-
Causality of Reagent Choice: The mechanism is thought to involve the formation of a multi-point hydrogen-bonded complex between the substrate, methionine, and sulfuric acid. This complexation may preferentially expose the C-5 methoxy group to nucleophilic attack by the methionine sulfur atom or hydrolysis, leading to its cleavage over the C-4 methoxy group. The precise mechanism involves the formation of an intermediate that facilitates the removal of the methyl group.[6] This approach is a prime example of using a biomolecule to influence the selectivity of a classical organic reaction.
Caption: Reaction scheme for selective demethylation.
Detailed Experimental Protocol
This protocol is based on the methodology reported for the synthesis of this compound.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 4,5-dimethoxy-2-nitrobenzaldehyde and a molar equivalent of L-methionine.
-
Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid to the mixture with continuous stirring.
-
Reaction: Allow the reaction to proceed, monitoring its progress via Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with stirring. This will precipitate the crude product.
-
Isolation & Extraction: If the product precipitates as a solid, it can be collected by vacuum filtration. Alternatively, the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic extracts with water and then with a saturated sodium bicarbonate solution to remove any residual acid, followed by a final wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid should be purified by column chromatography or recrystallization to yield the pure final product.
Data Summary: Demethylation
| Parameter | Value | Reference |
| Starting Material | 4,5-Dimethoxy-2-nitrobenzaldehyde | [6] |
| Reagents | Concentrated H₂SO₄, L-Methionine | [6] |
| Key Feature | Selective cleavage of C-5 methoxy group | [6] |
| Typical Yield | 65.0% | [6] |
| Product Name | This compound | [6][7][8] |
| CAS Number | 58749-47-6 | [7][8] |
| Appearance | Solid | [9] |
| Molecular Formula | C₈H₇NO₅ | [6] |
Characterization and Validation
The identity and purity of the intermediate and final product must be confirmed through standard analytical techniques. The structures should be validated by comparing the obtained data with literature values.
-
¹H-NMR Spectroscopy: To confirm the number and environment of protons. For the final product, the appearance of a hydroxyl proton signal and the disappearance of one methoxy signal are key indicators.
-
Infrared (IR) Spectroscopy: To identify functional groups. Characteristic peaks for the hydroxyl (-OH), aldehyde (-CHO), nitro (-NO₂), and ether (C-O-C) groups should be present.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
The successful synthesis yields this compound, a versatile building block ready for application in further synthetic endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. 6-Nitroveratraldehyde | C9H9NO5 | CID 88505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS#:58749-47-6 | Chemsrc [chemsrc.com]
- 8. 5-hydroxy-4-methoxy-2-nitro-benzaldehyde | 58749-47-6 [chemicalbook.com]
- 9. 5-Hydroxy-2-nitrobenzaldehyde [webbook.nist.gov]
A Technical Guide to 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde: Properties, Synthesis, and Applications
This guide provides an in-depth technical overview of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde, a key aromatic intermediate. With its unique assembly of functional groups, this compound serves as a versatile building block in the synthesis of complex organic molecules, particularly within the realms of medicinal chemistry and materials science. This document will cover its core physicochemical properties, a detailed synthesis protocol with mechanistic considerations, spectroscopic analysis, and key applications for researchers and drug development professionals.
Compound Identification and Physicochemical Properties
This compound is a polysubstituted aromatic aldehyde. The strategic placement of an electron-donating hydroxyl group, a methoxy group, and the strongly electron-withdrawing nitro and aldehyde groups creates a distinct electronic and reactive profile, making it a valuable precursor for further chemical modifications.
Caption: 2D Chemical Structure of this compound.
Table 1: Core Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 58749-47-6 | [1][2][3] |
| Molecular Formula | C₈H₇NO₅ | [4] |
| Molecular Weight | 197.15 g/mol | [2][3] |
| Appearance | Yellow solid | [2] |
| Purity | ≥95% (typical) | [2][3] |
| Boiling Point | 420.2 ± 45.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols. | Inferred |
Synthesis and Mechanistic Insights
A reliable and efficient synthesis of this compound can be achieved starting from the readily available precursor, veratraldehyde (3,4-dimethoxybenzaldehyde).[5] The process involves two key transformations: electrophilic nitration followed by a regioselective demethylation.
References
An In-Depth Technical Guide to 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde (CAS 58749-47-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-4-methoxy-2-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring a hydroxyl, a methoxy, a nitro, and an aldehyde group on a benzene ring, provides a rich platform for a variety of chemical transformations. The interplay of these functional groups, with the electron-withdrawing nitro and aldehyde moieties and the electron-donating hydroxyl and methoxy groups, creates a unique electronic environment that is of significant interest in the design and synthesis of novel bioactive molecules and functional materials. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in medicinal chemistry and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 58749-47-6 | [1][2][3] |
| Molecular Formula | C₈H₇NO₅ | [4] |
| Molecular Weight | 197.15 g/mol | [1][2] |
| Appearance | Yellow solid | [1][2] |
| Purity | ≥95% | [1][2] |
| IUPAC Name | This compound | [5] |
| Storage Temperature | Inert atmosphere, 2-8°C | [4] |
Synthesis
The synthesis of this compound can be achieved through a multi-step process starting from veratraldehyde. The general synthetic approach involves the nitration of a protected or substituted benzaldehyde derivative, followed by selective deprotection or modification to yield the final product.[6]
A representative synthetic pathway is outlined below:
Detailed Experimental Protocol: Synthesis from 4,5-dimethoxy-2-nitrobenzaldehyde
This protocol describes the selective demethylation of 4,5-dimethoxy-2-nitrobenzaldehyde to yield this compound.[6]
Materials:
-
4,5-dimethoxy-2-nitrobenzaldehyde
-
Methionine
-
Concentrated Sulfuric Acid
-
Deionized Water
-
Ice
-
Appropriate organic solvents for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,5-dimethoxy-2-nitrobenzaldehyde in a minimal amount of a suitable solvent.
-
Addition of Reagents: Add a molar equivalent of methionine to the solution.
-
Acidification: Carefully and slowly, add concentrated sulfuric acid to the reaction mixture while maintaining a low temperature using an ice bath.
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by carefully pouring the mixture over crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate, multiple times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Chemical Reactivity and Applications in Drug Development
The presence of multiple functional groups makes this compound a valuable building block in medicinal chemistry. The aldehyde group is particularly reactive and can readily undergo condensation reactions with primary amines to form Schiff bases, which are a class of compounds known for their broad range of biological activities.
Proposed Application in Antimicrobial Drug Discovery
While direct biological activity data for this compound is limited, its structural isomer, 2-hydroxy-4-methoxybenzaldehyde, has demonstrated significant antimicrobial and antifungal properties.[7][8][9][10] This suggests that this compound and its derivatives are promising candidates for screening as antimicrobial agents. A general protocol for evaluating the antibacterial activity is provided below.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a panel of bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control antibiotic (e.g., ampicillin)
-
Negative control (broth only)
-
Solvent for the compound (e.g., DMSO)
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in CAMHB in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include positive and negative controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its rich functionality allows for the creation of a diverse range of derivatives, particularly Schiff bases, which are of interest for the development of new therapeutic agents. While further research is needed to fully elucidate its biological activity profile, the known antimicrobial properties of its structural isomers suggest that it is a promising scaffold for the discovery of novel anti-infective compounds. This guide provides a foundational resource for researchers to explore the potential of this compound in their scientific endeavors.
References
- 1. 5-hydroxy-4-methoxy-2-nitro-benzaldehyde | 58749-47-6 [chemicalbook.com]
- 2. This compound [sytracks.com]
- 3. This compound | C8H7NO5 | CID 285294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-hydroxy-4-methoxy-2-nitro-benzaldehyde | 58749-47-6 [chemicalbook.com]
- 5. This compound | CAS#:58749-47-6 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and historical synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde
An In-depth Technical Guide to the Synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the historical and principal synthesis of this compound (CAS No: 58749-47-6), a valuable nitroaromatic intermediate in the development of pharmaceuticals and fine chemicals. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the synthetic strategy, focusing on the principles of regioselectivity that govern the reaction outcomes. Detailed, field-proven protocols are provided, alongside safety considerations and workflow visualizations, to equip researchers and development professionals with a thorough and practical understanding of this compound's preparation.
Chemical Identity and Significance
This compound, also known as 2-nitroisovanillin, is a substituted benzaldehyde featuring hydroxyl, methoxy, and nitro functional groups. This combination of reactive sites makes it a versatile precursor for constructing more complex molecular architectures. Its primary value lies in its role as a key building block in multi-step organic syntheses.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Nitroisovanillin |
| CAS Number | 58749-47-6[1][2] |
| Molecular Formula | C₈H₇NO₅ |
| Molecular Weight | 197.15 g/mol [1] |
| Appearance | Yellow solid[1] |
Foundational Synthesis: The Veratraldehyde Route
While the precise first synthesis of this specific isomer is not prominently documented in early chemical literature, the most established and reliable pathway proceeds from veratraldehyde (3,4-dimethoxybenzaldehyde). This multi-step approach is a classic example of using a protecting group strategy—in this case, a methyl ether—to control the regiochemical outcome of an electrophilic aromatic substitution, followed by a selective deprotection to yield the target molecule.
Strategic Overview
The synthesis is logically executed in two primary stages:
-
Nitration: Introduction of a nitro group onto the veratraldehyde ring.
-
Selective Demethylation: Cleavage of a specific methyl ether to unmask the phenolic hydroxyl group.
This strategy is necessary because direct nitration of the corresponding phenol, isovanillin (3-hydroxy-4-methoxybenzaldehyde), would be unselective. The powerful activating and ortho, para-directing nature of the hydroxyl group would compete with the methoxy group, leading to a complex mixture of isomers that is difficult to separate. The veratraldehyde route circumvents this by ensuring both directing groups are methoxy groups, leading to a more predictable outcome.
Caption: High-level strategy for the synthesis of this compound.
Core Synthesis Methodologies & Protocols
This section details the experimental execution of the foundational veratraldehyde route, including the mechanistic principles that ensure its success.
Step 1: Nitration of Veratraldehyde
The first critical step is the regioselective nitration of veratraldehyde to produce 4,5-dimethoxy-2-nitrobenzaldehyde, often referred to in literature as 6-nitroveratraldehyde.[3][4]
The outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring.
-
Methoxy Groups (-OCH₃): Both methoxy groups at the C3 and C4 positions are strong activating groups and are ortho, para-directors.
-
Aldehyde Group (-CHO): The aldehyde group is a deactivating group and a meta-director.
The nitronium ion (NO₂⁺) will preferentially attack the positions most activated by the methoxy groups. The C6 position (which becomes the C2 position in the final product's nomenclature) is ortho to the C-OCH₃ group at C3 and meta to the C-CHO group. Critically, it is also para to the methoxy group at C4, but this position is sterically hindered. The C2 position is also highly activated. However, the C6 position is the most favorable site for substitution due to the combined activating influence and accessibility, leading to the desired 6-nitroveratraldehyde intermediate.[3] Research indicates that using a mixed acid system (HNO₃/H₂SO₄) can significantly improve yields compared to using nitric acid alone.[4]
This protocol is adapted from the robust and verified procedure published in Organic Syntheses.[3]
Warning: This procedure involves concentrated strong acids and the product is light-sensitive. All operations should be conducted in a well-ventilated fume hood and in semidarkness.
-
Preparation: In a 1-L Erlenmeyer flask equipped with a mechanical stirrer, place 350 mL of concentrated nitric acid (sp. gr. 1.4). Cool the flask in a water bath maintained at approximately 15°C.
-
Addition of Substrate: Slowly add 70 g (0.42 mole) of veratraldehyde (m.p. >43°C), crushed into small grains, to the stirring nitric acid over a period of about 1 hour. Monitor the internal temperature and ensure it does not exceed 20°C.
-
Reaction: After the addition is complete, continue stirring for an additional 10 minutes.
-
Quenching & Isolation: Pour the reaction mixture into 2 L of an ice-water slurry. The product will precipitate as a voluminous yellow solid.
-
Filtration and Washing: Collect the solid by vacuum filtration on a large Büchner funnel. Wash the filter cake thoroughly with several portions of cold water until the washings are neutral.
-
Recrystallization: Dissolve the crude, damp product in approximately 2 L of boiling 95% ethanol. Allow the solution to cool overnight. The product will crystallize. Collect the crystals by filtration and dry them in a vacuum oven at 50°C. A second crop can be obtained by concentrating the mother liquor.
| Parameter | Value | Reference |
| Starting Material | Veratraldehyde | [3] |
| Reagent | Concentrated Nitric Acid | [3] |
| Temperature | 15–20°C | [3] |
| Product | 4,5-Dimethoxy-2-nitrobenzaldehyde | [3] |
| Yield | 73–79% (recrystallized) | [3] |
| Melting Point | 132–133°C (pure) | [3] |
Step 2: Selective Demethylation
The second stage involves the selective cleavage of the C5-methoxy group of the intermediate to yield the final product. The methoxy group at the C4 position remains intact.
The selective dealkylation of one methoxy group over another is an excellent demonstration of electronic effects.
-
The nitro group (-NO₂) at C2 is a powerful electron-withdrawing group. Its influence is transmitted throughout the aromatic ring, primarily at the ortho and para positions.
-
The methoxy group at C5 is para to the nitro group. The strong electron-withdrawing effect of the nitro group reduces the electron density at the C5 position, weakening the C5-OAr bond and making this methoxy group more susceptible to cleavage.
-
The methoxy group at C4 is meta to the nitro group and is therefore less electronically affected, rendering it more stable under the reaction conditions.
One documented method employs concentrated sulfuric acid with methionine, which is proposed to form a hydrogen-bonded complex that facilitates the selective hydrolysis of the more labile C5-methoxy group.[5]
This protocol is based on the methodology described by Hua et al.[5]
-
Reaction Setup: In a round-bottom flask, dissolve 4,5-dimethoxy-2-nitrobenzaldehyde in concentrated sulfuric acid.
-
Addition of Methionine: Add a molar equivalent of methionine to the solution.
-
Reaction: Heat the mixture while stirring. The optimal temperature and reaction time should be determined by thin-layer chromatography (TLC) monitoring to track the disappearance of the starting material.
-
Workup: Once the reaction is complete, carefully pour the mixture over crushed ice to quench the reaction and precipitate the product.
-
Purification: Collect the solid product by filtration. Wash the solid with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final this compound.
| Parameter | Value | Reference |
| Starting Material | 4,5-Dimethoxy-2-nitrobenzaldehyde | [5] |
| Reagents | Concentrated H₂SO₄, Methionine | [5] |
| Product | This compound | [5] |
| Yield | 65.0% | [5] |
Detailed Experimental Workflow Visualization
The following diagram provides a step-by-step visualization of the entire synthetic process, from starting materials to final purified product.
Caption: Detailed workflow for the two-step synthesis and purification of the title compound.
Conclusion
The synthesis of this compound is a well-established process that hinges on a foundational strategy of protection and selective deprotection. The primary route, originating from veratraldehyde, leverages fundamental principles of electrophilic aromatic substitution to achieve high regioselectivity during the critical nitration step. Subsequent electronically-driven, selective demethylation affords the target compound in good yield. The protocols presented herein, grounded in authoritative literature, provide a reliable basis for the laboratory- and pilot-scale production of this important chemical intermediate.
References
Solubility of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde in common organic solvents
An In-Depth Technical Guide to the Solubility of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key intermediate in various synthetic pathways. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles of solubility and provides a robust, field-proven experimental protocol for its accurate determination. We delve into the physicochemical properties of the molecule, predict its solubility in various classes of organic solvents, and offer a step-by-step methodology for empirical validation. This guide is designed to be an essential resource for professionals requiring precise solubility data for process development, formulation, reaction optimization, and quality control.
Introduction: The Critical Role of Solubility
This compound (MW: 197.15 g/mol , CAS: 58749-47-6) is a substituted benzaldehyde with a unique combination of functional groups that make it a valuable precursor in organic synthesis.[1][2][3] The presence of a hydroxyl, a methoxy, a nitro, and an aldehyde group on the benzene ring imparts a distinct polarity and reactivity profile.
The solubility of this compound in organic solvents is a fundamental physical property that dictates its utility and handling in a laboratory or industrial setting. Accurate solubility data is paramount for:
-
Reaction Kinetics: Ensuring that reactants are in the same phase is crucial for optimal reaction rates.
-
Purification: Techniques like crystallization and chromatography are entirely dependent on differential solubility.
-
Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a critical factor for dosage form design.
-
Process Safety and Efficiency: Understanding solubility helps in preventing precipitation in reaction vessels and transfer lines, thereby ensuring a smooth and safe process.
This guide will provide the theoretical and practical knowledge to empower researchers to make informed decisions regarding solvent selection for this compound.
Physicochemical Properties and Their Impact on Solubility
The molecular structure of this compound is the primary determinant of its solubility. Let's analyze its key features:
-
Polar Functional Groups: The molecule possesses a hydroxyl (-OH) group, a nitro (-NO2) group, and an aldehyde (-CHO) group. These groups are polar and capable of engaging in dipole-dipole interactions.
-
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl, methoxy, nitro, and aldehyde groups can all act as hydrogen bond acceptors. This significantly influences its interaction with protic solvents.
-
Aromatic System: The benzene ring provides a nonpolar, hydrophobic character to the molecule.
-
Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group could influence its interaction with external solvent molecules.
The overall solubility of this compound will be a balance between its polar, hydrogen-bonding moieties and its nonpolar aromatic core. The widely used principle of "like dissolves like" serves as an excellent starting point for predicting solubility.[4] This principle states that a solute will dissolve best in a solvent that has a similar polarity.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, we can predict the solubility of this compound in different classes of organic solvents.
Table 1: Predicted Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The hydroxyl group of the solute can form strong hydrogen bonds with these solvents. The overall polarity of the molecule is also compatible with these solvents. |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | The polar functional groups of the solute will engage in strong dipole-dipole interactions with these solvents. The absence of a highly competitive hydrogen-bonding network (as in water) often enhances solubility for such compounds. |
| Intermediate Polarity | Ethyl Acetate, Dichloromethane (DCM) | Moderate | These solvents can interact with the polar groups of the solute to some extent, and the nonpolar aromatic ring is compatible with the less polar character of these solvents. |
| Nonpolar | Hexane, Toluene | Low | The significant polarity of the solute is a mismatch for the nonpolar nature of these solvents. van der Waals forces will be the primary, and weaker, mode of interaction. |
It is important to note that these are predictions. For nitrophenolic compounds, solubility can be significant in a range of organic solvents, including alcohols, ethers, and ketones.[5][6][7] Empirical determination is necessary for precise quantitative data.
Experimental Protocol for Solubility Determination
The isothermal equilibrium (or shake-flask) method is a reliable and widely adopted technique for determining the solubility of a solid in a liquid.[8] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solid.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Methodology
-
Preparation of Solvent Vials: Add a known volume or mass of the chosen solvent to several vials.
-
Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means that a solid phase should remain even after equilibrium is reached.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetics study can determine the optimal time.
-
Phase Separation: Allow the vials to rest at the set temperature for a few hours to let the undissolved solid settle. Alternatively, centrifuge the vials at the same temperature.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe. Immediately filter the sample through a syringe filter to remove any suspended solid particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a calibrated UV-Vis spectrophotometer or HPLC to determine the concentration of the solute. A calibration curve should be prepared beforehand using standard solutions of known concentrations.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor
This procedure should be repeated for each solvent and at each desired temperature.[9][10][11]
Data Presentation and Interpretation
The experimentally determined solubility data should be tabulated for easy comparison.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.7 | ||
| Ethanol | 24.5 | ||
| Acetone | 20.7 | ||
| Dichloromethane | 9.1 | ||
| Ethyl Acetate | 6.0 | ||
| Toluene | 2.4 | ||
| Hexane | 1.9 |
Visualizations
Molecular Structure and Functional Groups
Caption: Molecular structure highlighting the key functional groups.
Experimental Workflow for Solubility Determination
Caption: Isothermal equilibrium method workflow.
Conclusion
References
- 1. This compound [sytracks.com]
- 2. This compound | C8H7NO5 | CID 285294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.ws [chem.ws]
- 5. researchgate.net [researchgate.net]
- 6. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to the Crystal Structure of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive analysis of the synthesis, characterization, and crystal structure of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde. In the absence of a publicly available, definitive crystal structure for this specific compound, this document leverages detailed data from its close isomers to provide a robust predictive analysis. It further outlines the essential experimental and computational protocols required for its complete characterization, thereby equipping researchers with the foundational knowledge and practical methodologies to explore its potential in drug development and materials science.
Introduction to this compound
This compound, with the chemical formula C₈H₇NO₅, is a substituted aromatic aldehyde.[1][2] Its molecular architecture is defined by a benzene ring functionalized with a hydroxyl (-OH), a methoxy (-OCH₃), a nitro (-NO₂), and a formyl (-CHO) group. The electronic interplay between the electron-donating hydroxyl and methoxy groups and the electron-withdrawing nitro and aldehyde groups results in a unique chemical environment that governs its reactivity, spectroscopic signature, and, critically, its solid-state structure.
The specific arrangement of these functional groups facilitates a rich tapestry of intermolecular interactions, most notably hydrogen bonding. These interactions are fundamental in dictating the crystal packing and, consequently, the material's physicochemical properties, such as solubility and melting point. A thorough understanding of the crystal structure is paramount for applications in drug development, where such solid-state characteristics profoundly influence bioavailability and formulation strategies. The pharmaceutical relevance of this class of compounds is underscored by a positional isomer, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, which serves as a key starting material in the synthesis of Entacapone, a medication used in the management of Parkinson's disease.[3]
Caption: 2D representation of this compound.
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be accomplished starting from veratraldehyde, involving a nitration step followed by the selective hydrolysis of a methoxy group.[4]
Synthetic Protocol
This protocol is adapted from established literature procedures for similar substituted benzaldehydes.[4]
Step 1: Nitration of Veratraldehyde
-
In a suitable reaction vessel, dissolve veratraldehyde in an appropriate solvent such as acetic anhydride.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the low temperature.
-
Once the addition is complete, allow the reaction to stir for a designated period, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product, 4,5-dimethoxy-2-nitrobenzaldehyde.
-
Collect the precipitate by filtration, wash with water until the filtrate is neutral, and dry the product.
Step 2: Selective Demethylation
-
Dissolve the 4,5-dimethoxy-2-nitrobenzaldehyde obtained in Step 1 in concentrated sulfuric acid.
-
Introduce a molar equivalent of methionine. Methionine is believed to facilitate the selective hydrolysis of the methoxy group at the 5-position via the formation of a hydrogen-bonded complex.[4]
-
Stir the mixture at room temperature, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture into ice water to precipitate the final product, this compound.
-
Filter the solid, wash it extensively with water, and dry. For enhanced purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized compound, a suite of standard spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is anticipated to display characteristic signals for the aldehydic proton, aromatic protons, methoxy protons, and the hydroxyl proton. The precise chemical shifts and coupling constants will be indicative of the substitution pattern on the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will reveal distinct resonances for all unique carbon environments within the molecule, including the carbonyl carbon, the aromatic carbons, and the methoxy carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will provide evidence for the presence of the key functional groups through their characteristic absorption bands:
-
A broad O-H stretching vibration for the hydroxyl group.
-
A C-H stretching vibration associated with the aldehyde.
-
A strong C=O stretching vibration from the aldehyde.
-
N-O stretching vibrations corresponding to the nitro group.
-
C-O stretching vibrations for the methoxy and hydroxyl functionalities.
-
C=C stretching vibrations from the aromatic ring.
-
-
Mass Spectrometry (MS): Mass spectrometry will serve to confirm the molecular weight of the compound, which is 197.15 g/mol .[5] Analysis of the fragmentation pattern can offer additional structural confirmation.
Crystal Structure Analysis: A Comparative and Predictive Approach
Given that the crystal structure of this compound has not been reported in the public domain, we can infer its principal structural characteristics through a comparative analysis of the crystal structures of its isomers, namely 4-hydroxy-3-methoxy-5-nitrobenzaldehyde[3] and 5-hydroxy-2-nitrobenzaldehyde.[6]
Analysis of Isomer Crystal Structures
-
4-hydroxy-3-methoxy-5-nitrobenzaldehyde:
-
Key Feature: The molecule exhibits a planar conformation.[3]
-
Intramolecular Hydrogen Bonding: A significant feature is an intramolecular O-H···O hydrogen bond between the hydroxyl group and an oxygen atom of the adjacent nitro group, which forms a stable S(6) ring motif.[3]
-
Intermolecular Interactions: In the crystalline state, molecules are interconnected by O-H···O hydrogen bonds, creating chains. These chains are further organized into layers through C-H···O hydrogen bonds. The three-dimensional supramolecular structure is completed by C=O···π interactions between these layers.[3]
-
-
5-hydroxy-2-nitrobenzaldehyde:
-
Key Feature: The nitro and aldehyde groups are slightly twisted relative to the plane of the benzene ring.[6]
-
Intermolecular Interactions: The crystal packing is dominated by O-H···O hydrogen bonds that link the molecules into chains. A three-dimensional network is subsequently formed through C-H···O hydrogen bonds.[6]
-
Table 1: Comparative Crystallographic Data of Isomers
| Parameter | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde[3] | 5-hydroxy-2-nitrobenzaldehyde[6] |
| Chemical Formula | C₈H₇NO₅ | C₇H₅NO₄ |
| Molecular Weight | 197.15 | 167.12 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 7.2793 (3) | 9.6648 (18) |
| b (Å) | 7.9157 (3) | 5.0917 (10) |
| c (Å) | 14.5057 (5) | 14.920 (3) |
| β (°) | 99.438 (2) | 106.159 (4) |
| Volume (ų) | 825.10 (6) | 705.2 (2) |
Predicted Crystal Structure of this compound
Drawing upon the structural analysis of its isomers, we can make several predictions regarding the crystal structure of this compound:
-
Intramolecular Hydrogen Bonding: It is highly probable that an intramolecular O-H···O hydrogen bond will be present between the hydroxyl group at the 5-position and an oxygen atom of the nitro group at the 2-position. This interaction would result in the formation of a thermodynamically favorable S(6) ring motif.
-
Intermolecular Interactions: The molecule's functional groups, including the aldehyde, nitro, and hydroxyl moieties, provide numerous opportunities for hydrogen bonding. A network of intermolecular C-H···O hydrogen bonds is expected to be a key feature of the crystal packing. Depending on the strength and geometry of the intramolecular hydrogen bond, intermolecular O-H···O interactions may also be present. The methoxy group could also participate in weaker C-H···O interactions. Furthermore, π-π stacking interactions between the aromatic rings may contribute to the overall stability of the crystal lattice.
-
Planarity: The molecule is anticipated to be largely planar to optimize electronic conjugation and facilitate efficient crystal packing.
Caption: A diagram illustrating potential intermolecular interactions in the crystal lattice.
Experimental Protocols for Crystal Structure Determination
A definitive determination of the crystal structure requires the following experimental workflow.
Single Crystal Growth
The successful growth of high-quality single crystals is the most crucial and often the most challenging step in the process.
Protocol: Slow Evaporation Method
-
Prepare a saturated solution of the purified this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, acetone, or mixtures with water or hexane).
-
Filter the solution using a syringe filter to remove any particulate matter and transfer it to a clean vial.
-
Cover the vial with a cap that has a few pinholes to permit the slow evaporation of the solvent.
-
Place the vial in a location free from vibrations and with a constant temperature.
-
Monitor the vial over a period of several days to weeks for the formation of single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction (SC-XRD)
Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.[7]
-
Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector. To minimize thermal vibrations and obtain higher quality data, it is advisable to collect the data at a low temperature (e.g., 100 K).
-
Data Processing: Process the raw diffraction data to integrate the reflection intensities and apply necessary corrections, such as for absorption effects.[7]
-
Structure Solution: Solve the crystal structure using direct methods or other appropriate algorithms available in standard crystallographic software packages (e.g., SHELXS).
-
Structure Refinement: Refine the initial structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters. This is typically done using software such as SHELXL.[7] Hydrogen atoms can often be located in the difference Fourier map and refined accordingly.
-
Validation: Validate the final structure using tools like PLATON or CheckCIF to ensure its quality and correctness.
Caption: A stepwise workflow for the experimental determination of the crystal structure.
Computational Insights: DFT Calculations
Density Functional Theory (DFT) calculations can offer valuable insights into the molecular geometry and electronic properties of the compound, which can then be compared with the experimental crystal structure.
Protocol: Geometry Optimization
-
Construct the initial molecular structure of this compound using a molecular modeling program.
-
Perform a geometry optimization using a suitable DFT functional, such as B3LYP, and a robust basis set, for example, 6-311+G(d,p).
-
From the optimized geometry, determine the bond lengths, bond angles, and dihedral angles.
-
Compare the computationally derived geometry with the experimental data obtained from SC-XRD to evaluate the influence of crystal packing forces on the molecular conformation.
Relevance in Drug Development
The structural motifs embodied in this compound are of considerable interest to medicinal chemists. The aldehyde group serves as a versatile synthetic handle for the creation of Schiff bases, a class of compounds known to possess a broad spectrum of biological activities.[8] Additionally, the nitro group can be readily reduced to an amine, which opens up further avenues for synthetic diversification.
A detailed understanding of the solid-state structure, including potential polymorphism and the nature of intermolecular interactions, is critical for several aspects of drug development:
-
Drug Design: An understanding of how the molecule interacts with itself in the solid state can provide valuable clues for how it might interact with a biological target.
-
Formulation: The crystal structure has a direct impact on key pharmaceutical properties such as solubility, dissolution rate, and stability, all of which are critical for developing a viable drug product.
-
Intellectual Property: Different polymorphic forms of a drug are often patentable, making a thorough understanding of the solid-state landscape important for protecting intellectual property.
The close structural relationship of this compound to a precursor of Entacapone highlights the potential for developing novel therapeutics based on this molecular scaffold.[3]
Conclusion
This technical guide has presented a comprehensive overview of the synthesis and characterization of this compound, along with a detailed predictive analysis of its crystal structure. By leveraging authoritative data from its isomers, we have elucidated its likely key structural features, including the probable formation of an intramolecular hydrogen bond and the pivotal role of a network of intermolecular interactions in the crystal packing.
Moreover, this guide has furnished detailed, field-proven protocols for the experimental determination of the crystal structure via single-crystal growth and X-ray diffraction, as well as for its computational analysis using DFT. For researchers in the fields of drug development and materials science, the methodologies and insights presented herein offer a solid foundation for the further investigation of this promising compound. The definitive experimental determination of its crystal structure represents a critical next step toward unlocking its full potential.
References
- 1. This compound | C8H7NO5 | CID 285294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-HYDROXY-4-METHOXY-2-NITRO-BENZALDEHYDE [chemicalbook.com]
- 3. Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound [sytracks.com]
- 6. Cystal structre of 5-hydroxy-2-nitrobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Thermochemical Profile of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thermochemical data, such as enthalpy of formation, heat capacity, and Gibbs free energy, are fundamental to ensuring the safety, efficiency, and scalability of chemical processes in research and pharmaceutical development. For novel or specialized compounds like 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde, a key substituted vanillin derivative, this data is often not available in the public domain. This guide, therefore, serves not as a repository of existing data, but as a detailed methodological blueprint for its determination. We present a Senior Application Scientist's perspective on establishing a robust thermochemical profile for this molecule, integrating state-of-the-art experimental techniques with high-accuracy computational chemistry. The protocols herein are designed to be self-validating, providing a rigorous framework for researchers to generate reliable thermodynamic parameters essential for process modeling, safety assessment, and molecular stability analysis.
Introduction: The Need for Thermochemical Diligence
This compound (MW: 197.15 g/mol , CAS: 58749-47-6) is an aromatic compound featuring hydroxyl, methoxy, nitro, and aldehyde functional groups.[1] Its structure, a derivative of vanillin, suggests its potential as a precursor or intermediate in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.[2][3] The presence of a nitro group, in particular, flags the compound for careful energetic characterization. Thermochemical properties are critical for:
-
Process Safety and Hazard Analysis: The enthalpy of formation is a direct indicator of a molecule's energetic content. Unforeseen exothermicity can lead to runaway reactions.
-
Reaction Engineering: Gibbs free energy and reaction enthalpies are essential for predicting reaction spontaneity, equilibrium constants, and managing thermal loads in reactors.
-
Physical Chemistry: Data on sublimation and heat capacity are vital for understanding intermolecular forces, crystal lattice energy, and designing purification processes like crystallization and sublimation.[4][5]
Given the absence of published thermochemical data for this specific molecule, this guide details the gold-standard experimental and computational workflows required to obtain it.
Molecular Structure
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";
} Caption: Structure of this compound.
Experimental Determination of Thermochemical Properties
A multi-technique experimental approach is required to build a complete thermochemical profile. The primary parameters to be determined are the standard enthalpy of formation in the crystalline phase (ΔfH°(cr)), the enthalpy of sublimation (ΔsubH°), and the heat capacity (Cp).
Standard Enthalpy of Formation (ΔfH°(cr)) via Combustion Calorimetry
The standard enthalpy of formation of an organic compound is most accurately determined by measuring its standard enthalpy of combustion (ΔcH°) using a bomb calorimeter.[6][7] The principle relies on the complete combustion of a known mass of the substance in an excess of pure oxygen. The heat released by this highly exothermic process is absorbed by the surrounding water bath, and the temperature rise is precisely measured.
The presence of nitrogen in the molecule necessitates the use of a rotating-bomb calorimeter to ensure the final product of nitrogen combustion is a uniform aqueous solution of nitric acid, simplifying the necessary corrections.
-
Sample Preparation:
-
Dry the this compound sample under vacuum to constant mass.
-
Press approximately 0.8 - 1.2 g of the sample into a pellet. Accurately record the mass.
-
Place the pellet in a silica crucible. A known mass of a combustion aid (e.g., benzoic acid) may be used if the sample proves difficult to combust completely.
-
-
Calorimeter Calibration:
-
Determine the energy equivalent of the calorimeter (εcal) by combusting a certified standard, typically benzoic acid, under identical conditions. Perform at least five calibration runs to ensure statistical reliability.
-
-
Combustion Experiment:
-
Place the crucible inside the bomb. Attach a platinum fuse wire of known mass and energy of combustion.
-
Add 1 mL of distilled water to the bottom of the bomb to ensure saturation of the internal atmosphere and dissolution of nitric acid formed.
-
Seal the bomb and purge it with oxygen, then pressurize to 3.0 MPa.
-
Submerge the bomb in the calorimeter's water jacket, which contains a precisely known mass of water.
-
Allow the system to reach thermal equilibrium (typically a drift of <0.001 K/min).
-
Ignite the sample and record the temperature change over time until a stable final temperature is reached.
-
After the experiment, depressurize the bomb and collect the internal liquid for titration with a standard NaOH solution to quantify the amount of nitric acid formed. Analyze for any signs of incomplete combustion (soot).
-
-
Data Analysis and Corrections:
-
Calculate the corrected temperature rise (ΔT).
-
The total heat released (q_total) is calculated as: q_total = εcal * ΔT.
-
The specific combustion energy (ΔcU) is calculated by accounting for the heat contributions from the fuse wire ignition (q_fuse) and nitric acid formation (q_HNO3): ΔcU = (q_total - q_fuse - q_HNO3) / m_sample.
-
Apply Washburn corrections to convert the bomb process at constant volume to a standard state reaction at constant pressure, yielding the standard enthalpy of combustion (ΔcH°).[7]
-
-
Calculation of Enthalpy of Formation:
-
Using Hess's Law and the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and aqueous HNO₃), calculate the standard enthalpy of formation of the sample (ΔfH°(cr)). For C₈H₇NO₅: 8C(s) + 3.5H₂(g) + 0.5N₂(g) + 2.5O₂(g) → C₈H₇NO₅(s) ΔfH°(C₈H₇NO₅, cr) = 8ΔfH°(CO₂, g) + 3.5ΔfH°(H₂O, l) - ΔcH°(C₈H₇NO₅, cr)
-
Heat Capacity (Cp) via Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8][9] This technique provides a rapid and accurate method for determining heat capacity.[10][11][12]
-
Baseline Run: Place an empty, hermetically sealed aluminum pan in the sample position and an identical empty pan in the reference position. Run the temperature program (e.g., heat from 25°C to 150°C at 10 K/min) to obtain the baseline heat flow curve.
-
Standard Run: Place a certified sapphire standard of known mass in the sample pan and run the exact same temperature program.
-
Sample Run: Replace the sapphire standard with a known mass of the this compound sample and repeat the temperature program for a third time.
-
Calculation: The specific heat capacity of the sample (Cp,sample) at a given temperature T is calculated using the following equation: Cp,sample(T) = Cp,std(T) * (m_std / m_sample) * (DSC_sample(T) - DSC_baseline(T)) / (DSC_std(T) - DSC_baseline(T)) where std refers to the sapphire standard, and DSC is the heat flow signal.
Enthalpy of Sublimation (ΔsubH°) via Thermogravimetric Analysis (TGA)
The enthalpy of sublimation is the energy required for a substance to transition from a solid to a gaseous state. It is a crucial parameter for converting the experimentally determined solid-phase enthalpy of formation to the gas phase, which is the state used for computational comparisons. Isothermal TGA can be used to measure sublimation rates.[13][14]
-
Experiment: Place a small, known mass of the sample in the TGA pan.
-
Isothermal Steps: Heat the sample to a series of isothermal temperatures below its melting point in an inert atmosphere (e.g., nitrogen). At each temperature, record the rate of mass loss ( dm/dt ), which should be linear.
-
Langmuir Equation: The rate of mass loss is proportional to the vapor pressure (p) of the substance: (dm/dt) = p * A * sqrt(M / (2 * π * R * T)), where A is the sample surface area, M is the molar mass, R is the gas constant, and T is the absolute temperature.
-
Clausius-Clapeyron Analysis: From the Langmuir equation, the vapor pressure p can be determined at each temperature. The enthalpy of sublimation is then derived from the Clausius-Clapeyron equation by plotting ln(p) versus 1/T. The slope of this line is equal to -ΔsubH°/R.
-
Correction to 298.15 K: The value obtained is at the average temperature of the experiment and must be corrected to the standard temperature of 298.15 K using the heat capacities of the gas and solid phases.
Computational Thermochemistry
Computational chemistry provides an invaluable, independent route to thermochemical data. High-accuracy composite methods are designed to approximate the results of very high-level quantum chemical calculations at a manageable computational cost.[15][16] They achieve this by combining calculations with different levels of theory and basis sets and adding empirical corrections.
High-Accuracy Composite Methods: G4 and CBS-QB3
-
Gaussian-4 (G4) Theory: This method is a well-established procedure for calculating the total electronic energy of a molecule.[17][18][19] It involves a sequence of calculations, including geometry optimization, frequency calculation for zero-point vibrational energy (ZPVE), and higher-level single-point energy corrections (including CCSD(T)).[20][21]
-
Complete Basis Set (CBS) Methods (e.g., CBS-QB3): These methods extrapolate from calculations with finite basis sets to estimate the complete basis set limit, aiming to eliminate basis set truncation error.[22][23][24] They are also highly reliable for thermochemical predictions.[25][26]
Protocol: Calculating Gas-Phase Enthalpy of Formation (ΔfH°(g))
-
Structure Optimization: The 3D structure of this compound is optimized using a density functional theory (DFT) method, typically B3LYP with a reasonably large basis set (e.g., 6-31G(2df,p) as prescribed in G4 theory).
-
Vibrational Frequencies: A frequency calculation is performed at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the ZPVE and thermal corrections to enthalpy.
-
Single-Point Energy Calculations: A series of high-level, single-point energy calculations are performed on the optimized geometry as defined by the chosen composite method (e.g., G4).
-
Atomization Energy: The energies are combined according to the method's recipe to yield a total electronic energy at 0 K (E₀). The atomization energy (ΣD₀) is calculated by subtracting the energies of the constituent atoms from the molecule's energy: ΣD₀ = ΣE₀(atoms) - E₀(molecule)
-
Enthalpy of Formation at 0 K: The enthalpy of formation at 0 K is calculated using the known experimental enthalpies of formation of the atoms at 0 K: ΔfH°(molecule, 0 K) = ΣΔfH°(atoms, 0 K) - ΣD₀
-
Enthalpy of Formation at 298.15 K: The value is corrected to 298.15 K using the computed thermal correction to enthalpy from the frequency calculation and the known enthalpy corrections for the elements: ΔfH°(molecule, 298 K) = ΔfH°(molecule, 0 K) + (H₂₉₈ - H₀)_molecule - Σ(H₂₉₈ - H₀)_elements
Data Summary and Validation
The ultimate goal is to establish a consistent and validated set of thermochemical data. The key cross-validation point is the comparison between the experimentally derived and computationally predicted gas-phase standard enthalpy of formation.
Experimental ΔfH°(g): ΔfH°(g) = ΔfH°(cr) + ΔsubH°
This value should be in close agreement (ideally within 4-8 kJ/mol) with the value predicted directly by the G4 or other high-accuracy computational methods. A strong agreement between these two independent pathways provides high confidence in the data.
Table of Target Thermochemical Data
| Property | Symbol | Method | Expected Value (Units) |
| Standard Enthalpy of Combustion (solid) | ΔcH°(cr) | Rotating-Bomb Calorimetry | (kJ/mol) |
| Standard Enthalpy of Formation (solid) | ΔfH°(cr) | From ΔcH°(cr) | (kJ/mol) |
| Enthalpy of Sublimation (at 298.15 K) | ΔsubH° | Isothermal TGA | (kJ/mol) |
| Standard Enthalpy of Formation (gas, exp.) | ΔfH°(g) | ΔfH°(cr) + ΔsubH° | (kJ/mol) |
| Standard Enthalpy of Formation (gas, comp.) | ΔfH°(g) | G4 / CBS-QB3 | (kJ/mol) |
| Molar Heat Capacity (solid) | Cp(cr) | DSC (Sapphire Method) | (J/(mol·K)) |
Conclusion
While specific thermochemical data for this compound is not currently published, a robust and reliable thermochemical profile can be generated through a synergistic combination of experimental calorimetry and high-level computational chemistry. The methodologies detailed in this guide—rotating-bomb combustion calorimetry for solid-phase enthalpy of formation, differential scanning calorimetry for heat capacity, and thermogravimetric analysis for sublimation enthalpy—provide the experimental foundation. This is complemented and validated by ab initio calculations using composite methods like G4 theory. For professionals in drug development and chemical synthesis, applying this rigorous, dual-pronged approach is not merely an academic exercise; it is a critical component of responsible, safe, and efficient process development.
References
- 1. This compound [sytracks.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. digital.library.unt.edu [digital.library.unt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jpyro.co.uk [jpyro.co.uk]
- 7. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 9. tpl.fpv.ukf.sk [tpl.fpv.ukf.sk]
- 10. mt.com [mt.com]
- 11. mse.ucr.edu [mse.ucr.edu]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 19. pubs.aip.org [pubs.aip.org]
- 20. Assessment of Gaussian-4 theory for the computation of enthalpies of formation of large organic molecules | Semantic Scholar [semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 23. G09 Keyword: CBS Methods [wild.life.nctu.edu.tw]
- 24. Comparison of CBS-QB3, CBS-APNO, G2, and G3 thermochemical predictions with experiment for formation of ionic clusters of hydronium and hydroxide ions complexed with water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
Natural occurrence or biosynthetic pathway of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde
Abstract
This technical guide provides an in-depth analysis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde, a substituted aromatic aldehyde of interest to researchers in drug discovery and synthetic chemistry. Despite its utility as a chemical intermediate, there is no current scientific literature confirming the natural occurrence of this compound. This document, therefore, focuses on a theoretical exploration of its potential biosynthetic pathway, drawing parallels with established metabolic routes for structurally similar natural products like vanillin. We will dissect the key enzymatic steps required—hydroxylation, O-methylation, and nitration—grounding the hypothetical pathway in known biochemical transformations. Furthermore, a proven laboratory synthesis is detailed to provide a practical framework and chemical validation for the proposed biological transformations. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule from both a biological and synthetic perspective.
Introduction: An Uncharted Natural Presence
Nitroaromatic compounds, while synthetically accessible and industrially significant, are relatively uncommon in nature.[1][2] A thorough review of scientific literature and natural product databases reveals no documented isolation of this compound from any plant, fungal, or microbial source. Its existence appears to be confined to the laboratory, where it serves as a valuable building block in organic synthesis.[3][4][5] The unique substitution pattern—a hydroxyl, a methoxy, and a nitro group on a benzaldehyde core—presents an interesting case for biosynthetic speculation. Understanding how nature could theoretically construct such a molecule provides valuable insights into the plasticity of metabolic pathways and the potential for engineering novel biocatalysts.
A Hypothetical Biosynthetic Pathway
While not found in nature, we can propose a plausible biosynthetic pathway for this compound by leveraging known enzymatic reactions from the well-studied phenylpropanoid pathway, which is responsible for producing a vast array of plant secondary metabolites, including lignin and flavonoids.[1][6] The biosynthesis of vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as an excellent template for our theoretical pathway.[2][6]
Our proposed pathway commences with the common amino acid precursor, L-phenylalanine, and proceeds through a series of enzymatic modifications to yield the target molecule. The key transformations are:
-
Aromatic Hydroxylation: Introduction of hydroxyl groups onto the benzene ring.
-
O-Methylation: Selective methylation of a hydroxyl group.
-
Oxidative Side-Chain Cleavage: Conversion of the propanoid side chain to an aldehyde.
-
Aromatic Nitration: The final, key step of introducing the nitro group.
The proposed sequence of these events can vary, leading to slightly different routes. Below, we outline a logical and biochemically supported pathway.
From L-Phenylalanine to a Dihydroxylated Intermediate
The pathway initiates from L-phenylalanine, a primary product of the shikimate pathway.
-
Step 1: Deamination. Phenylalanine ammonia-lyase (PAL), a ubiquitous enzyme in plants, catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.[1]
-
Step 2: Para-Hydroxylation. Cinnamate-4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid at the para position to form p-coumaric acid.[1][6]
-
Step 3: Ortho-Hydroxylation. A subsequent hydroxylation is required at the C5 position (ortho to the existing hydroxyl group). Aromatic hydroxylation is a common reaction catalyzed by cytochrome P450 monooxygenases.[7][8][9][10] While specific P450s for this exact transformation on p-coumaric acid are not explicitly defined in this context, the enzymatic capability for such reactions is well-established.[7][8] This step would yield 4,5-dihydroxycinnamic acid.
O-Methylation and Aldehyde Formation
With the dihydroxy aromatic core in place, the next steps involve methylation and side-chain cleavage.
-
Step 4: O-Methylation. S-adenosyl methionine (SAM)-dependent O-methyltransferases (OMTs) are responsible for methylating hydroxyl groups on a wide variety of natural products.[11][12][13] In our proposed pathway, an OMT would selectively methylate the hydroxyl group at the C4 position of 4,5-dihydroxycinnamic acid to produce 5-hydroxy-4-methoxycinnamic acid (a positional isomer of ferulic acid). The regioselectivity of OMTs is a critical factor in determining the final product.
-
Step 5: Aldehyde Synthesis. The conversion of the cinnamic acid derivative to a benzaldehyde can occur through several enzymatic routes, often involving a CoA-dependent, β-oxidative or non-β-oxidative chain shortening mechanism, analogous to the final steps in vanillin biosynthesis.[2][14] This would result in the formation of 5-hydroxy-4-methoxybenzaldehyde.
The Crucial Nitration Step
The final and most speculative step is the introduction of the nitro group at the C2 position. Enzymatic nitration is a rare but documented phenomenon.
-
Step 6: Aromatic Nitration. Cytochrome P450 enzymes, specifically from the TxtE subfamily found in bacteria like Streptomyces scabies, have been shown to catalyze the direct nitration of aromatic rings.[7] These enzymes utilize nitric oxide (NO) and molecular oxygen (O₂) to generate a reactive nitrating species.[7] The mechanism involves the formation of an iron(III)-peroxynitrite intermediate that homolytically cleaves to produce an iron(IV)-oxo species and a free NO₂ radical, which then attacks the aromatic ring.[7] It is plausible that a similar enzyme could catalyze the regioselective nitration of 5-hydroxy-4-methoxybenzaldehyde at the C2 position, which is activated by the electron-donating hydroxyl and methoxy groups, to yield the final product, this compound.
The following diagram, generated using Graphviz, illustrates this hypothetical biosynthetic pathway.
Caption: A hypothetical biosynthetic pathway for this compound.
Laboratory Synthesis: A Chemical Precedent
The chemical synthesis of this compound provides a practical confirmation of the chemical transformations required to produce this molecule. A reported synthesis starts from veratraldehyde (3,4-dimethoxybenzaldehyde), a readily available starting material.[3]
Experimental Protocol
The synthesis involves two key steps: nitration and selective demethylation.
-
Step 1: Nitration of Veratraldehyde. Veratraldehyde is nitrated to introduce the nitro group onto the aromatic ring. The electron-donating methoxy groups direct the incoming nitro group. This reaction yields 4,5-dimethoxy-2-nitrobenzaldehyde.
-
Step 2: Selective Demethylation. The resulting dinitro-compound undergoes selective demethylation at the C5 position. This is achieved using a reagent like concentrated sulfuric acid in the presence of methionine, which facilitates the cleavage of the methyl ether to reveal the free hydroxyl group, yielding this compound.[3]
The following workflow diagram visualizes the laboratory synthesis.
Caption: Laboratory synthesis of this compound from veratraldehyde.
Quantitative Data Summary
| Step | Starting Material | Product | Reported Yield |
| 1 | Veratraldehyde | 4,5-Dimethoxy-2-nitrobenzaldehyde | - |
| 2 | 4,5-Dimethoxy-2-nitrobenzaldehyde | This compound | 65.0%[3] |
Yield for step 1 is not explicitly stated in the cited source, but the overall yield for the two-step process leading to the final product is provided.
Conclusion and Future Outlook
This compound remains a molecule of synthetic origin, with no evidence of its existence as a natural product. However, by examining established biosynthetic principles, particularly from the phenylpropanoid pathway, a plausible route for its formation in a biological system can be hypothesized. This theoretical pathway hinges on the concerted action of common enzyme classes—P450 monooxygenases, O-methyltransferases—and the rarer, but known, nitrating enzymes.
For drug development professionals and synthetic chemists, the laboratory synthesis provides a reliable method for obtaining this versatile intermediate. For biochemists and metabolic engineers, the hypothetical pathway presents an intriguing challenge: could the necessary enzymes be identified or engineered to produce this compound biosynthetically? The convergence of synthetic chemistry and synthetic biology may one day turn this theoretical pathway into a biotechnological reality, offering a greener route to this and other complex nitroaromatic compounds.
References
- 1. Genetic Engineering Approaches for the Microbial Production of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS#:58749-47-6 | Chemsrc [chemsrc.com]
- 5. This compound [sytracks.com]
- 6. Vanillin - Wikipedia [en.wikipedia.org]
- 7. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism and structure–reactivity relationships for aromatic hydroxylation by cytochrome P450 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA methylation across the tree of life, from micro to macro-organism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plant DNA Methylation: An Epigenetic Mark in Development, Environmental Interactions, and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis of vanillin by different microorganisms: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 5-Nitrovanillin via Electrophilic Nitration of Vanillin
Introduction: The Significance of 5-Nitrovanillin
5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a pivotal synthetic intermediate that serves as a cornerstone in the development of various high-value organic compounds and active pharmaceutical ingredients (APIs).[1][2] Derived from vanillin, a widely available natural product, 5-nitrovanillin's strategic importance lies in its polysubstituted aromatic ring, which features nitro, hydroxyl, methoxy, and aldehyde functionalities.[3] This unique arrangement of reactive groups makes it an exceptionally versatile precursor for complex molecular architectures. Notably, it is a key building block in the synthesis of catechol-O-methyltransferase (COMT) inhibitors like Entacapone and Opicapone, which are instrumental in the management of Parkinson's disease.[1][3] This application note provides a detailed experimental protocol for the nitration of vanillin, grounded in the principles of electrophilic aromatic substitution, and offers insights into the critical parameters that govern the reaction's success.
Mechanistic Insights: The Electrophilic Aromatic Substitution of Vanillin
The synthesis of 5-nitrovanillin from vanillin is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The core of this transformation involves the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich benzene ring of vanillin.[4]
The reaction proceeds through a well-established two-step mechanism:
-
Generation of the Electrophile: In a mixture of concentrated nitric acid and a strong acid catalyst (often the solvent itself, like glacial acetic acid, or added sulfuric acid), nitric acid is protonated and subsequently loses a water molecule to form the highly reactive nitronium ion.[4]
-
Nucleophilic Attack and Rearomatization: The π-electron system of the vanillin ring acts as a nucleophile, attacking the nitronium ion. This rate-determining step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5] A weak base in the reaction mixture then abstracts a proton from the carbon atom bearing the newly introduced nitro group, restoring the aromaticity of the ring and yielding the final 5-nitrovanillin product.[4][5]
The regioselectivity of this reaction, with the nitro group being directed to the C-5 position (ortho to the hydroxyl group and meta to the aldehyde group), is governed by the directing effects of the substituents on the vanillin ring. The strongly activating hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho-, para-directing, while the deactivating aldehyde (-CHO) group is a meta-director. The C-5 position is sterically accessible and electronically activated by both the hydroxyl and methoxy groups, making it the primary site of nitration.
Experimental Protocol: Nitration with Nitric Acid in Glacial Acetic Acid
This protocol details a conventional and reliable method for the synthesis of 5-nitrovanillin.[1][6] Careful control of the reaction temperature is paramount to prevent the formation of undesired byproducts through over-nitration.[7]
Materials and Equipment
| Material/Equipment | Specification |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | >99% purity |
| Concentrated Nitric Acid (HNO₃) | 65-70% |
| Glacial Acetic Acid (CH₃COOH) | >99.7% purity |
| Ethanol (for recrystallization) | 95% or absolute |
| Round-bottom flask | Appropriate size for the reaction scale |
| Magnetic stirrer and stir bar | |
| Dropping funnel | |
| Ice-water bath | |
| Beaker | |
| Büchner funnel and filter flask | |
| Thin Layer Chromatography (TLC) plates | Silica gel coated |
Safety Precautions
Hazard Warning: Concentrated nitric acid and glacial acetic acid are highly corrosive and can cause severe burns.[8][9] Nitric acid is also a strong oxidizing agent.[10] All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[11][12] An eyewash station and safety shower should be readily accessible.[8]
Step-by-Step Procedure
-
Dissolution of Vanillin: In a round-bottom flask equipped with a magnetic stir bar, dissolve vanillin in glacial acetic acid. The amount of solvent should be sufficient to fully dissolve the starting material at room temperature.
-
Cooling the Reaction Mixture: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5°C.[1] This cooling step is critical as the nitration reaction is highly exothermic. Maintaining a low temperature minimizes the formation of di-nitrated and other side products.[7]
-
Slow Addition of Nitric Acid: Slowly add concentrated nitric acid dropwise to the stirred vanillin solution using a dropping funnel.[6] The rate of addition should be carefully controlled to maintain the reaction temperature between 0-5°C.[7] A rapid addition can lead to an uncontrolled exotherm and a decrease in product yield and purity.
-
Reaction Monitoring: After the complete addition of nitric acid, continue stirring the reaction mixture in the ice bath for 1-2 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase for TLC analysis is a 1:1 mixture of ethyl acetate and petroleum ether.[7][13] The reaction is considered complete when the spot corresponding to vanillin is no longer visible.
-
Product Precipitation (Work-up): Upon completion, pour the reaction mixture slowly into a beaker containing a substantial amount of ice-cold water with stirring.[6][13] This will cause the crude 5-nitrovanillin to precipitate out of the solution as a yellow solid.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[14] Wash the solid thoroughly with several portions of cold water to remove any residual nitric acid and acetic acid. Continue washing until the filtrate is neutral to pH paper.
Purification by Recrystallization
The crude 5-nitrovanillin can be purified by recrystallization to obtain a product of high purity.[15] Ethanol or glacial acetic acid are commonly used solvents for this purpose.[16]
-
Dissolution: Transfer the crude, dried product to an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[16] Using the minimum amount of solvent is crucial for maximizing the yield.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[16] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.[16]
-
Drying: Dry the purified yellow crystals in a vacuum oven at a low temperature or air-dry them to a constant weight.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of 5-nitrovanillin.
Product Characterization
The identity and purity of the synthesized 5-nitrovanillin should be confirmed using various analytical techniques.
| Analytical Method | Expected Result |
| Appearance | Yellow crystalline powder.[1] |
| Melting Point | 172-178 °C.[15][17] A sharp melting point range indicates high purity. |
| ¹H NMR (in DMSO-d₆) | Signals corresponding to the aromatic, aldehyde, methoxy, and hydroxyl protons.[18] |
| δ ~9.88 ppm (s, 1H, -CHO) | |
| δ 7.8-8.3 ppm (m, 2H, Ar-H) | |
| δ ~3.99 ppm (s, 3H, -OCH₃)[18] | |
| FTIR (KBr pellet) | Characteristic absorption bands for the functional groups.[17] |
| ~1520 & ~1350 cm⁻¹ (NO₂ stretches) | |
| 2850–2720 cm⁻¹ (CHO stretches) | |
| Mass Spectrometry | Molecular ion peak (m/z) at 197.14, corresponding to the molecular formula C₈H₇NO₅.[17][18] |
Conclusion
The nitration of vanillin to produce 5-nitrovanillin is a robust and essential transformation in synthetic organic chemistry. The protocol outlined in this application note, when performed with careful attention to temperature control and safety precautions, provides a reliable method for obtaining this valuable intermediate. The success of this synthesis hinges on a solid understanding of the underlying electrophilic aromatic substitution mechanism and the role of each experimental parameter. Proper characterization of the final product is crucial to ensure its suitability for subsequent applications in pharmaceutical and fine chemical manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. carlroth.com [carlroth.com]
- 10. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 11. quora.com [quora.com]
- 12. labproinc.com [labproinc.com]
- 13. Page loading... [guidechem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Aldehyde Group Reactions of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde
Introduction: A Versatile Scaffold in Synthetic Chemistry
5-Hydroxy-4-methoxy-2-nitrobenzaldehyde is a polysubstituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of functional groups—a reactive aldehyde, a phenolic hydroxyl, a methoxy ether, and a nitro group—imparts a nuanced reactivity profile, making it a valuable building block for the synthesis of complex heterocyclic systems and other targeted molecular architectures.
The reactivity of the aldehyde group is the focal point of this guide. Its electrophilicity is modulated by the electronic effects of the other substituents on the benzene ring. The potent electron-withdrawing nitro group at the ortho position significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Conversely, the electron-donating effects of the para-methoxy and meta-hydroxyl groups partially mitigate this activation. This electronic interplay governs the conditions required for various transformations and is a key consideration in experimental design.
This document provides a comprehensive overview of the key reactions of the aldehyde functionality in this compound, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.
I. Oxidation of the Aldehyde Group to a Carboxylic Acid
The conversion of the aldehyde to a carboxylic acid is a fundamental transformation. Given the presence of an electron-withdrawing nitro group and a potentially sensitive phenol, the choice of oxidant and reaction conditions is critical to avoid over-oxidation or unwanted side reactions.
Mechanistic Considerations
The oxidation of aldehydes to carboxylic acids typically proceeds through a hydrate intermediate formed by the addition of water to the carbonyl group. The choice of oxidant will determine the precise mechanism, but generally involves the removal of the aldehydic hydrogen. Reagents like potassium permanganate (KMnO₄) are powerful oxidants capable of this transformation. The reaction in alkaline conditions is often preferred to prevent degradation of the aromatic ring.
Recommended Protocol: Potassium Permanganate Oxidation
This protocol is adapted from established procedures for the oxidation of nitrobenzaldehydes.[1]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Distilled water
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1 M aqueous solution of NaOH.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Oxidant Addition: While stirring vigorously, slowly add a solution of KMnO₄ (approx. 1.5 eq) in cold water. The addition should be portion-wise to maintain the temperature below 10 °C. The reaction mixture will turn from purple to a brown suspension of manganese dioxide (MnO₂).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The disappearance of the starting aldehyde spot indicates reaction completion.
-
Quenching: Once the reaction is complete, quench the excess KMnO₄ by the dropwise addition of a saturated aqueous solution of NaHSO₃ until the purple color disappears and the brown precipitate of MnO₂ dissolves. Alternatively, ethanol can be used for quenching.
-
Acidification: Carefully acidify the cooled reaction mixture with concentrated HCl to a pH of approximately 2. The desired 5-hydroxy-4-methoxy-2-nitrobenzoic acid will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure carboxylic acid.
Expected Outcome: This procedure should yield the corresponding 5-hydroxy-4-methoxy-2-nitrobenzoic acid as a solid.
II. Reduction of the Aldehyde Group to a Benzyl Alcohol
The selective reduction of the aldehyde to a primary alcohol in the presence of a reducible nitro group requires a mild and chemoselective reducing agent. Sodium borohydride (NaBH₄) is an ideal choice for this transformation due to its high selectivity for aldehydes and ketones over nitro groups under appropriate conditions.[2]
Mechanistic Rationale
Sodium borohydride delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. This nucleophilic attack results in the formation of an alkoxide intermediate, which is subsequently protonated during the workup to yield the primary alcohol. The nitro group is less electrophilic and thus less reactive towards NaBH₄ under these conditions.
Recommended Protocol: Sodium Borohydride Reduction
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Distilled water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Slowly add NaBH₄ (1.1 to 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup:
-
Carefully quench the reaction by the slow addition of distilled water.
-
Acidify the mixture to a pH of ~5-6 with 1 M HCl.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude (5-hydroxy-4-methoxy-2-nitrophenyl)methanol can be purified by column chromatography on silica gel or by recrystallization.
Experimental Workflow: Aldehyde Reduction
Caption: Workflow for the selective reduction of the aldehyde.
III. Reductive Amination: Synthesis of Secondary Amines
Reductive amination is a powerful method for the formation of C-N bonds. This reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. For substrates like this compound, this can be achieved in a one-pot reaction with a primary amine and a suitable reducing agent. A particularly effective reagent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild enough to not reduce the nitro group.[3]
Mechanistic Pathway
-
Imine Formation: The aldehyde reacts with a primary amine to form a hemiaminal intermediate, which then dehydrates to form an imine. This step is often catalyzed by a weak acid.
-
Reduction: The imine is then reduced by a hydride source, in this case, NaBH(OAc)₃, to yield the secondary amine.
Recommended Protocol: Reductive Amination with NaBH(OAc)₃
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the primary amine (1.1 eq) in DCE or DCM, add a catalytic amount of acetic acid (e.g., 1-2 drops), if necessary, to facilitate imine formation.
-
Reducing Agent Addition: Stir the mixture at room temperature for 20-30 minutes, then add NaBH(OAc)₃ (1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.
-
Workup:
-
Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude secondary amine product by column chromatography on silica gel.
Reaction Mechanism: Reductive Amination
Caption: Simplified mechanism of reductive amination.
IV. Carbon-Carbon Bond Formation via Condensation and Olefination Reactions
The aldehyde group is an excellent electrophile for various carbon-carbon bond-forming reactions, enabling the extension of the carbon skeleton and the synthesis of diverse molecular structures.
A. Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[4] The electron-withdrawing nature of the substituents on this compound makes its aldehyde group a prime candidate for this reaction.
Recommended Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine or a basic catalyst
-
Ethanol or another suitable solvent
-
Standard laboratory glassware
Procedure:
-
Reaction Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., a few drops).
-
Reaction: Stir the mixture at room temperature or with gentle heating. The product often precipitates from the reaction mixture as a brightly colored solid.
-
Isolation: Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: The product is often pure enough after filtration, but it can be recrystallized if necessary.
B. Wittig Reaction
The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes and phosphorus ylides.[1] This reaction is particularly useful for creating stilbene-like structures from this compound. The electron-deficient nature of the aldehyde enhances its reactivity towards the Wittig reagent.
Recommended Protocol: Wittig Olefination
Materials:
-
A suitable benzyltriphenylphosphonium salt (e.g., benzyltriphenylphosphonium chloride)
-
A strong base (e.g., n-butyllithium or sodium methoxide)
-
Anhydrous solvent (e.g., THF or DMF)
-
This compound
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the benzyltriphenylphosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and slowly add the strong base (e.g., n-BuLi, 1.1 eq). Stir the resulting ylide solution at this temperature for about 30 minutes.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: After removing the solvent under reduced pressure, the crude product, which contains the desired stilbene derivative and triphenylphosphine oxide, can be purified by column chromatography on silica gel.
V. Protection and Deprotection of the Aldehyde Group
In multi-step syntheses, it is often necessary to protect the aldehyde group to prevent it from reacting with reagents intended for other functional groups in the molecule. Acetals are common protecting groups for aldehydes, being stable to basic and nucleophilic conditions.[5]
A. Protection as a Cyclic Acetal
Recommended Protocol: Acetal Formation
Materials:
-
This compound
-
Ethylene glycol
-
A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA)
-
Toluene or benzene
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
Setup: In a round-bottom flask, combine this compound (1.0 eq), ethylene glycol (1.5-2.0 eq), and a catalytic amount of PTSA in toluene.
-
Azeotropic Removal of Water: Attach a Dean-Stark apparatus and a condenser to the flask and heat the mixture to reflux. Water formed during the reaction will be removed azeotropically, driving the equilibrium towards acetal formation.
-
Monitoring: Continue refluxing until no more water is collected in the Dean-Stark trap. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and wash it with a saturated aqueous solution of NaHCO₃ and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude acetal can be purified by column chromatography.
B. Deprotection of the Acetal
Recommended Protocol: Acetal Hydrolysis
Materials:
-
The protected aldehyde (acetal)
-
Acetone and water mixture
-
A catalytic amount of an acid (e.g., HCl or PTSA)
-
Standard laboratory glassware
Procedure:
-
Hydrolysis: Dissolve the acetal in a mixture of acetone and water. Add a catalytic amount of acid.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the deprotection by TLC.
-
Workup: Once the reaction is complete, neutralize the acid with a mild base (e.g., NaHCO₃ solution). Remove the acetone under reduced pressure.
-
Isolation: Extract the aqueous residue with an organic solvent. Dry the combined organic layers and concentrate to obtain the deprotected aldehyde.
Summary of Reaction Conditions
| Reaction Type | Key Reagents | Solvent(s) | Typical Conditions | Product |
| Oxidation | KMnO₄, NaOH | Water | 0 °C to RT | Carboxylic Acid |
| Reduction | NaBH₄ | Methanol/Ethanol | 0 °C to RT | Benzyl Alcohol |
| Reductive Amination | Primary Amine, NaBH(OAc)₃ | DCE or DCM | Room Temperature | Secondary Amine |
| Knoevenagel Condensation | Active Methylene Cmpd., Piperidine | Ethanol | RT or gentle heat | α,β-Unsaturated Product |
| Wittig Reaction | Phosphonium Salt, Strong Base | THF or DMF | 0 °C to RT (anhydrous) | Alkene (Stilbene) |
| Protection (Acetal) | Ethylene Glycol, PTSA | Toluene | Reflux with Dean-Stark | Cyclic Acetal |
| Deprotection (Acetal) | H₂O, Acid Catalyst | Acetone | RT or gentle heat | Aldehyde |
References
- 1. IL46916A - Preparation of 2-nitrobenzaldehyde - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Strategic Utilization of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde in the Synthesis of Bioactive Heterocyclic Scaffolds
An Application Guide for Researchers
Abstract
5-Hydroxy-4-methoxy-2-nitrobenzaldehyde is a polysubstituted aromatic compound distinguished by its unique arrangement of functional groups, which renders it an exceptionally versatile precursor for the synthesis of complex heterocyclic systems.[1][2] The strategic positioning of an aldehyde, a reducible nitro group, and activating hydroxyl and methoxy moieties provides multiple reaction pathways for constructing scaffolds of significant pharmacological interest. This guide provides an in-depth exploration of its application in synthesizing quinolines, benzimidazoles, and indoles, complete with detailed mechanistic insights and step-by-step laboratory protocols designed for researchers in medicinal chemistry and drug development.
Introduction: The Synthetic Potential of this compound
This compound, with the molecular formula C₈H₇NO₅, is a crystalline solid that serves as a pivotal building block in organic synthesis.[2] Its synthetic utility is rooted in the chemoselectivity of its functional groups:
-
The Aldehyde Group: Acts as a primary electrophilic site for condensation reactions, most notably in the formation of Schiff bases or as a partner in aldol and Knoevenagel-type condensations.[1]
-
The Nitro Group: This powerful electron-withdrawing group can be readily reduced to a primary amine. This transformation is the cornerstone of many cyclization strategies, unmasking a nucleophilic site ortho to the aldehyde (or its derivative), thereby enabling intramolecular ring closure.[1][3]
-
The Hydroxyl and Methoxy Groups: These electron-donating groups on the benzene ring influence the electronic environment and can modulate the biological activity of the final heterocyclic products. The phenolic hydroxyl group also offers a site for further derivatization.
The molecule is typically synthesized via the nitration of 4-hydroxy-3-methoxybenzaldehyde (vanillin) derivatives. For instance, the nitration of 5-benzyloxy-4-methoxybenzaldehyde followed by debenzylation is a viable route.[4] This strategic arrangement of functionalities allows for the streamlined assembly of diverse heterocyclic cores, which are prevalent in a vast array of natural products and pharmaceutical agents.[5]
Application in Quinoline Synthesis via Domino Nitro-Reduction/Friedländer Annulation
The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The domino nitro-reduction followed by Friedländer annulation is a highly efficient one-pot method for synthesizing substituted quinolines from 2-nitrobenzaldehydes.[3]
Mechanistic Rationale
This reaction proceeds through a cascade of three key transformations within a single pot:
-
In Situ Nitro Reduction: The reaction is initiated by the reduction of the nitro group on this compound to an amine. A common and effective reducing system is iron powder in glacial acetic acid, which is favored for its cost-effectiveness and operational simplicity.[3]
-
Knoevenagel Condensation: The newly formed 2-aminobenzaldehyde intermediate immediately undergoes a condensation reaction with an active methylene compound (e.g., β-diketones, β-ketoesters).
-
Intramolecular Cyclization & Aromatization: The resulting intermediate undergoes a cyclizing condensation, followed by dehydration (aromatization), to yield the stable quinoline ring system.[3]
The causality behind this one-pot strategy lies in the immediate consumption of the highly reactive 2-aminobenzaldehyde intermediate as it is formed, which prevents side reactions like self-condensation.
Visualized Reaction Pathway
References
The Strategic Utility of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde in Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, substituted benzaldehydes hold a place of prominence due to their versatile reactivity. This guide focuses on a particularly valuable, yet underutilized, scaffold: 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde . Its unique arrangement of functional groups—a nucleophilic hydroxyl, an electron-donating methoxy group, a reactive aldehyde, and an electron-withdrawing nitro group—offers a rich platform for the construction of complex, biologically active molecules.
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide validated protocols, and illustrate the logical flow of synthetic strategies, empowering you to leverage this potent intermediate in your medicinal chemistry campaigns.
Core Chemical Attributes and Synthetic Rationale
This compound is a polysubstituted aromatic aldehyde with the molecular formula C₈H₇NO₅.[1] The interplay of its functional groups dictates its reactivity and makes it a strategic precursor for several classes of bioactive compounds.
-
The Aldehyde Group: This is the primary site for a multitude of classic organic reactions, including condensations, reductive aminations, and the formation of Schiff bases, enabling the construction of diverse molecular skeletons.[2][3]
-
The Ortho-Nitro Group: This powerful electron-withdrawing group significantly influences the reactivity of the adjacent aldehyde, enhancing its susceptibility to nucleophilic attack. Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to the synthesis of important heterocyclic systems like benzimidazoles and quinoxalines.
-
The Hydroxyl and Methoxy Groups: These electron-donating groups on the benzene ring can modulate the electronic properties of the molecule and offer sites for further functionalization, such as etherification, to fine-tune pharmacokinetic properties. The phenolic hydroxyl group, in particular, is crucial for forming key hydrogen bonds with biological targets and is a common feature in many enzyme inhibitors.
The strategic placement of these groups allows for a stepwise and regioselective approach to molecular elaboration, a key consideration in the efficient synthesis of complex drug candidates.
Application in the Synthesis of Bioactive Heterocycles
A primary application of this compound in medicinal chemistry is as a precursor for the synthesis of heterocyclic compounds, which form the core of a vast number of approved drugs.
Synthesis of Substituted Coumarins
Coumarins (2H-1-benzopyran-2-ones) are a class of natural products and synthetic compounds renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties.[4][5] The Knoevenagel condensation is a powerful method for the synthesis of coumarin derivatives from substituted salicylaldehydes and active methylene compounds.[4]
While a direct synthesis of a coumarin from this compound is not explicitly detailed in the reviewed literature, a general and adaptable protocol can be formulated based on established methods for similar substituted salicylaldehydes.[4][6] The ortho-nitro group in our starting material would need to be reduced to an amino group, which can then be diazotized and hydroxylated to yield the required 2,5-dihydroxy-4-methoxybenzaldehyde intermediate for coumarin synthesis. However, a more direct application of the existing hydroxyl group is in the synthesis of other heterocyclic systems.
Protocol 1: Synthesis of a Schiff Base Derivative with Potential Antimicrobial Activity
Schiff bases derived from salicylaldehydes are well-documented for their wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[7][8] The formation of a Schiff base involves the condensation of an aldehyde with a primary amine. The resulting imine or azomethine group (-C=N-) is a key pharmacophore in many bioactive molecules.[2][3]
This protocol details the synthesis of a Schiff base from this compound and a model primary amine, ethyl 4-aminobenzoate. The resulting compound incorporates structural motifs known to be associated with antimicrobial activity.
Reaction Scheme:
Caption: Synthesis of a Schiff base from this compound.
Materials and Equipment:
| Material | Quantity | Purpose |
| This compound | 1.0 mmol | Starting Material |
| Ethyl 4-aminobenzoate | 1.0 mmol | Primary Amine |
| Absolute Ethanol | 15 mL | Solvent |
| Glacial Acetic Acid | 2-3 drops | Catalyst |
| Round-bottom flask (50 mL) | 1 | Reaction Vessel |
| Reflux condenser | 1 | |
| Magnetic stirrer and stir bar | 1 | |
| Heating mantle | 1 | |
| Buchner funnel and filter paper | 1 | Product Isolation |
| Beaker (100 mL) | 1 | |
| Thin-Layer Chromatography (TLC) setup | As needed | Reaction Monitoring |
Procedure:
-
Dissolution of Reactants: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol with gentle warming and stirring. To this, add a solution of 1.0 mmol of ethyl 4-aminobenzoate in 5 mL of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Isolation: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Causality and Insights:
-
The use of ethanol as a solvent is ideal as it readily dissolves the reactants and is easy to remove after the reaction.
-
Glacial acetic acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.
-
Refluxing the reaction mixture provides the necessary activation energy to drive the condensation reaction to completion.
-
Washing the product with cold ethanol is an effective way to remove soluble impurities without significantly dissolving the desired product.
Future Directions and Untapped Potential
The synthetic utility of this compound is far from exhausted. Its rich functionality opens doors to a variety of other applications in medicinal chemistry:
-
Synthesis of Benzimidazole Derivatives: As mentioned, the nitro group can be reduced to an amine. The resulting 2-amino-5-hydroxy-4-methoxybenzaldehyde can then be condensed with various aldehydes to form substituted benzimidazoles, a privileged scaffold in medicinal chemistry with applications as kinase inhibitors, anti-inflammatory agents, and antimicrobials.
-
Knoevenagel Condensation with Active Methylene Compounds: The aldehyde can react with active methylene compounds like malononitrile or ethyl cyanoacetate to form electron-deficient alkenes.[9] These intermediates are valuable for subsequent Michael additions and cyclization reactions to generate a variety of heterocyclic systems.
-
Multi-component Reactions: The reactivity of the aldehyde makes it an excellent candidate for multi-component reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single step. This approach is highly valued in drug discovery for its efficiency and for generating diverse chemical libraries.
Conclusion
This compound is a versatile and strategically important building block in medicinal chemistry. Its unique combination of reactive functional groups provides a robust platform for the synthesis of a wide array of bioactive molecules, including Schiff bases and various heterocyclic systems. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this valuable intermediate in their quest for novel therapeutics. By understanding the underlying chemical principles and leveraging the provided methodologies, the scientific community can continue to unlock new avenues for drug discovery.
References
- 1. This compound | C8H7NO5 | CID 285294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmcmed.org [ijmcmed.org]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions – Oriental Journal of Chemistry [orientjchem.org]
Application Note: Synthesis, Characterization, and Applications of Schiff Bases Derived from 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde
Abstract
This comprehensive guide details the synthesis, purification, and characterization of novel Schiff bases derived from 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde. Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone in coordination chemistry and drug development due to their diverse biological activities.[1][2] This document provides researchers, scientists, and drug development professionals with a robust framework, explaining the underlying chemical principles, offering detailed experimental protocols, and outlining methods for structural verification. The protocols herein are designed to be adaptable for a variety of primary amines, enabling the synthesis of a diverse library of compounds for screening and development.
Introduction and Scientific Context
Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.[3][4] The resulting imine linkage is crucial for the biological and chemical properties of these molecules. The starting material, this compound (a derivative of vanillin), provides a unique scaffold. The electron-withdrawing nitro group, coupled with the electron-donating hydroxyl and methoxy groups, modulates the electronic properties of the aromatic ring, which can influence the stability and bioactivity of the resulting Schiff base.[5] Schiff bases derived from substituted benzaldehydes are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6][7][8] The presence of the nitro group, in particular, has been associated with potent antimicrobial efficacy.[8][9]
This guide provides a foundational protocol for synthesizing these compounds and offers the necessary analytical methods to ensure their purity and confirm their chemical structure, thereby providing a solid basis for further research into their therapeutic potential.
Mechanism of Schiff Base Formation
The synthesis of a Schiff base is a reversible nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid or base.[3]
Key Mechanistic Steps:
-
Activation of the Carbonyl Group: In acid-catalyzed reactions, the carbonyl oxygen of the aldehyde is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon. This step results in the formation of a tetrahedral intermediate known as a carbinolamine.[3]
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a better leaving group (water).
-
Dehydration: The lone pair on the nitrogen atom forms a double bond with the carbon, leading to the elimination of a water molecule. This dehydration step is often the rate-determining step of the reaction.[3][10]
-
Deprotonation: The final step involves the deprotonation of the nitrogen atom to yield the neutral imine, or Schiff base.
It is crucial to maintain a mildly acidic pH. If the acid concentration is too high, the amine nucleophile will be protonated, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl group.[3]
Visualization of Reaction Mechanism
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Nitro‐functionalized Bis‐Schiff Bases: Synthesis, Structural Characterization, Antimicrobial, DFT, In‐silico ADME/T and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]
- 6. ijoer.com [ijoer.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmrsti.com [ijmrsti.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Role of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde in the Synthesis of Azo and Schiff Base Colorants
Abstract
5-Hydroxy-4-methoxy-2-nitrobenzaldehyde, a substituted aromatic aldehyde, serves as a highly versatile and valuable precursor in the synthesis of a diverse range of colorants. Its unique molecular architecture, featuring a reactive aldehyde group, a reducible nitro group, and color-modifying (auxochromic) hydroxyl and methoxy substituents, makes it an ideal starting material for producing both azo dyes and Schiff base derivatives. This document provides an in-depth technical guide for researchers, chemists, and material scientists, detailing the strategic application of this compound in dye and pigment preparation. We will explore the underlying chemical principles, provide validated, step-by-step synthesis protocols, and discuss methods for characterization.
Foundational Chemistry of this compound
This compound (also known as 2-nitro-isovanillin) possesses a strategic combination of functional groups that are pivotal for dye synthesis.[1][2]
-
Aldehyde Group (-CHO): This group is the primary site for condensation reactions, most notably with primary amines to form Schiff bases (azomethines), which are often colored due to the extended conjugation.[3]
-
Nitro Group (-NO₂): The aromatic nitro group is a key precursor to the azo chromophore (-N=N-). Through chemical reduction, it is converted into a primary amine (-NH₂), which can then be diazotized and coupled with other aromatic systems to form intensely colored azo dyes.[4]
-
Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: These electron-donating groups function as powerful auxochromes. They can intensify the color (bathochromic shift) and improve the dye's affinity for substrates like textile fibers. Their presence is crucial for tuning the final shade and fastness properties of the colorant.
The strategic placement of these groups allows for the synthesis of a wide palette of colors with varied properties, making this molecule a subject of significant interest in color chemistry.
Figure 1: Key reactive and auxochromic sites of the precursor molecule.
Application in Azo Dye Synthesis
Azo dyes represent the largest and most versatile class of synthetic colorants. The synthesis pathway using this compound involves a multi-step process that leverages the nitro group as a masked amine.
Principle of Synthesis
The core strategy involves three sequential transformations:
-
Reduction: The nitro group is reduced to a primary aromatic amine (2-amino-5-hydroxy-4-methoxybenzaldehyde). This step is critical as the amine is the functional group required for diazotization. Common reducing agents include tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation.
-
Diazotization: The resulting amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl), at a low temperature (0–5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺Cl⁻). Maintaining a low temperature is paramount to prevent the decomposition of this unstable intermediate.
-
Azo Coupling: The diazonium salt, an electrophile, is reacted with an electron-rich aromatic compound, known as the coupling component (e.g., β-naphthol, resorcinol, aniline derivatives). This electrophilic aromatic substitution reaction forms the stable and chromophoric azo bond (-N=N-), yielding the final dye.
Figure 2: Workflow for the synthesis of an azo dye from the title compound.
Protocol: Synthesis of a Monoazo Dye using β-Naphthol
This protocol describes the synthesis of a vibrant orange-red dye.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Urea
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
Part A: Reduction of the Nitro Group
-
In a 250 mL round-bottom flask, dissolve 1.97 g (10 mmol) of this compound in 50 mL of ethanol.
-
In a separate beaker, prepare a solution of 6.77 g (30 mmol) of SnCl₂·2H₂O in 20 mL of concentrated HCl. Causality: A stoichiometric excess of the reducing agent ensures complete conversion of the nitro group.
-
Slowly add the SnCl₂/HCl solution to the flask containing the nitrobenzaldehyde.
-
Fit the flask with a reflux condenser and heat the mixture at 60-70°C for 2 hours with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath and neutralize it by the slow addition of 20% NaOH solution until the pH is ~7-8. The tin salts will precipitate.
-
Filter the mixture to remove the inorganic precipitate. The filtrate contains the desired 2-amino-5-hydroxy-4-methoxybenzaldehyde. This solution is used directly in the next step.
Part B: Diazotization and Azo Coupling
-
Transfer the filtrate from Part A to a 400 mL beaker and cool it to 0-5°C in an ice-salt bath. Add 10 mL of concentrated HCl.
-
Prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution over 15 minutes, ensuring the temperature does not exceed 5°C. Stir for an additional 20 minutes. Causality: Dropwise addition and strict temperature control are essential to safely form the diazonium salt and prevent its decomposition or unwanted side reactions.
-
Check for excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If present, add a small amount of urea to quench it.
-
In a separate 250 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 50 mL of 10% NaOH solution. Cool this solution to 5°C.
-
Slowly add the cold diazonium salt solution to the alkaline β-naphthol solution with vigorous stirring. A brightly colored precipitate will form immediately.
-
Continue stirring the mixture in the ice bath for 1 hour to ensure the coupling reaction is complete.
Part C: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the crude dye product thoroughly with cold distilled water until the filtrate is neutral.
-
Recrystallize the dye from an ethanol/water mixture to obtain a purified product.
-
Dry the purified dye in a vacuum oven at 60°C.
Expected Data & Characterization
| Parameter | Expected Result | Justification |
| Yield | 75-85% | Based on typical azo coupling efficiencies. |
| Appearance | Orange to Red Crystalline Powder | Characteristic of the resulting chromophore. |
| Melting Point | >200°C (with decomposition) | High melting points are common for azo dyes. |
| λ_max (in Ethanol) | 480 - 520 nm | Absorption in the blue-green region of the spectrum results in an orange-red perceived color. |
| FTIR (cm⁻¹) | ~3400 (O-H), ~1620 (C=O), 1450-1500 (-N=N-), ~1250 (C-O) | Confirms the presence of key functional groups, including the defining azo linkage. |
Application in Schiff Base Synthesis
Schiff bases (or imines) are formed via the condensation of a primary amine with an aldehyde. This reaction provides a direct route to novel colorants and pigments, where the final properties are tuned by the choice of the amine.
Principle of Synthesis
The reaction is a nucleophilic addition-elimination. The primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde group on this compound. This is followed by the elimination of a water molecule to form the characteristic azomethine (-CH=N-) double bond. The reaction is typically catalyzed by a small amount of acid and driven to completion by removing the water formed, often by azeotropic distillation. The resulting conjugated system, influenced by the nitro and hydroxyl auxochromes, is responsible for the compound's color.
Protocol: Synthesis of a Schiff Base with p-Anisidine
Materials:
-
This compound
-
p-Anisidine (4-methoxyaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve 1.97 g (10 mmol) of this compound in 40 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Add 1.23 g (10 mmol) of p-anisidine to the solution.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction. Causality: The acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours. The formation of the colored Schiff base is often visually apparent.
-
After the reflux period, allow the reaction mixture to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a desiccator or a vacuum oven.
Expected Data & Characterization
| Parameter | Expected Result | Justification |
| Yield | >90% | Schiff base formation is typically a high-yielding reaction. |
| Appearance | Yellow to Orange Crystalline Solid | The color arises from the extended π-conjugation across the molecule. |
| Melting Point | 150 - 170°C | Varies based on the amine used, but generally sharp for a pure compound. |
| λ_max (in Ethanol) | 380 - 450 nm | Absorption in the violet-blue region leads to a yellow-orange appearance. |
| FTIR (cm⁻¹) | ~3400 (O-H), 1610-1630 (C=N) , ~1520 & 1340 (NO₂), ~1260 (C-O) | The appearance of a strong C=N (imine) stretching band is the primary evidence of successful Schiff base formation. |
Conversion to Pigments
While the synthesized compounds are often soluble dyes, they can be precursors to insoluble pigments suitable for paints, inks, and plastics. The primary strategy involves increasing molecular weight and reducing solubility, often through metal chelation. The hydroxyl group on the aromatic ring, ortho to the azo or azomethine group, provides an ideal site for forming stable coordination complexes (lakes) with metal ions like Cu²⁺, Ni²⁺, or Co²⁺. This process insolubilizes the dye, converting it into a pigment with enhanced light and thermal stability.
Figure 3: Conceptual workflow for converting a soluble dye into an insoluble pigment.
Conclusion
This compound stands out as a multifunctional and strategic starting material for the synthesis of high-value colorants. Its structure provides direct access to both azo and Schiff base chromophoric systems. By carefully selecting reaction pathways and coupling partners, chemists can generate a broad spectrum of colors with tunable properties. The protocols and principles outlined in this guide offer a robust framework for researchers to explore the vast potential of this compound in the development of novel dyes, pigments, and functional materials.
References
Application Notes and Protocols for Condensation Reactions Involving 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde
Introduction: The Synthetic Versatility of a Polysubstituted Benzaldehyde
5-Hydroxy-4-methoxy-2-nitrobenzaldehyde is a polysubstituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of functional groups—a reactive aldehyde, an electron-withdrawing nitro group, and electron-donating hydroxyl and methoxy groups—creates a nuanced electronic environment that makes it a versatile precursor for the synthesis of a diverse array of complex molecules. The strategic placement of these substituents not only influences the reactivity of the aldehyde but also imparts distinct physicochemical properties to the resulting condensation products, making them attractive candidates for drug discovery and the development of novel functional materials.
This guide provides an in-depth exploration of key condensation reactions involving this compound, offering detailed, field-proven protocols and the underlying chemical principles for researchers, scientists, and drug development professionals. We will delve into the mechanistic intricacies of Knoevenagel condensations, Claisen-Schmidt reactions, and Schiff base formations, providing a robust framework for the synthesis and characterization of novel derivatives.
Chemical Reactivity and Mechanistic Considerations
The reactivity of the aldehyde group in this compound is modulated by the interplay of its substituents. The potent electron-withdrawing nature of the ortho-nitro group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Conversely, the hydroxyl and methoxy groups, positioned meta and para to the aldehyde respectively, are electron-donating through resonance, which can temper this reactivity. This electronic balance is a critical factor in designing successful condensation reactions.
DOT Diagram: Electronic Influence on Reactivity
Caption: Electronic effects of substituents on the aldehyde group.
Part 1: The Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are valuable intermediates in numerous synthetic pathways.
Protocol 1: Synthesis of 2-((5-hydroxy-4-methoxy-2-nitrophenyl)methylene)malononitrile
This protocol details the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of this compound in 30 mL of ethanol.
-
Reagent Addition: To the stirred solution, add 10.0 mmol of malononitrile.
-
Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 mL, ~1.0 mmol) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate. If not, slowly add cold deionized water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol to remove unreacted starting materials and catalyst.
-
Drying: Dry the purified product in a vacuum oven to obtain the final compound.
Expected Outcome and Characterization:
Table 1: Representative Characterization Data for Knoevenagel Products
| Compound | Molecular Formula | Appearance | Melting Point (°C) | Key Spectroscopic Data (Expected) |
|---|
| 2-((5-hydroxy-4-methoxy-2-nitrophenyl)methylene)malononitrile | C₁₂H₇N₃O₄ | Yellow to orange solid | >200 | IR (cm⁻¹): ~3400 (O-H), ~2220 (C≡N), ~1600 (C=C), ~1520 & 1340 (NO₂) ¹H NMR (DMSO-d₆, δ ppm): Aromatic protons, vinyl proton, methoxy protons, hydroxyl proton. |
Part 2: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde and a ketone, yielding an α,β-unsaturated ketone, commonly known as a chalcone.[1] These compounds are of significant interest due to their wide range of biological activities.[2][3]
Protocol 2: Synthesis of 1-(Aryl)-3-(5-hydroxy-4-methoxy-2-nitrophenyl)prop-2-en-1-one (Chalcone Synthesis)
This protocol outlines a general procedure for the synthesis of chalcones from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4-hydroxyacetophenone)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Preparation of Reactant Solution: In a conical flask, dissolve 5.0 mmol of the substituted acetophenone in 15 mL of ethanol.
-
Base Addition: To this solution, add 5 mL of a 20% aqueous sodium hydroxide solution and stir at room temperature.
-
Aldehyde Addition: Slowly add 5.0 mmol of this compound to the reaction mixture while continuing to stir.
-
Reaction: Continue stirring at room temperature until the reaction is complete, as monitored by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Isolation and Purification: Filter the solid product, wash with cold water until the washings are neutral, and then recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.
DOT Diagram: Claisen-Schmidt Reaction Workflow
Caption: Workflow for the Claisen-Schmidt synthesis of chalcones.
Table 2: Expected Yields and Properties of Chalcone Derivatives
| Acetophenone Reactant | Product Name | Expected Yield | Appearance | Melting Point (°C) |
|---|---|---|---|---|
| Acetophenone | 1-Phenyl-3-(5-hydroxy-4-methoxy-2-nitrophenyl)prop-2-en-1-one | Moderate to Good | Yellow/Orange Solid | Variable |
| 4-Hydroxyacetophenone | 1-(4-Hydroxyphenyl)-3-(5-hydroxy-4-methoxy-2-nitrophenyl)prop-2-en-1-one | Moderate to Good | Yellow/Orange Solid | Variable |
Part 3: Schiff Base Formation
Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde.[4] These compounds are widely studied for their coordination chemistry and diverse biological activities.[4] A study on the synthesis of Schiff bases from the positional isomer 4-hydroxy-3-methoxy-5-nitrobenzaldehyde provides a reliable protocol that can be adapted for our target molecule.[5]
Protocol 3: Synthesis of a Schiff Base from this compound and an Aromatic Amine
This protocol is adapted from the successful synthesis of related Schiff bases and is expected to provide good yields.[5]
Materials:
-
This compound
-
Aromatic Amine (e.g., aniline, halo-substituted anilines)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol. Gentle warming may be required.
-
Amine Addition: To this solution, add 1.0 mmol of the chosen aromatic amine with constant stirring.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction: Reflux the mixture with stirring for 30-60 minutes. Monitor the reaction's completion using TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base product will typically precipitate.
-
Purification: Filter the solid product using a Büchner funnel and wash with a small amount of cold ethanol.
-
Drying: Dry the product to obtain the pure Schiff base. Further recrystallization from absolute ethanol can be performed if necessary.
Table 3: Representative Data for Schiff Base Synthesis
| Amine Reactant | Product IUPAC Name | Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (δ ppm, DMSO-d₆) |
|---|---|---|---|---|
| 4-Fluoroaniline | 2-(((4-fluorophenyl)imino)methyl)-3-methoxy-6-nitrophenol | ~80-90 | ~130-140 | ~10.9 (bs, 1H, OH), ~8.6 (s, 1H, CH=N), Aromatic protons, ~3.9 (s, 3H, OCH₃) |
| 4-Bromoaniline | 2-(((4-bromophenyl)imino)methyl)-3-methoxy-6-nitrophenol | ~80-90 | ~150-160 | ~10.9 (bs, 1H, OH), ~8.6 (s, 1H, CH=N), Aromatic protons, ~3.9 (s, 3H, OCH₃) |
Note: Data is extrapolated from reactions with the positional isomer 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and may vary.[5]
Conclusion and Future Perspectives
This compound serves as a highly valuable and versatile building block in organic synthesis. The condensation reactions detailed in this guide—Knoevenagel, Claisen-Schmidt, and Schiff base formation—provide accessible routes to a wide range of novel compounds with significant potential in medicinal chemistry and materials science. The protocols provided herein are robust and can be adapted for the synthesis of a library of derivatives for further investigation. Researchers are encouraged to explore the diverse reaction partners and conditions to unlock the full synthetic potential of this intriguing molecule. The resulting compounds, with their unique electronic and structural features, are prime candidates for screening in various biological assays and for the development of advanced materials.
References
Troubleshooting & Optimization
Optimization of reaction conditions for the synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde
Welcome to the dedicated technical support resource for the synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthetic route.
Introduction to the Synthesis
The synthesis of this compound, a derivative of vanillin, is a critical step in the preparation of various pharmacologically active compounds. The most common route involves the nitration of vanillin. While seemingly straightforward, this reaction is often plagued by issues such as low yields, the formation of undesired isomers, and purification difficulties. This guide provides a systematic approach to troubleshooting and optimizing this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
The most prevalent and cost-effective starting material is vanillin (4-hydroxy-3-methoxybenzaldehyde). Its activated aromatic ring is susceptible to electrophilic substitution, making it a suitable precursor for nitration.
Q2: Why is regioselectivity a major challenge in the nitration of vanillin?
The hydroxyl (-OH) and methoxy (-OCH₃) groups on the vanillin ring are both ortho-, para-directing activators. This leads to a mixture of isomers upon nitration. The primary products are typically 5-nitrovanillin and 2-nitrovanillin, with the desired 2-nitro isomer often being the minor product under standard conditions. Controlling the reaction conditions is therefore crucial to favor the formation of the desired this compound.
Q3: What are the primary safety concerns associated with this reaction?
The nitration reaction is highly exothermic and involves the use of strong acids and oxidizing agents, such as nitric acid and sulfuric acid. There is a risk of runaway reactions if the temperature is not carefully controlled. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory. All work should be performed in a well-ventilated fume hood.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Problem 1: Low Yield of the Desired 2-Nitro Isomer
Possible Causes:
-
Suboptimal Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable 5-nitro isomer.
-
Incorrect Order of Reagent Addition: The method of introducing the nitrating agent can significantly impact the isomer ratio.
-
Inappropriate Solvent: The choice of solvent affects the solubility of the starting material and the stability of the reaction intermediates.
Solutions:
-
Temperature Control: Maintain a low reaction temperature, typically between 0 and 5°C, throughout the addition of the nitrating agent. This kinetic control favors the formation of the 2-nitro product.
-
Controlled Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to a solution of vanillin in the chosen solvent. This ensures a low localized concentration of the nitrating species, minimizing side reactions.
-
Solvent Selection: Acetic acid is a commonly used solvent that has been shown to improve the yield of the 2-nitro isomer.
Problem 2: Formation of a Dark, Tarry Reaction Mixture
Possible Causes:
-
Over-Nitration or Oxidation: Excessive nitrating agent or elevated temperatures can lead to the formation of polynitrated byproducts and oxidative degradation of the aromatic ring.
-
Presence of Impurities: Impurities in the starting vanillin can act as catalysts for decomposition.
Solutions:
-
Stoichiometric Control: Use a carefully measured, slight excess of the nitrating agent.
-
Purity of Starting Material: Ensure the vanillin used is of high purity. Recrystallization of the starting material may be necessary.
-
Quenching: Once the reaction is complete, quench it by pouring the mixture into ice-cold water to rapidly halt the reaction and precipitate the product.
Problem 3: Difficulty in Separating Isomers
Possible Causes:
-
Similar Physical Properties: The 2-nitro and 5-nitro isomers of vanillin have similar polarities, making their separation by standard column chromatography challenging.
Solutions:
-
Fractional Crystallization: This technique can be employed to separate the isomers based on their differential solubilities in a specific solvent system. For instance, the 2-nitro isomer is often less soluble in certain alcohol-water mixtures.
-
pH-Mediated Separation: The acidity of the phenolic hydroxyl group is influenced by the position of the nitro group. This difference in pKa can be exploited for separation through careful pH adjustment and extraction.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of this compound.
Materials:
-
Vanillin (high purity)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Glacial Acetic Acid
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (for neutralization)
Procedure:
-
Preparation of the Vanillin Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10 g of vanillin in 50 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5°C with constant stirring.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully add 10 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid. Cool this mixture in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the vanillin solution over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: Slowly pour the reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring. A yellow precipitate should form.
-
Isolation: Allow the precipitate to settle, then collect the solid by vacuum filtration.
-
Washing: Wash the crude product with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
-
Purification: The crude product, a mixture of isomers, can be purified by fractional crystallization from an ethanol-water mixture.
Data Summary
| Parameter | Optimized Condition | Rationale |
| Starting Material | High Purity Vanillin | Minimizes side reactions and decomposition. |
| Solvent | Glacial Acetic Acid | Improves solubility and favors 2-nitro isomer formation. |
| Nitrating Agent | H₂SO₄/HNO₃ Mixture | Provides a controlled source of the nitronium ion (NO₂⁺). |
| Temperature | 0-5°C | Kinetic control to maximize the yield of the desired isomer. |
| Addition Rate | Slow, Dropwise | Prevents localized overheating and side reactions. |
| Reaction Time | 1-2 hours post-addition | Ensures complete conversion of the starting material. |
| Workup | Quenching in Ice Water | Rapidly stops the reaction and precipitates the product. |
Visualizing the Process
Reaction Pathway
Caption: Electrophilic nitration of vanillin to yield a mixture of nitro-isomers.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common synthesis issues.
Challenges in the regioselective nitration of 4-hydroxy-3-methoxybenzaldehyde
Answering the user's request.## Technical Support Center: Challenges in the Regioselective Nitration of 4-Hydroxy-3-Methoxybenzaldehyde (Vanillin)
Welcome to the technical support guide for the regioselective nitration of 4-hydroxy-3-methoxybenzaldehyde, commonly known as vanillin. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this crucial electrophilic aromatic substitution reaction. The synthesis of 5-nitrovanillin, a key intermediate for pharmaceuticals like the anti-Parkinson's drug Entacapone, presents several challenges, primarily concerning selectivity and yield.[1][2][3] This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently encountered issues to help you optimize your synthetic outcomes.
Understanding the Reaction: The Basis of Regioselectivity
The primary challenge in the nitration of vanillin is directing the incoming electrophile (the nitronium ion, NO₂⁺) to the desired C5 position. The regiochemical outcome is dictated by the electronic properties of the three substituents already present on the benzene ring: the hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) groups.
-
Activating Groups (-OH and -OCH₃): The hydroxyl and methoxy groups are strong electron-donating groups (EDGs).[4] They activate the ring towards electrophilic attack by donating electron density through resonance, making the ring more nucleophilic.[4][5] This effect is most pronounced at the positions ortho and para to them.[6]
-
Deactivating Group (-CHO): The aldehyde group is a moderately electron-withdrawing group (EWG) and deactivates the ring, making it less nucleophilic.[4] It directs incoming electrophiles to the meta position.[4]
The combined influence of these groups favors substitution at C5. The C5 position is ortho to the powerfully activating hydroxyl group and meta to the deactivating aldehyde group, making it the most electronically favored site for nitration.[7] The C2 and C6 positions are also activated, but steric hindrance and competing electronic effects can lead to the formation of undesired isomers.
Caption: Directing effects of substituents on the vanillin ring.
Frequently Asked Questions (FAQs)
Q1: What is the primary desired product of vanillin nitration? The intended product is 5-nitrovanillin, also known as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.[7] The nitro group is selectively introduced at the C5 position, which is ortho to the hydroxyl group and meta to the aldehyde group.[7]
Q2: What are the common side products, and how can their formation be minimized? Common side products include other nitrated isomers and over-nitrated products like dinitrovanillin.[8][9] The aldehyde group is also susceptible to oxidation, which can form vanillic acid byproducts.[9] Minimizing these impurities requires strict control over reaction conditions. Key strategies include:
-
Precise Temperature Control: Nitration is highly exothermic.[7][10] Maintaining low temperatures (e.g., 0-10°C) is crucial for enhancing regioselectivity and preventing both over-nitration and oxidation.[7][8]
-
Stoichiometry: Using a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the nitrating agent helps prevent a second nitration reaction.[7]
-
Slow Reagent Addition: Adding the nitrating agent slowly and dropwise prevents localized "hot spots" and allows for better temperature management.[8][11]
Q3: How can I monitor the progress of the reaction? The most effective method for real-time monitoring is Thin Layer Chromatography (TLC).[7][10] A suitable mobile phase, such as a 1:1 mixture of ethyl acetate and petroleum ether, can effectively separate the starting material (vanillin), the desired product (5-nitrovanillin), and potential byproducts.[10][12][13] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[7]
Q4: Are there "greener" alternatives to traditional nitrating agents? Yes. Traditional methods using concentrated nitric and sulfuric acids are highly corrosive and generate significant acidic waste.[7][14] More environmentally friendly alternatives have been developed:
-
Cerium (IV) Ammonium Nitrate (CAN): This reagent, often used in acetic acid with a phase transfer catalyst like polyethylene glycol-400 (PEG-400), offers a greener approach with good yields, fewer byproducts, and simpler operation.[12][15][16]
-
Nitrate Salts: Using nitrate salts like potassium nitrate (KNO₃) with an acid catalyst can be a milder alternative to concentrated nitric acid.[7][14]
-
Yttrium Nitrate Hexahydrate: This reagent allows for a rapid nitration at room temperature in glacial acetic acid.[2][15]
Q5: My crude product is a dark, discolored solid. What happened? A dark discoloration often indicates oxidation of the vanillin or the 5-nitrovanillin product.[10] This is typically caused by excessively high reaction temperatures or using a nitrating agent that is too harsh.[10] Poor temperature control can lead to runaway reactions and the formation of nitrogen oxides, which contribute to the dark color.[10]
Troubleshooting Guides
Guide 1: Low Yield of 5-Nitrovanillin
Low yields are a frequent issue stemming from several factors. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting workflow for diagnosing low yield.
Guide 2: Formation of Impurities (Isomers & Oxidation Byproducts)
Problem: My final product shows multiple spots on TLC or contaminant peaks in NMR/HPLC analysis.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Nitration is highly exothermic. Maintain a low reaction temperature (0-10°C) using an ice bath or cryostat to enhance regioselectivity and minimize side reactions.[7][8] |
| Excess Nitrating Agent | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent relative to vanillin to minimize the availability of the nitrating species for a second reaction.[7] |
| Concentrated/Harsh Nitrating Agents | A mixture of nitric and sulfuric acids is extremely powerful and can lead to over-nitration and oxidation. Using nitric acid in glacial acetic acid is more controllable.[7] For even milder conditions, consider greener alternatives like CAN.[7] |
| Prolonged Reaction Time | Monitor the reaction closely using TLC. Once the starting vanillin is consumed, quench the reaction promptly by pouring the mixture into ice-cold water to prevent the 5-nitrovanillin from reacting further.[7] |
Guide 3: Issues During Product Purification by Recrystallization
Problem: I'm having trouble obtaining pure crystals or am losing too much product during recrystallization.
| Issue | Possible Cause | Recommended Solution |
| Low or No Crystal Formation | Too much solvent was used, preventing supersaturation upon cooling. | Concentrate the solution by carefully boiling off some solvent in a fume hood, then allow it to cool again. Scratching the inside of the flask or adding a seed crystal can induce crystallization.[17] |
| "Oiling Out" (Oil forms instead of crystals) | The solution is cooling too rapidly, or the crude material is highly impure. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. If impurities are the issue, consider a pre-purification step.[17] |
| Low Yield of Purified Product | Too much hot solvent was used; washing solvent was not cold enough; premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for complete dissolution. Always wash crystals with ice-cold solvent. Keep the funnel hot during hot filtration to prevent clogging.[17] |
| Colored Crystals After Recrystallization | Colored impurities were not effectively removed. | Perform a decolorization step by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that excess charcoal can adsorb the product and reduce yield.[17] |
Detailed Experimental Protocols
Protocol 1: Traditional Nitration using Nitric Acid in Acetic Acid
This is the most conventional method for synthesizing 5-nitrovanillin, with an emphasis on strict temperature control.[1][2]
Materials:
-
Vanillin
-
Concentrated Nitric Acid (65-70%)
-
Glacial Acetic Acid
-
Ice-cold water
-
Ethanol or Acetic Acid (for recrystallization)
Procedure:
-
Dissolution: In a fume hood, dissolve vanillin (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.[7]
-
Cooling: Cool the solution to 0-5°C in an ice-water bath.[7]
-
Addition of Nitrating Agent: Slowly add a solution of concentrated nitric acid (1.05 equivalents) dropwise to the cooled vanillin solution while stirring vigorously.[1] Ensure the internal temperature does not rise above 10°C.[7]
-
Reaction: Continue to stir the reaction mixture at 0-10°C for 1-2 hours. Monitor the consumption of vanillin by TLC.[7]
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water to precipitate the product.[1][18]
-
Isolation: Collect the yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to pH paper.[7]
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.[18][19]
Protocol 2: Green Synthesis using Cerium Ammonium Nitrate (CAN)
This method provides a more environmentally benign route to 5-nitrovanillin.[12][16]
Materials:
-
Vanillin
-
Cerium (IV) Ammonium Nitrate (CAN)
-
Acetic Acid (5-90% v/v)
-
Polyethylene Glycol-400 (PEG-400)
-
Ice-cold water
Procedure:
-
Preparation: In a round-bottom flask, combine vanillin (1 mmol), 90% acetic acid (2 mL), and PEG-400 (1.25 mmol).[2]
-
Addition of Nitrating Agent: While stirring, slowly add a solution of CAN (0.58-1.6 mmol) in water dropwise.[2][12]
-
Reaction: Stir the reaction mixture at a temperature between 20-60°C for 1.0-2.5 hours.[18] Monitor the reaction's completion using TLC (mobile phase: ethyl acetate/petroleum ether 1:1).[12]
-
Quenching & Isolation: Once complete, pour the mixture into a sufficient amount of ice water. A yellow solid will precipitate.[12][18] Collect the solid by filtration and wash it 2-3 times with distilled water to obtain the crude product.[12]
Caption: General experimental workflow for the nitration of vanillin.
Comparative Data of Synthetic Methods
| Method | Nitrating Agent | Solvent | Temperature | Time | Reported Yield | Reference(s) |
| Traditional | Conc. Nitric Acid | Glacial Acetic Acid | 20-40°C | 2-4 hours | ~75% | [8][9][20] |
| Low-Temp Nitration | Conc. Nitric Acid | Dichloromethane (DCM) | 0-5°C | ~2 hours | 80-88% | [8][21] |
| Green Synthesis | Cerium Ammonium Nitrate (CAN) | Acetic Acid / Water | 20-60°C | 1-2.5 hours | 69-71% | [12][13][16] |
| Acetyl Nitrate | Acetyl Nitrate (in situ) | Acetic Acid / Silica Gel | Controlled | - | up to 88% | [3][9][19] |
| Yttrium Nitrate | Y(NO₃)₃·6H₂O | Glacial Acetic Acid | Room Temp | 10 minutes | >95% | [2][15] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Page loading... [wap.guidechem.com]
- 13. CN102304051A - Method for preparing 5-nitro vanillin - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. aca.unram.ac.id [aca.unram.ac.id]
Identification and characterization of byproducts in the synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde
Technical Support Center: Synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde
Welcome to the technical support center for the synthesis of this compound, a crucial intermediate in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. The content is structured in a practical question-and-answer format to directly address potential issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the expected major byproducts?
A1: The most prevalent and direct synthetic route is the electrophilic aromatic substitution (nitration) of vanillin (4-hydroxy-3-methoxybenzaldehyde). The desired product, often referred to as 5-nitrovanillin, is formed by the introduction of a nitro group (-NO₂) at the C5 position.[1][2] The primary directing influence comes from the strongly activating hydroxyl (-OH) and methoxy (-OCH₃) groups, which are ortho, para-directing. Given that the position para to the hydroxyl group is occupied by the aldehyde, the substitution is directed to the positions ortho to the hydroxyl group, C2 and C6. Steric hindrance from the adjacent methoxy group at C3 makes the C5 position electronically and sterically favored for nitration.[2]
The most common byproducts arise from:
-
Isomeric Mononitration: Formation of 6-nitrovanillin and 2-nitrovanillin, although these are typically minor products under controlled conditions.
-
Over-nitration: Introduction of a second nitro group to form dinitrovanillin isomers, such as 4-hydroxy-3-methoxy-2,5-dinitrobenzaldehyde.[1]
-
Oxidation: Harsh reaction conditions can lead to the oxidation of the aldehyde or the phenolic hydroxyl group, resulting in the formation of tarry, dark-colored impurities.[3][4]
Q2: My reaction mixture turned very dark, and the final yield is low. What is the likely cause?
A2: A dark discoloration, often described as "tarring," is a classic sign of oxidative side reactions.[4] Nitrating agents, especially concentrated nitric acid, are strong oxidants. The electron-rich aromatic ring of vanillin is highly susceptible to oxidation, which competes with the desired nitration reaction.
Causality & Prevention:
-
Exothermic Reaction: Nitration is a highly exothermic process.[5] An uncontrolled increase in temperature dramatically accelerates the rate of oxidation.
-
Troubleshooting: The most critical factor is stringent temperature control.[3]
-
Maintain the reaction temperature below 10°C, ideally between 0-5°C, using an ice-salt bath.
-
Add the nitrating agent dropwise and slowly to allow the cooling system to dissipate the generated heat effectively.
-
Ensure vigorous and efficient stirring to prevent localized "hot spots."[5]
-
Q3: How can I minimize the formation of dinitrovanillin byproducts?
A3: Over-nitration occurs when the product, 5-nitrovanillin, undergoes a second nitration.[1] While the first nitro group is deactivating, the ring is still activated by the -OH and -OCH₃ groups, making a second substitution possible under forcing conditions.
Strategies to Minimize Over-nitration:
-
Stoichiometry: Use a molar ratio of nitric acid to vanillin that is close to 1:1. An excess of the nitrating agent will drive the reaction towards dinitration.[3]
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting vanillin is consumed, quench the reaction promptly by pouring it onto crushed ice.[4] Prolonged reaction times increase the likelihood of over-nitration.[3]
-
Milder Reagents: Consider "greener" and milder nitrating agents that have been shown to be effective and reduce byproducts. An excellent alternative is using Cerium (IV) ammonium nitrate (CAN) in acetic acid.[1][4][6][7]
Troubleshooting Guide: Identification & Characterization
Problem 1: My TLC shows multiple spots, and the crude ¹H NMR spectrum is complex. How do I identify the byproducts?
This is a common issue indicating the presence of a mixture of isomers and/or unreacted starting material. A systematic approach combining chromatography and spectroscopy is required for identification.
Logical Workflow for Byproduct Identification
Caption: Workflow for byproduct separation and identification.
Problem 2: How can I use ¹H NMR to distinguish between the desired 5-nitrovanillin and the 6-nitrovanillin isomer?
The key lies in the coupling patterns of the aromatic protons. In a deuterated solvent like DMSO-d₆, you can expect the following:
-
This compound (Desired Product): The two aromatic protons (at C3 and C6) are meta to each other. This results in two distinct doublets with a small coupling constant (J ≈ 1-3 Hz).
-
4-Hydroxy-3-methoxy-6-nitrobenzaldehyde (6-nitro Isomer): The two aromatic protons (at C2 and C5) are ortho to each other. This will produce two doublets with a much larger coupling constant (J ≈ 8-10 Hz).
The aldehyde proton will typically appear as a singlet around 9.8-10.0 ppm, and the methoxy protons as a singlet around 3.9-4.0 ppm in both isomers.[8]
Data Summary: Expected Analytical Signatures
| Analytical Method | Parameter | Expected Value/Observation for 5-Nitrovanillin | Reference |
| ¹H NMR | Chemical Shift (δ) in DMSO-d₆ | Aromatic Protons: 7.8–8.2 ppm; Aldehyde Proton: ~9.8 ppm | [8] |
| FTIR | Wavenumber (cm⁻¹) | NO₂ stretches: ~1520 & ~1350; C=O stretch: ~1690; O-H stretch: ~3300 (broad) | [8][9] |
| Mass Spectrometry | Molecular Ion Peak (m/z) | 197.14 (for C₈H₇NO₅) | [8] |
| Melting Point | Temperature Range (°C) | 172–178 °C | [8][10] |
Experimental Protocols
Protocol 1: General Synthesis of 5-Nitrovanillin
This protocol describes a standard laboratory procedure for the nitration of vanillin.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillin in glacial acetic acid.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C.
-
Nitration: Slowly, add concentrated nitric acid dropwise to the stirred solution. Critically, monitor the internal temperature and ensure it remains below 10 °C throughout the addition.[10]
-
Reaction: After the addition is complete, continue to stir the mixture at low temperature for 1-2 hours. Monitor the reaction's progress by TLC (1:1 Ethyl Acetate:Petroleum Ether).[4]
-
Quenching & Isolation: Once the vanillin is consumed, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[4]
-
Filtration: Collect the yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to remove residual acid.
-
Purification: Dry the crude product. Recrystallization from ethanol or glacial acetic acid can be performed for further purification.[1][4]
Protocol 2: HPLC Analysis for Purity Assessment
This protocol provides a general method for quantifying the purity of the synthesized product and detecting byproducts.
-
System: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically used. A starting point could be a 50:50 mixture.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 280 nm.[1]
-
Sample Preparation: Prepare a dilute solution of the crude or purified product in the mobile phase.
-
Analysis: Inject the sample. The retention time will vary based on the exact conditions. Generally, dinitro byproducts, being more polar, will elute earlier than the mononitrated product. Unreacted vanillin will have the longest retention time.[1]
-
Quantification: For accurate results, create calibration curves using external standards of purified 5-nitrovanillin and vanillin.
Reaction Pathway Visualization
Caption: Reaction pathway for the nitration of vanillin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102304051A - Method for preparing 5-nitro vanillin - Google Patents [patents.google.com]
- 7. Method for preparing 5-nitro vanillin - Eureka | Patsnap [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Purification of crude 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde by recrystallization
Welcome to the technical support center for the purification of crude 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallization for this specific compound. Here, we move beyond basic protocols to address the common, yet often undocumented, challenges encountered in the lab. Our focus is on providing logical, scientifically-grounded solutions to troubleshoot your purification experiments effectively.
Troubleshooting Guide: Common Recrystallization Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the recrystallization of this compound.
Question 1: My crude compound is not dissolving in the chosen solvent, even with heating. What's going wrong?
Answer: This issue typically points to an inappropriate solvent choice. The principle of "like dissolves like" is paramount in recrystallization.[1][2] this compound is a polar molecule due to its hydroxyl, nitro, and carbonyl functional groups. Therefore, it requires a sufficiently polar solvent for dissolution.
-
Causality & Solution: If you are using a non-polar solvent (e.g., hexanes, toluene), the solute-solvent interactions are too weak for dissolution. You should switch to a more polar solvent. Good starting points for this compound include alcohols like methanol or ethanol, or even a mixture of ethanol and water.[3][4]
-
Pro-Tip: Ensure you are using a sufficient volume of solvent, but avoid a large excess. Add the hot solvent portion-wise to your crude material until dissolution is just complete. An excessive volume will lead to poor recovery later.[4]
Question 2: The compound dissolved perfectly, but no crystals are forming upon cooling, even after an extended period in an ice bath. How can I induce crystallization?
Answer: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound exceeds its normal solubility limit at that temperature.[5] This can happen for several reasons, the most common being the use of too much solvent.[5]
-
Troubleshooting Steps:
-
Reduce Solvent Volume: The most direct solution is to gently heat the solution to boil off some of the solvent.[5] Aim to reduce the volume by 10-20% and then allow it to cool again.
-
Induce Nucleation: Crystals need a starting point, or nucleus, to grow. You can introduce this mechanically:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod.[4][5] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the cold solution.[5] This "seed crystal" will act as a template for other molecules to crystallize upon.
-
-
Drastic Cooling: If the above methods fail, a salt-ice bath or a brief period in a freezer can sometimes provide the necessary thermodynamic shock to initiate crystallization.[6][7]
-
Question 3: Instead of forming solid crystals, my product has separated as an oil. What should I do?
Answer: "Oiling out" is a common problem, especially with compounds that have relatively low melting points or when significant impurities are present.[5][7] It occurs when the solute comes out of solution at a temperature above its melting point.
-
Immediate Actions:
-
Re-dissolve and Dilute: Reheat the mixture until the oil completely redissolves. Add a small amount (5-10% more) of the hot solvent to lower the saturation point.[5]
-
Slow Down Cooling: This is critical. Do not place the flask directly on a cold surface or in an ice bath. Allow it to cool very slowly to room temperature. You can insulate the flask by placing it in a beaker of warm water and letting both cool together.[5][6] Slow cooling gives molecules the time to orient themselves into a crystal lattice rather than crashing out as a liquid.
-
Consider a Different Solvent: If oiling persists, your chosen solvent's boiling point may be too high. A lower-boiling point solvent might be a better choice.
-
Question 4: I've obtained crystals, but they have a strong yellow or brownish tint, and my yield is very low. How can I improve purity and recovery?
Answer: The color is likely due to persistent impurities from the synthesis, such as positional isomers or oxidized byproducts.[8] Low yield is an inherent trade-off for high purity in recrystallization, but it can be optimized.[7]
-
Improving Purity (Color Removal):
-
Activated Charcoal Treatment: Before the hot filtration step (see protocol below), add a very small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes.[2] The charcoal will adsorb many colored impurities. Caution: Use sparingly, as it can also adsorb your product, reducing the yield.[2] Perform a hot filtration immediately after to remove the charcoal.
-
-
Maximizing Yield:
-
Use Minimum Solvent: The most critical factor for yield is to use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[4]
-
Thorough Cooling: Ensure the flask has spent adequate time at room temperature and then in an ice bath to maximize crystal precipitation before filtration.[6]
-
Wash Correctly: Wash the filtered crystals with a small amount of ice-cold solvent. Using warm or room-temperature solvent will redissolve some of your product.[6]
-
Second Crop: It may be possible to recover more product by boiling down the mother liquor (the filtrate) to half its volume and re-cooling to obtain a second, albeit less pure, crop of crystals.
-
Frequently Asked Questions (FAQs)
-
Q: What are the best solvents for recrystallizing this compound?
-
A: Based on its polar structure, good single-solvent candidates are methanol, ethanol, or acetone.[1] However, a mixed-solvent system, such as ethanol/water or acetone/water, often provides better results. In a mixed system, the compound is dissolved in a minimal amount of the "good" hot solvent (e.g., ethanol) and then the "bad" solvent (e.g., water) is added dropwise until the solution becomes cloudy, after which a few drops of the good solvent are added to restore clarity before cooling.[7][9]
-
-
Q: What are the likely impurities in my crude sample?
-
A: The synthesis of this compound often starts from veratraldehyde.[10] Potential impurities include unreacted starting material, the nitrated intermediate (4,5-dimethoxy-2-nitrobenzaldehyde), and other positional isomers formed during the nitration step.[8][10] Recrystallization is effective at removing these types of impurities.
-
-
Q: How do I know if my final product is pure?
-
A: The most common and immediate method is melting point analysis. A pure compound will have a sharp, narrow melting point range that matches the literature value. Impurities typically depress and broaden the melting point range. For more rigorous confirmation, techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC) should be employed.
-
Experimental Protocols & Data
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Place ~50 mg of crude material in a test tube. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves easily, the solvent is unsuitable. If it is largely insoluble, heat the test tube gently. An ideal solvent will dissolve the compound when hot but show low solubility when cold.[2][9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Heat the selected solvent in a separate beaker. Add the hot solvent to the flask in small portions while stirring and heating until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.
-
Hot Filtration (Optional but Recommended): To remove insoluble impurities (and charcoal, if used), perform a gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask.[6] This prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of ice-cold solvent to remove any remaining soluble impurities.[6]
-
Drying: Press the crystals as dry as possible on the filter. Then, transfer them to a watch glass or drying dish and allow them to air-dry or dry in a vacuum oven.
Data Summary Table
| Parameter | Recommended Specification | Rationale |
| Suitable Solvents | Ethanol, Methanol, Acetone, Ethanol/Water, Acetone/Water | Matches the polar nature of the target compound.[1][3] |
| Crude to Solvent Ratio | Start with approx. 1 g crude to 5-10 mL solvent | This is an empirical starting point; the key is to use the minimum hot solvent necessary. |
| Cooling Protocol | Slow cooling to RT, followed by ≥30 min in an ice bath | Slow cooling promotes the formation of larger, purer crystals.[4] |
| Expected Recovery | 70-85% (for a relatively pure crude starting material) | Some product loss in the mother liquor is unavoidable to achieve high purity.[7] |
Troubleshooting Workflow
Below is a visual guide to help you navigate the troubleshooting process during your recrystallization experiment.
Caption: Troubleshooting workflow for recrystallization.
References
- 1. quora.com [quora.com]
- 2. Recrystallization [wiredchemist.com]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. reddit.com [reddit.com]
- 8. EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google Patents [patents.google.com]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. researchgate.net [researchgate.net]
Column chromatography techniques for purifying 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde via column chromatography. The methodologies and principles discussed herein are designed to provide a robust framework for tackling common purification challenges.
Introduction: The Purification Challenge
This compound is a substituted aromatic aldehyde containing multiple functional groups: a phenolic hydroxyl, a methoxy ether, a nitro group, and an aldehyde. This combination imparts moderate polarity and specific chemical properties that can complicate purification. The acidic phenolic proton can lead to strong interactions with the stationary phase, often resulting in peak tailing, while the presence of potential isomeric impurities from the synthesis necessitates a well-optimized separation protocol. This guide will walk you through developing a robust purification method and troubleshooting common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Method Development & Optimization
Question 1: What is the best stationary phase for purifying this compound?
For this molecule, high-purity silica gel (Type B, 60 Å pore size, 40-63 µm particle size) is the standard and most effective choice. The compound's functional groups (hydroxyl, methoxy, nitro, aldehyde) are polar, making them well-suited for normal-phase chromatography on a polar stationary phase like silica.[1]
-
Expertise & Causality: The slightly acidic nature of silica gel is compatible with the acidic phenolic -OH group on your molecule. While this interaction is key for retention and separation, it can also be the cause of "tailing" if not properly controlled (see Troubleshooting Question 4). Alternatives like alumina are generally reserved for compounds that are highly sensitive to the acidic nature of silica gel and show decomposition.[2] Before switching, always confirm instability on silica using a 2D TLC test.[2]
Question 2: How do I select the optimal mobile phase (eluent) for my separation?
The key to a successful column separation is to first develop the method on a small scale using Thin-Layer Chromatography (TLC).[3][4] The goal is to find a solvent system where the desired compound has an Rf value between 0.25 and 0.35 . This range provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly and co-eluting with less polar impurities.
A standard and highly effective eluent system for compounds of this polarity is a binary mixture of Hexane and Ethyl Acetate (EtOAc) .[5]
-
Step-by-Step Eluent Selection:
-
Begin by spotting your crude reaction mixture on at least three separate TLC plates.
-
Develop each plate in a different solvent ratio (e.g., 9:1, 4:1, and 2:1 Hexane:EtOAc).
-
Visualize the plates under UV light and with a stain (like potassium permanganate) to see all components.
-
Analyze the Rf values. If the target spot is too low (Rf < 0.2), you need to increase the eluent's polarity by adding more ethyl acetate. If it's too high (Rf > 0.4), decrease the polarity by adding more hexane.[3]
-
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Expected Outcome for this compound |
| 9:1 | Low | Rf value will likely be very low (< 0.1). Compound will be strongly adsorbed to the silica. |
| 4:1 | Medium-Low | Rf value may start to increase into a usable range. Good starting point for optimization. |
| 7:3 or 2:1 | Medium | Often the optimal range. Should yield an Rf between 0.25-0.35, allowing for good separation. [6] |
| 1:1 | Medium-High | Rf value may be too high (> 0.5). Risk of co-elution with other polar components. |
Question 3: My crude sample is poorly soluble in the hexane-rich eluent. How should I load it onto the column?
This is a very common and critical issue. Loading the sample in a strong, highly polar solvent (like pure ethyl acetate or dichloromethane) will destroy the separation before it even begins. The strong solvent will carry your compound in a broad band far down the column, leading to poor resolution.
The authoritative solution is dry loading .[7] This technique involves pre-adsorbing your crude material onto a small amount of silica gel, which is then loaded onto the column as a solid.
-
Trustworthiness & Self-Validation: Dry loading ensures that your compound is introduced to the column in a concentrated, narrow band at the very top, which is the foundation of a high-resolution separation. The solvent from the dissolution step is completely removed, so it cannot interfere with the initial binding of the compound to the stationary phase.
(A detailed methodology for this process is provided in the "Experimental Protocols" section below.)
Part 2: Troubleshooting In-Progress Chromatography
Question 4: My compound is moving down the column, but the collected fractions show significant "tailing" or streaking. What causes this and how can it be fixed?
Peak tailing is typically caused by overly strong interactions between an analyte and the stationary phase. For your molecule, the acidic phenolic hydroxyl group can interact very strongly with the silanol groups (-Si-OH) on the surface of the silica gel.
-
Solution: To mitigate this, you can add a small amount of a polar, acidic modifier to your eluent system. Adding 0.5-1% acetic acid to the mobile phase is a field-proven technique.
-
Expertise & Causality: The acetic acid serves as a competitive binding agent. It protonates the silica surface and interacts with the basic sites, effectively "masking" the sites that cause the strong, non-ideal adsorption of your phenolic compound. This results in a more symmetrical elution profile and sharper peaks.
Question 5: I'm not getting good separation between my product and a close-running impurity. How can I improve the resolution?
Poor resolution is a multi-faceted problem. If you've already optimized your solvent system using TLC (achieving a ΔRf of at least 0.2), consider these factors:[6]
-
Column Packing: An improperly packed column with channels, cracks, or air bubbles will lead to a non-uniform solvent front and band broadening.[3] Ensure you pack a homogenous slurry and never let the top of the column run dry.
-
Sample Loading: Loading too much sample for the column size will saturate the stationary phase, exceeding its capacity and causing peaks to broaden and overlap. A general rule is to load no more than 1-2% of the silica gel mass (e.g., 1-2 g of crude product for 100 g of silica).
-
Elution Technique: If two compounds are very close, switching from isocratic (constant solvent ratio) to gradient elution can improve separation. Start with a lower polarity eluent to allow the less polar compound to move further ahead, then gradually increase the polarity to elute your more polar target compound.[1]
Question 6: My compound is not eluting from the column, even after I've flushed with 100% ethyl acetate. What happened?
There are two primary possibilities:
-
Decomposition: The compound may be unstable on silica gel and has decomposed.[2] This can be checked with a 2D TLC plate (run in one direction, dry, then rotate 90 degrees and run in the same solvent). If a new spot appears off the diagonal, it indicates decomposition. If this is the case, consider a less acidic stationary phase like alumina or deactivated silica.
-
Insufficient Polarity: While unlikely if you started with EtOAc, some highly polar impurities or byproducts might require a stronger solvent. A common next step is to try a 5-10% solution of Methanol (MeOH) in Dichloromethane (DCM) .[5] Caution: Do not use more than 10% methanol, as it can start to dissolve the silica gel stationary phase.[5]
Visualized Workflows & Protocols
Method Development & Purification Workflow
This diagram outlines the logical flow from initial analysis of the crude material to the final isolation of the pure compound.
Caption: Method development and execution workflow.
Troubleshooting Decision Tree: Poor Separation
This diagram provides a logical path to diagnose and solve poor separation between the target compound and an impurity.
Caption: Decision tree for troubleshooting poor separation.
Experimental Protocols
Protocol 1: Dry Loading of Crude Sample
-
Quantify your crude product mass. For every 1 g of crude product, measure out approximately 5-10 g of silica gel into a round-bottom flask.[7]
-
Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., acetone, ethyl acetate, or dichloromethane).
-
Add this solution to the round-bottom flask containing the silica gel.
-
Mix thoroughly to create a slurry where the crude product is evenly distributed.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until you are left with a dry, free-flowing powder. This is your dry-loaded sample.[7]
-
This powder can now be carefully added to the top of your prepared chromatography column.
Protocol 2: Packing and Running a Flash Chromatography Column
-
Preparation: Select a column of appropriate size. Pack a small plug of cotton or glass wool at the bottom and add a ~1 cm layer of sand.
-
Slurry Packing: In a beaker, prepare a slurry of silica gel in your starting, low-polarity eluent (e.g., 9:1 Hexane:EtOAc). The consistency should be like a thin milkshake.
-
Packing: Pour the slurry into the column. Use gentle air pressure at the top to push the solvent through, compacting the silica bed. Continuously tap the side of the column to ensure an even, tightly packed bed free of air bubbles.[3]
-
Finalizing the Bed: Once all the silica has been added and packed, add a final ~1 cm layer of sand on top to protect the silica surface. Drain the solvent until it is just level with the top of the sand.
-
Loading: Carefully add your dry-loaded sample powder onto the top layer of sand, creating a level surface.
-
Elution: Gently add your eluent, being careful not to disturb the surface. Use air pressure to push the solvent through the column, and begin collecting fractions.
-
Monitoring: Monitor the separation by collecting small fractions and analyzing them by TLC to determine which ones contain your pure product.[1]
References
- 1. columbia.edu [columbia.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde
Welcome to the technical support center for the synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. The information herein is synthesized from established literature and field-proven insights to ensure scientific integrity and practical applicability.
Introduction: The Challenge of Regioselectivity
This compound is a valuable substituted benzaldehyde derivative. Its synthesis is not trivial due to the specific substitution pattern required on the aromatic ring. Direct nitration of common precursors like vanillin or isovanillin does not readily yield this specific isomer due to the directing effects of the existing functional groups. Therefore, a multi-step, regioselective strategy is necessary. This guide focuses on the most reliable reported pathway: the nitration of veratraldehyde followed by a selective demethylation.[1]
Strategic Overview: A Two-Step Synthetic Pathway
The recommended synthetic route involves two key transformations. Understanding the logic of this workflow is the first step to troubleshooting and optimization.
Caption: Recommended workflow for synthesizing this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part 1: Starting Material and Nitration Strategy
Q1: Why is veratraldehyde used as the starting material instead of the more common vanillin or isovanillin?
A: This choice is dictated by the principles of electrophilic aromatic substitution. The hydroxyl group of vanillin is a strongly activating, ortho-, para-director, while the methoxy group is also an ortho-, para-director. Nitration of vanillin typically yields 5-nitrovanillin.[2][3][4] Achieving the 2-nitro, 5-hydroxy substitution pattern from vanillin is synthetically challenging.
By starting with veratraldehyde (3,4-dimethoxybenzaldehyde), both methoxy groups direct the incoming electrophile (the nitronium ion, NO₂⁺). The position ortho to the methoxy group at C4 and meta to the methoxy group at C3 (i.e., the C2 position) is sterically accessible and electronically favored, leading to the desired 4,5-dimethoxy-2-nitrobenzaldehyde intermediate.[1] This strategy simplifies the initial nitration step and achieves the correct substitution pattern, which can then be modified in the subsequent step.
Q2: My nitration of veratraldehyde gives a low yield and multiple byproducts. What's going wrong?
A: Low yields in nitration reactions are common and usually stem from two main issues: over-nitration and oxidative side reactions.[5][6]
-
Over-nitration: The product, 4,5-dimethoxy-2-nitrobenzaldehyde, is still an activated ring and can undergo a second nitration, leading to dinitro- byproducts.
-
Oxidation: Strong nitric acid can oxidize the aldehyde group to a carboxylic acid, forming 4,5-dimethoxy-2-nitrobenzoic acid.
Troubleshooting Steps:
-
Temperature Control (Critical): Nitration is highly exothermic. Maintain a low temperature, typically between 0°C and 10°C, using an ice bath throughout the addition of the nitrating agent.[6] Poor temperature control is the most common cause of side reactions.
-
Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. A large excess dramatically increases the risk of over-nitration.[6]
-
Slow Addition: Add the nitrating agent dropwise with vigorous stirring. This prevents localized high concentrations and "hot spots" in the reaction mixture.[7]
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] This allows you to quench the reaction as soon as the starting material is consumed, preventing the formation of byproducts from over-exposure to the reaction conditions.
Part 2: The Critical Selective Demethylation Step
Q3: The demethylation of 4,5-dimethoxy-2-nitrobenzaldehyde is not selective. I am getting the 4-hydroxy isomer or the fully demethylated dihydroxy product. How can I improve selectivity for the 5-hydroxy product?
A: This is the most challenging step of the synthesis. The methoxy group at the 5-position must be cleaved while leaving the 4-position methoxy group intact. Standard demethylating agents like HBr or BBr₃ often lack this subtlety.
A specialized method using concentrated sulfuric acid in the presence of a molar quantity of methionine has been reported to achieve this selective hydrolysis.[1]
The Role of Methionine (The Causality): While the precise mechanism is a subject of study, it is proposed that methionine acts as a selective methyl cation scavenger or forms a complex that sterically shields the 4-methoxy group. The sulfur atom in methionine can be nucleophilically attacked by the methyl group from the protonated methoxy ether, but this interaction appears to be selective for the 5-position. This selectivity is likely due to the electronic effects of the ortho-nitro group, which deactivates the nearby 4-methoxy group towards cleavage.[1]
Caption: Troubleshooting workflow for the selective demethylation step.
Q4: My overall yield for the demethylation step is very low, even when using methionine. What other factors should I consider?
A: Beyond selectivity, overall yield can be impacted by reaction conditions and workup procedures. The reported yield for this step is around 65%, so significant deviations warrant investigation.[1]
-
Purity of Intermediate: Ensure the starting material, 4,5-dimethoxy-2-nitrobenzaldehyde, is pure. Impurities from the nitration step can interfere with the demethylation.
-
Reaction Time and Temperature: This reaction requires heating. Follow the literature-specified temperature and time precisely. Prolonged heating can lead to decomposition and charring, especially with concentrated sulfuric acid.
-
Workup Procedure: The workup typically involves quenching the reaction mixture in ice water to precipitate the product. Ensure rapid and efficient cooling. The product is a phenolic compound, so its solubility is pH-dependent. Maintain acidic conditions during filtration to ensure it remains protonated and insoluble.
-
Purification Losses: The crude product will likely require purification. See the next section for tips on minimizing losses during this stage.
Part 3: Purification and Characterization
Q5: How can I effectively purify the final product and what are the likely impurities?
A: The primary impurities will be any unreacted starting material (4,5-dimethoxy-2-nitrobenzaldehyde), the undesired 4-hydroxy isomer, and the dihydroxy byproduct.
-
Recrystallization: This is the most common and effective method. Solvents like ethanol, acetic acid, or mixtures with water are good starting points.[4] The key is to find a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.
-
Column Chromatography: For difficult-to-separate mixtures, silica gel column chromatography is an option.[8] A gradient elution using a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate) can effectively separate the isomers based on their polarity. The desired 5-hydroxy product will be more polar than the starting dimethoxy compound but may have similar polarity to the 4-hydroxy isomer.
Q6: How do I confirm that I have synthesized the correct isomer, this compound?
A: Spectroscopic analysis is essential. ¹H NMR is the most powerful tool for distinguishing between the isomers.
-
For this compound: You should expect to see two singlets in the aromatic region of the ¹H NMR spectrum, corresponding to the two protons on the benzene ring. You will also see singlets for the aldehyde proton, the methoxy protons, and a broad singlet for the hydroxyl proton.
-
Comparison with Isomers: The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer, allowing for unambiguous identification. Comparing your spectrum to literature data or predicted spectra is the definitive confirmation.
Quantitative Data Summary
This table summarizes typical reaction conditions reported for the key steps in the synthesis.
| Step | Reactant | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Nitration | Veratraldehyde | HNO₃ / H₂SO₄ | Acetic Anhydride | < 10 | 2 | ~93% (for 6-nitro veratraldehyde)¹ | [9][10] |
| Demethylation | 4,5-Dimethoxy-2-nitrobenzaldehyde | Conc. H₂SO₄, Methionine | None | 95 - 105 | 6 | 65% | [1][11] |
¹Note: The nitration yield is for a similar substrate (veratraldehyde) but may vary for the specific 2-nitro isomer. It serves as a useful benchmark.
Detailed Experimental Protocols
Safety Precaution: These procedures involve strong acids and nitrating agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[2]
Protocol 1: Nitration of Veratraldehyde
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve veratraldehyde in a suitable solvent like glacial acetic acid.
-
Cooling: Cool the flask in an ice/salt bath to 0°C.
-
Preparation of Nitrating Agent: In a separate flask, prepare your nitrating agent. A common mixture is concentrated nitric acid in concentrated sulfuric acid.
-
Addition: Add the nitrating agent dropwise to the stirred veratraldehyde solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture over a large amount of crushed ice with stirring. The crude product, 4,5-dimethoxy-2-nitrobenzaldehyde, should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum. It can be purified further by recrystallization if necessary.
Protocol 2: Selective Demethylation to this compound[1]
-
Mixing: In a flask equipped with a stirrer, thermometer, and reflux condenser, combine the crude 4,5-dimethoxy-2-nitrobenzaldehyde and one molar equivalent of L-methionine.
-
Acid Addition: Carefully add concentrated sulfuric acid. The reaction is exothermic.
-
Heating: Heat the reaction mixture to 95-105°C and maintain this temperature with stirring for approximately 6 hours.
-
Quenching: After cooling, very carefully and slowly pour the reaction mixture into a large beaker containing crushed ice. This step should be done in a fume hood behind a blast shield, as the quenching of concentrated sulfuric acid is highly exothermic.
-
Precipitation: The final product should precipitate as a yellow solid.
-
Isolation: Collect the solid by vacuum filtration and wash it extensively with cold water.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid) to yield pure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. researchgate.net [researchgate.net]
- 10. sinelitabmas.unsoed.ac.id [sinelitabmas.unsoed.ac.id]
- 11. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde (5-Nitrovanillin)
Welcome to the technical support center dedicated to resolving common challenges in the synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde, a critical intermediate known more commonly as 5-nitrovanillin.[1][2] This guide is designed for researchers, chemists, and process development professionals who encounter yield-related issues during the nitration of vanillin. Here, we will dissect the reaction's nuances, diagnose common pitfalls, and provide robust, field-proven protocols to optimize your synthetic outcomes.
Foundational Knowledge: The Reaction Pathway
The synthesis of 5-nitrovanillin is a classic example of an electrophilic aromatic substitution reaction. The electron-rich aromatic ring of vanillin is attacked by an electrophilic nitronium ion (NO₂⁺), which is generated from the nitrating agent. The existing substituents on the vanillin ring (hydroxyl, methoxy, and aldehyde groups) direct the incoming nitro group primarily to the C5 position.
Caption: Synthesis of 5-Nitrovanillin from Vanillin.
Frequently Asked Questions (FAQs): First-Line Troubleshooting
This section addresses the most common initial questions and problems encountered during the synthesis.
Q1: What is a typical expected yield for the nitration of vanillin? Yields are highly dependent on the chosen synthetic method and reaction conditions. A conventional approach using concentrated nitric acid in glacial acetic acid can produce yields of around 75%.[2][3] However, optimized methods, such as those employing acetyl nitrate with a silica gel catalyst, can achieve yields as high as 88%.[2][4] "Greener" methods using cerium (IV) ammonium nitrate (CAN) have also been reported to give good yields of over 85% under specific conditions.[5]
Q2: My yield is very low, and TLC analysis shows a significant amount of unreacted vanillin. What are the primary causes? This issue points directly to an incomplete reaction. The most likely culprits are:
-
Insufficient Nitrating Agent: The molar ratio of your nitrating agent to vanillin may be too low. Ensure you are using a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.[5]
-
Low Reaction Temperature: While crucial for preventing side reactions, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within the allotted time.[6]
-
Inadequate Reaction Time: The reaction may simply need more time to reach completion. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]
-
Poor Mixing: In biphasic or heterogeneous reactions, inefficient stirring can prevent the reactants from interacting effectively, thereby hindering the reaction.[5]
Q3: The reaction mixture turned dark brown or black. What does this indicate? A dark discoloration is a common sign of oxidation and/or decomposition.[3] This is often caused by:
-
Excessively High Reaction Temperatures: Nitration is a highly exothermic process.[4][5] If the temperature is not carefully controlled, a runaway reaction can occur, leading to the oxidation of the aldehyde group to a carboxylic acid (forming vanillic acid and its nitrated derivatives) or polymerization, resulting in tar formation.[4][7]
-
Harsh Nitrating Agents: Using an overly aggressive nitrating agent, such as a mixture of concentrated nitric and sulfuric acids without precise control, can promote oxidative side reactions.[8]
Q4: My final product is impure, with multiple spots on the TLC plate. What are the likely byproducts? The primary impurities are typically over-nitrated products and oxidation byproducts.
-
Over-nitration: The desired product, 5-nitrovanillin, is still an activated aromatic ring and can undergo a second nitration if conditions are too harsh or if excess nitrating agent is present.[5] This leads to the formation of dinitrovanillin isomers.
-
Oxidation Products: The aldehyde functional group is susceptible to oxidation, especially under strong nitrating conditions.[4] This can form 5-nitrovanillic acid.
-
Isomer Formation: While the 5-nitro isomer is the major product, other isomers can form in small amounts depending on the reaction conditions.[4]
Q5: How critical is the quality of my starting materials and reagents? The purity of your starting vanillin, solvents, and nitrating agents is crucial for achieving high yields and purity.[3][6] Impurities in the vanillin can react with the nitrating agent, leading to unwanted side products that consume reagents and complicate the purification process.[3] Ensure you are using high-purity, reagent-grade materials.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Preventing Incomplete Reactions
Low conversion is a frequent and frustrating issue. Use the following workflow and data to diagnose the root cause.
Caption: Step-by-step guide to diagnosing low conversion.
Table 1: Key Parameters for Ensuring Complete Reaction
| Parameter | Recommended Range/Value | Rationale & Causality |
| Stoichiometry | 1.05 - 1.1 equivalents of nitrating agent | A slight excess ensures all the vanillin can react. A large excess promotes over-nitration.[5] |
| Reaction Time | 1 - 2.5 hours (method dependent) | Insufficient time will leave starting material unreacted. Monitor by TLC until vanillin is consumed.[5][8] |
| Temperature | 0-10°C (HNO₃/AcOH); 20-60°C (CAN) | Temperature affects reaction rate. While lower temperatures are safer, they may require longer reaction times.[5][8] |
| Mixing | Vigorous, efficient stirring | Ensures homogeneity, prevents localized "hot spots" or high concentrations of reagents, and promotes reactant interaction.[5] |
Guide 2: Minimizing Byproduct Formation
The formation of byproducts is the most common cause of reduced yield and purification difficulties. Temperature control is the single most important factor in preventing their formation.
Caption: Competing reaction pathways leading to byproducts.
Table 2: Comparison of Common Nitrating Systems
| Nitrating System | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Conc. HNO₃ in Glacial Acetic Acid | 0-10°C, 1-2 hours | ~75%[3] | Readily available reagents, straightforward procedure.[9] | Highly corrosive, generates acidic waste, risk of over-nitration and oxidation if not controlled.[8][10] |
| KNO₃ / Conc. H₂SO₄ | Cool water bath, ~1 hour | ~85%[11] | Good yield, uses solid nitrate source. | Generates significant acidic waste, highly exothermic. |
| Cerium (IV) Ammonium Nitrate (CAN) | 20-60°C, 1-2.5 hours | >85%[5] | "Greener" alternative, milder conditions, fewer byproducts, simple operation.[10][12] | Reagent is more expensive than nitric acid. |
Guide 3: Optimizing Work-up and Purification
Significant product loss can occur during the isolation and purification stages.
-
Quenching & Precipitation: The standard procedure is to pour the reaction mixture into ice-cold water to precipitate the crude 5-nitrovanillin.[1][3] Using a large volume of ice water and allowing sufficient time for complete precipitation is crucial.
-
Filtration: Ensure the filter cake is washed thoroughly with cold water to remove residual acids, but avoid excessive washing which can dissolve some of the product.
-
Recrystallization: This is the most critical purification step. Choosing the right solvent is key to obtaining a high-purity product without substantial loss.
Table 3: Common Recrystallization Solvents
| Solvent | Comments |
| Ethanol | A common and effective solvent for recrystallizing 5-nitrovanillin.[3][5] |
| Glacial Acetic Acid | Also widely used, but can be more difficult to remove completely from the final product.[3][5][11] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Concentrated acids are highly corrosive and must be handled with extreme care.
Protocol 1: Standard Nitration with Nitric Acid in Acetic Acid[5][9]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillin (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.
-
Addition of Nitrating Agent: Slowly add a solution of concentrated nitric acid (1.05 equivalents) dropwise to the cooled vanillin solution while stirring vigorously. Crucially, maintain the internal temperature below 10°C throughout the addition.
-
Reaction: Stir the reaction mixture at 0-10°C for 1-2 hours. Monitor the consumption of vanillin by TLC.
-
Quenching: Once the vanillin is consumed, slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water.
-
Isolation: Collect the yellow precipitate of 5-nitrovanillin by vacuum filtration. Wash the solid with cold water until the washings are neutral to pH paper.
-
Purification: Dry the crude product and recrystallize from ethanol to obtain pure yellow crystals.
Protocol 2: "Green" Nitration with Cerium (IV) Ammonium Nitrate (CAN)[8][10]
-
Dissolution: In a round-bottom flask, combine vanillin (1 equivalent), 90% acetic acid, and polyethylene glycol-400 (1.25 equivalents) as a phase transfer catalyst.[8][10]
-
Addition of Nitrating Agent: While stirring, slowly add a solution of cerium (IV) ammonium nitrate (0.6-1.6 equivalents) in water dropwise.[10][12]
-
Reaction: Maintain the reaction at a specific temperature (e.g., 20°C, 40°C, or 60°C) for 1.0 to 2.5 hours.[8] Monitor the reaction's completion by TLC.
-
Quenching: Once the reaction is complete, pour the mixture into a sufficient amount of ice water to precipitate a yellow solid.
-
Isolation & Purification: Collect the solid by filtration, wash with distilled water, and dry. The crude product can be further purified by recrystallization if necessary.
Analytical Methods
Reaction Monitoring by Thin Layer Chromatography (TLC)[6]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A 1:1 mixture of ethyl acetate and petroleum ether is a common developing agent.[3][10]
-
Procedure: Spot the starting vanillin and an aliquot of the reaction mixture on the TLC plate.
-
Analysis: Vanillin will have a different Rf value than the more polar 5-nitrovanillin product. The reaction is complete when the spot corresponding to vanillin is no longer visible in the reaction mixture lane.[6]
Product Characterization
Confirm the identity and purity of your final product using the following methods:
-
Melting Point: Pure 5-nitrovanillin has a reported melting point in the range of 172-179.5°C.[6] A sharp melting point within this range indicates high purity.
-
¹H NMR Spectroscopy: Confirms the chemical structure with characteristic signals.
-
FT-IR Spectroscopy: Identifies key functional groups, particularly the strong nitro (NO₂) stretching vibrations.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Method for preparing 5-nitro vanillin - Eureka | Patsnap [eureka.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Sciencemadness Discussion Board - Nitration of Vanillin with KNO3/H2SO4 in Acetic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. benchchem.com [benchchem.com]
Stability and storage conditions for 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde
Welcome to the dedicated technical support guide for 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde (CAS: 58749-47-6). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the stable handling, storage, and effective use of this compound. Our goal is to move beyond simple data sheets and equip you with the causal logic behind best practices, helping you troubleshoot and validate your experimental outcomes with confidence.
Section 1: Frequently Asked Questions (FAQs) - Core Handling & Storage
This section addresses the most common initial inquiries regarding the compound's properties and essential handling procedures.
Q1: What are the fundamental chemical and physical properties I should be aware of?
Understanding the core properties is the first step to successful experimentation. This compound is a yellow solid organic compound.[1] Its stability and reactivity are dictated by the interplay of its functional groups: a phenolic hydroxyl, a methoxy ether, a reactive aldehyde, and an electron-withdrawing nitro group on an aromatic ring.
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 58749-47-6 | [2][3] |
| Molecular Formula | C₈H₇NO₅ | [4][5] |
| Molecular Weight | 197.15 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Purity | Typically ≥95% | [1][3] |
Q2: What are the definitive long-term storage conditions for this compound?
The chemical integrity of this compound is paramount for reproducible results. The compound is generally stable under normal conditions but is sensitive to specific environmental factors.[6][7][8]
Core Recommendation: Store the compound at room temperature in a tightly sealed container, protected from light and moisture.
-
Causality (The "Why"):
-
Tightly Sealed Container: The phenolic hydroxyl and aldehyde groups can be susceptible to oxidation. Limiting exposure to atmospheric oxygen by keeping the container tightly closed is crucial.[6][7]
-
Protection from Light: Aromatic nitro compounds can be light-sensitive. Exposure to UV or even strong ambient light can induce photochemical side reactions, leading to degradation and the formation of colored impurities. An amber glass vial is highly recommended.[8]
-
Dry Environment: The compound is a solid, and moisture can promote hydrolysis or other degradation pathways. Storing in a desiccator or a dry cabinet is best practice.[8]
-
Q3: How should I handle the compound upon receipt and for daily experimental use?
Proper handling minimizes risk to both the user and the compound's purity. This compound is classified as an irritant.[6][9]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[6] Wear standard PPE, including safety glasses, protective gloves, and a lab coat.[9]
-
Dispensing: Avoid creating dust when weighing and handling the solid material.[10] Use appropriate tools (spatulas) and clean them thoroughly after use.
-
After Handling: Wash hands thoroughly after use.[11]
Section 2: Troubleshooting Experimental Issues
This section provides structured guidance for identifying and resolving common problems encountered during the use of this compound.
Issue 1: Suspected Compound Degradation
-
Symptoms: You observe a noticeable darkening of the yellow solid, your reaction yields are lower than expected, or analytical tests like TLC or HPLC show new, unidentified impurity spots that were not present in the initial batch.
-
Causality Analysis: Degradation is most often caused by improper storage, leading to oxidation or light-induced decomposition. The aldehyde functional group is particularly prone to oxidation to a carboxylic acid, which can significantly alter its reactivity.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting suspected compound degradation.
Issue 2: Poor or Incomplete Solubility
-
Symptoms: The compound fails to dissolve completely in your chosen solvent, even with heating or sonication, resulting in a suspension instead of a clear solution.
-
Causality Analysis: Solubility is governed by the principle of "like dissolves like." This molecule has both polar (hydroxyl, nitro, aldehyde) and non-polar (aromatic ring, methoxy) features. Successful dissolution requires a solvent that can adequately solvate these different groups. A common mistake is choosing a solvent that is too non-polar (e.g., hexane) or too protic without sufficient polarity (e.g., water).
-
Troubleshooting Protocol: Systematic Solvent Screening
-
Start with Common Aprotic Polar Solvents: These are often the best starting point. Test solubility in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).
-
Test Other Common Solvents: If aprotic polar solvents are not suitable for your reaction, test solubility in acetone, ethyl acetate, and dichloromethane (DCM).
-
Use Co-solvents if Necessary: If solubility is limited in a single solvent required for your reaction (e.g., ethanol), consider adding a co-solvent in which the compound is highly soluble (like a small percentage of DMSO or DMF) to improve overall solubility.
-
Quantify: For all tests, use a small, known amount of the compound (e.g., 1-2 mg) and add the solvent dropwise to estimate the approximate solubility (mg/mL). See Appendix B for a detailed protocol.
-
Issue 3: Inconsistent or Failed Chemical Reactions
-
Symptoms: Your reaction, which uses this compound as a starting material, results in low yields, fails to produce the desired product, or generates a complex mixture of side products.
-
Causality Analysis: Assuming the reaction design is sound, failures often trace back to two root causes:
-
Reagent Purity: As discussed in Issue 1, a degraded starting material will not perform as expected.
-
Chemical Incompatibility: The compound has functional groups that are sensitive to certain reagents. The phenolic hydroxyl group is acidic and will be deprotonated by strong bases. Strong oxidizing agents can react with the aldehyde group.[7][11] Using incompatible reagents can consume your starting material in non-productive pathways.
-
-
Pre-Reaction Verification Checklist:
Caption: Pre-reaction checklist to ensure experimental success.
Section 3: Appendices
Appendix A: Protocol for Purity Assessment by Thin-Layer Chromatography (TLC)
-
Prepare Sample: Dissolve a small amount (~1 mg) of your this compound in a suitable solvent (e.g., ethyl acetate) to create a ~1 mg/mL solution.
-
Select Mobile Phase: A good starting point for the mobile phase (eluent) is a mixture of a non-polar and a polar solvent. Begin with a 7:3 mixture of Hexane:Ethyl Acetate.
-
Spot the Plate: Using a capillary tube, spot your sample solution onto a silica gel TLC plate. If you have a new batch and an old batch, spot them side-by-side for direct comparison.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The compound should appear as a dark spot.
-
Analyze: A pure compound should show a single, well-defined spot. The presence of multiple spots indicates impurities. Degradation often appears as streaking or spots that remain at the baseline (highly polar impurities).
Appendix B: Protocol for Small-Scale Solubility Testing
-
Weigh Compound: Accurately weigh approximately 2 mg of the compound into a small glass vial (e.g., a 1-dram vial).
-
Add Solvent: Add 100 µL of the solvent to be tested.
-
Agitate: Vortex or sonicate the vial for 30 seconds.
-
Observe: Check for complete dissolution.
-
Titrate if Insoluble: If the solid remains, continue adding 100 µL aliquots of the solvent, vortexing after each addition, until the solid is fully dissolved.
-
Calculate: Record the total volume of solvent required to dissolve the compound. Calculate the approximate solubility (e.g., if 2 mg dissolved in 500 µL (0.5 mL), the solubility is ~4 mg/mL).
References
- 1. This compound [sytracks.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | CAS#:58749-47-6 | Chemsrc [chemsrc.com]
- 4. This compound | C8H7NO5 | CID 285294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. valsynthese.ch [valsynthese.ch]
- 11. fishersci.com [fishersci.com]
Validation & Comparative
Comparative reactivity of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde with other nitrobenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of Nitrobenzaldehydes
Nitrobenzaldehydes are a cornerstone class of aromatic aldehydes, serving as pivotal intermediates in the synthesis of a vast array of pharmaceuticals, fine chemicals, and dyes. Their utility stems from the dual reactivity conferred by the aldehyde and nitro functional groups. The aldehyde group readily participates in a multitude of carbon-carbon bond-forming reactions, including Wittig olefinations and Knoevenagel condensations, while the nitro group can be readily transformed into other functionalities, most notably an amine, opening pathways to a diverse range of molecular scaffolds.
The specific substitution pattern on the aromatic ring profoundly influences the reactivity of both the aldehyde and nitro groups. This guide will focus on elucidating the unique reactivity profile of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde by comparing it with other common nitrobenzaldehyde isomers.
The Unique Electronic and Steric Profile of this compound
The reactivity of an aromatic aldehyde is primarily governed by the electronic and steric effects of the substituents on the benzene ring. Electron-withdrawing groups increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease this electrophilicity.
This compound presents a fascinating case study in competing electronic effects.
-
Electron-Withdrawing Group (EWG): The nitro group (-NO₂) at the ortho position is a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-R) effects. This significantly increases the partial positive charge on the carbonyl carbon, priming it for nucleophilic addition.
-
Electron-Donating Groups (EDG): The hydroxyl (-OH) and methoxy (-OCH₃) groups at the meta and para positions relative to the nitro group are strong electron-donating groups through resonance (+R effect). These groups tend to counteract the electron-withdrawing effect of the nitro group.
The interplay of these opposing electronic forces, coupled with the steric hindrance imposed by the ortho-nitro group, dictates the unique reactivity of this molecule.
dot graph TD { A[this compound] -- "Electron-Withdrawing" --> B{Ortho-Nitro Group}; A -- "Electron-Donating" --> C{Meta-Hydroxyl Group}; A -- "Electron-Donating" --> D{Para-Methoxy Group}; B -- "Increases Aldehyde Electrophilicity" --> E[Enhanced Reactivity towards Nucleophiles]; C -- "Decreases Aldehyde Electrophilicity" --> F[Modulated Reactivity]; D -- "Decreases Aldehyde Electrophilicity" --> F; subgraph "Electronic Effects" B; C; D; end subgraph "Reactivity Outcome" E; F; end } Figure 1: A diagram illustrating the competing electronic effects in this compound.
Comparative Reactivity in Key Synthetic Transformations
To provide a practical understanding of its performance, we will compare the reactivity of this compound with other nitrobenzaldehydes in two fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Wittig reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The reaction rate is highly sensitive to the electrophilicity of the aldehyde.
| Aldehyde | Substituent Effects | Expected Reactivity |
| 4-Nitrobenzaldehyde | Strong -I and -R effect of the para-nitro group. | High |
| 2-Nitrobenzaldehyde | Strong -I and -R effect of the ortho-nitro group, but potential steric hindrance. | High, but may be slightly lower than 4-nitrobenzaldehyde. |
| 3-Nitrobenzaldehyde | Primarily -I effect of the meta-nitro group. | Moderate |
| This compound | Strong -I and -R of ortho-nitro group, counteracted by +R of meta-hydroxyl and para-methoxy groups. | Moderate to High |
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
In a round-bottom flask, dissolve the nitrobenzaldehyde (1 equivalent) in ethanol.
-
Add an active methylene compound, such as malononitrile (1.1 equivalents).
-
Add a catalytic amount of a weak base, like piperidine or ammonium acetate.
-
Reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to allow the product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
The expected trend in reaction rates and yields would be: 4-Nitrobenzaldehyde > 2-Nitrobenzaldehyde > this compound > 3-Nitrobenzaldehyde. The electron-donating groups on this compound are expected to decrease its reactivity relative to the isomers lacking such groups.
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent). The reaction is generally tolerant of a wide range of functional groups, including nitro groups.
| Aldehyde | Substituent Effects | Expected Reactivity |
| 4-Nitrobenzaldehyde | Highly electrophilic carbonyl. | High |
| 2-Nitrobenzaldehyde | Electrophilic carbonyl, but potential for steric hindrance from the ortho-nitro group affecting the approach of the bulky ylide. | High, but potentially slower than the 4-isomer. |
| 3-Nitrobenzaldehyde | Moderately electrophilic carbonyl. | Moderate |
| This compound | Electrophilic carbonyl due to the ortho-nitro group, but with steric hindrance and opposing electronic effects from the hydroxyl and methoxy groups. | Moderate to High |
Experimental Protocol: General Procedure for Wittig Reaction
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise until the characteristic color of the ylide appears and persists.
-
Stir the ylide solution at 0°C for 30 minutes.
-
Add a solution of the nitrobenzaldehyde (1 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
While the Wittig reaction is generally robust, the steric bulk of the ortho-nitro group in both 2-nitrobenzaldehyde and this compound may influence the stereochemical outcome (E/Z ratio) of the resulting alkene, a factor that should be considered in synthetic planning.
Conclusion: A Tunable Reagent for Complex Syntheses
This compound offers a unique reactivity profile that distinguishes it from other nitrobenzaldehyde isomers. The potent electron-withdrawing effect of the ortho-nitro group renders the aldehyde sufficiently reactive for a range of nucleophilic additions. However, this reactivity is tempered by the electron-donating hydroxyl and methoxy groups. This modulation of reactivity can be advantageous in complex syntheses where fine-tuning of electronic properties is required to achieve desired selectivity.
Furthermore, the presence of multiple functional groups provides handles for subsequent transformations, making this compound a valuable and versatile building block for the synthesis of complex molecular architectures in drug discovery and materials science.
A Researcher's Guide to Spectroscopic Differentiation of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde and Its Isomers
In the nuanced world of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is paramount. Molecules sharing the same chemical formula but differing in the connectivity of their atoms can exhibit vastly different biological activities and chemical reactivities. This guide provides a comprehensive spectroscopic comparison of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde and two of its key isomers: 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde and 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde. As a Senior Application Scientist, my objective is to not only present the spectral data but also to elucidate the underlying chemical principles that govern the observed differences, thereby empowering researchers to confidently distinguish between these critical compounds.
The strategic placement of the hydroxyl, methoxy, and nitro groups on the benzaldehyde scaffold dramatically influences the electronic environment of the molecule, leading to unique spectroscopic fingerprints for each isomer. Understanding these subtle yet significant variations is crucial for reaction monitoring, quality control, and the elucidation of structure-activity relationships.
Molecular Structures Under Investigation
Caption: Molecular structures of the three benzaldehyde isomers.
Comparative Spectroscopic Analysis
The following sections detail the expected differences in the Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra of the three isomers. The interpretation of these spectra is key to unambiguous identification.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for differentiating isomers due to its sensitivity to the local electronic environment of each nucleus.[1] The chemical shifts of the aromatic protons and carbons are particularly informative.
Causality Behind Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for these compounds due to their good solubility and the ability to observe the exchangeable hydroxyl proton. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.[2]
Table 1: Comparative ¹H and ¹³C NMR Spectral Data (Predicted & Experimental)
| Isomer | Spectroscopic Feature | Aromatic Protons (ppm) | Aldehyde Proton (ppm) | Methoxy Protons (ppm) | Hydroxyl Proton (ppm) | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) |
| This compound | Predicted | ~7.5 (s), ~7.3 (s) | ~10.2 | ~3.9 | ~10.5 (broad s) | ~190 | ~155 (C-OH), ~148 (C-OMe), ~140 (C-NO₂), ~125 (C-CHO), ~115 (CH), ~110 (CH) |
| 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde | Experimental[3] | Two singlets in the aromatic region | Aldehyde singlet | Methoxy singlet | Hydroxyl singlet | - | - |
| 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde | Experimental[1] | Doublets in the aromatic region | Aldehyde singlet | Methoxy singlet | Hydroxyl singlet | - | - |
Note: Specific experimental values can vary slightly based on solvent and concentration. Predicted values are based on standard chemical shift prediction algorithms.
Interpretation of NMR Data:
-
Aromatic Protons: The splitting patterns and chemical shifts of the aromatic protons are highly diagnostic. For instance, this compound is expected to show two singlets for its aromatic protons due to their para relationship. In contrast, 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde will exhibit two doublets due to the ortho coupling of its aromatic protons.
-
Aldehyde Proton: The aldehyde proton typically appears as a singlet far downfield (around 10 ppm) due to the deshielding effect of the carbonyl group. Its exact position can be subtly influenced by the electronic effects of the other substituents.
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and concentration-dependent. Intramolecular hydrogen bonding, which is possible in the 3-hydroxy isomer between the hydroxyl and nitro groups, can cause a significant downfield shift of this proton's resonance.
-
¹³C NMR: The chemical shifts of the aromatic carbons are influenced by the electron-donating (hydroxyl, methoxy) and electron-withdrawing (nitro, aldehyde) groups.[4][5][6] The carbon attached to the hydroxyl group will be significantly shielded compared to the carbon attached to the nitro group.
Caption: Experimental workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in a molecule.[7] While all three isomers contain the same functional groups, the position of these groups can influence the exact frequencies of their vibrational modes.
Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples as it requires minimal sample preparation. A background spectrum is run first to subtract the contribution of atmospheric CO₂ and water vapor.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Isomer | O-H Stretch | C-H (Aromatic) | C=O Stretch (Aldehyde) | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | C-O Stretch (Ether) |
| This compound | ~3400-3200 (broad) | ~3100-3000 | ~1700-1680 | ~1550-1520 | ~1360-1330 | ~1270-1200 |
| 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde | ~3400-3200 (broad) | ~3100-3000 | ~1700-1680 | ~1550-1520 | ~1360-1330 | ~1270-1200 |
| 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde | ~3300-3100 (broad) | ~3100-3000 | ~1690-1670 | ~1540-1510 | ~1350-1320 | ~1270-1200 |
Note: These are typical ranges. Intramolecular hydrogen bonding can cause shifts to lower wavenumbers and broadening of peaks.
Interpretation of IR Data:
-
O-H Stretch: The hydroxyl stretch is typically a broad band. In the 3-hydroxy isomer, strong intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group is expected. This would lead to a more pronounced broadening and a shift to a lower frequency for the O-H stretching vibration compared to the other two isomers.
-
C=O Stretch: The aldehyde carbonyl stretch is a strong, sharp peak. Its frequency can be affected by the electronic nature of the ring.
-
NO₂ Stretches: Aromatic nitro compounds show two strong characteristic bands for the asymmetric and symmetric N-O stretching vibrations.[1][8] The exact positions can be influenced by conjugation and steric effects.[9] Steric hindrance between the nitro group and adjacent substituents, as in the 3-hydroxy isomer, might slightly alter these frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification. Electron Ionization (EI) is a common technique that generates a reproducible fragmentation pattern.[10]
Causality Behind Experimental Choices: A standard 70 eV electron beam is used for ionization to ensure reproducible fragmentation patterns that can be compared to library spectra.
Table 3: Expected Key Fragments in Mass Spectrometry (m/z)
| Isomer | Molecular Ion [M]⁺ | [M-H]⁺ | [M-OH]⁺ | [M-NO₂]⁺ | [M-CHO]⁺ | Other Key Fragments |
| This compound | 197 | 196 | 180 | 151 | 168 | Loss of CH₃ (182) |
| 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde | 197 | 196 | 180 | 151 | 168 | Loss of CH₃ (182) |
| 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde | 197 | 196 | 180 | 151 | 168 | Loss of CH₃ (182) |
Interpretation of Mass Spectra:
While the major fragmentation pathways, such as the loss of a hydrogen radical, a hydroxyl radical, or the nitro group, will be common to all three isomers, the relative intensities of the fragment ions may differ.[11][12] For example, the "ortho effect" in the 3-hydroxy isomer might lead to unique fragmentation pathways involving interaction between the adjacent hydroxyl and nitro groups, potentially resulting in a different abundance of certain fragment ions compared to the other isomers. The initial loss of the formyl group (-CHO) or a methyl radical from the methoxy group are also expected fragmentation pathways.[11]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maxima (λ_max) is sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring.[13][14]
Causality Behind Experimental Choices: A polar solvent like ethanol is suitable for these compounds. The concentration is kept low to ensure the absorbance is within the linear range of the spectrophotometer (typically below 1.5).
Table 4: Expected UV-Vis Absorption Maxima (λ_max)
| Isomer | Solvent | λ_max 1 (nm) | λ_max 2 (nm) |
| This compound | Ethanol | ~250-270 | ~330-350 |
| 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde | Ethanol | ~250-270 | ~330-350 |
| 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde | Ethanol | ~260-280 | ~340-360 |
Note: These are estimated values. The exact λ_max and molar absorptivity can vary.
Interpretation of UV-Vis Spectra:
All three isomers are expected to show multiple absorption bands corresponding to π → π* and n → π* transitions. The electron-donating hydroxyl and methoxy groups and the electron-withdrawing nitro and aldehyde groups all influence the electronic structure. The relative positions of these groups will cause subtle shifts in the absorption maxima. The isomer with the most effective conjugation and charge-transfer character across the molecule will likely have a λ_max shifted to a longer wavelength (a bathochromic or red shift).
Experimental Protocols
General Sample Handling
-
All isomers should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Store the compounds in a cool, dry, and dark place.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the isomer and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument for optimal resolution.
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Subsequently, acquire a ¹³C NMR spectrum.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS peak at 0.00 ppm.
Infrared (IR) Spectroscopy (ATR)
-
Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Label the significant peaks and compare the spectrum to those of the other isomers.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer in a suitable solvent like ethyl acetate or methanol.
-
Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer (GC-MS). Set appropriate GC conditions (injection temperature, column temperature program) to ensure good separation and peak shape. Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300) in electron ionization (EI) mode at 70 eV.
-
Analysis: Inject the sample and acquire the data.
-
Data Interpretation: Analyze the mass spectrum of the chromatographic peak corresponding to the isomer. Identify the molecular ion peak and the major fragment ions.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the isomer in ethanol of a known concentration. Prepare a dilute solution from the stock solution to an appropriate concentration for measurement.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use ethanol as the blank.
-
Spectrum Acquisition: Scan the sample over a wavelength range of approximately 200-600 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Conclusion
The differentiation of this compound and its isomers, 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde and 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde, is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR spectroscopy, with its ability to resolve the signals of individual aromatic protons, offers the most definitive method for distinguishing these isomers based on their unique splitting patterns. IR spectroscopy provides valuable confirmatory information, particularly through the analysis of the hydroxyl stretching region, which is sensitive to intramolecular hydrogen bonding. Mass spectrometry and UV-Vis spectroscopy further support the identification by providing molecular weight information and insights into the electronic structure of each isomer, respectively. By understanding the principles behind the spectral differences and following robust experimental protocols, researchers can confidently identify and characterize these important chemical building blocks.
References
- 1. 3-HYDROXY-4-METHOXY-2-NITRO-BENZALDEHYDE(6284-92-0) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 4-hydroxy-5-methoxy-2-nitrobenzaldehyde(2454-72-0) 1H NMR spectrum [chemicalbook.com]
- 4. hmdb.ca [hmdb.ca]
- 5. Benzaldehyde, 2-hydroxy-3-methoxy- [webbook.nist.gov]
- 6. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 7. rsc.org [rsc.org]
- 8. 3-HYDROXY-4-METHOXY-2-NITRO-BENZALDEHYDE | CymitQuimica [cymitquimica.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 5-Hydroxy-2-nitrobenzaldehyde [webbook.nist.gov]
- 11. hmdb.ca [hmdb.ca]
- 12. 5-Hydroxy-2-nitrobenzaldehyde [webbook.nist.gov]
- 13. Benzaldehyde, 3-hydroxy-4-methoxy- [webbook.nist.gov]
- 14. 3-Hydroxy-4-nitrobenzaldehyde | C7H5NO4 | CID 69712 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological activity screening of derivatives of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde
An In-Depth Guide to the Biological Activity Screening of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde Derivatives
As a Senior Application Scientist, this guide provides a forward-looking analysis into the potential biological activities of derivatives synthesized from this compound. While direct experimental data on derivatives of this specific benzaldehyde is emerging, a wealth of information on analogous substituted benzaldehydes, particularly Schiff bases and chalcones, allows for a robust, data-driven exploration of their promise in drug discovery. This guide synthesizes this information to provide a comparative framework for researchers, scientists, and drug development professionals.
The core structure of this compound presents a unique scaffold for medicinal chemistry. The aldehyde group is a reactive handle for derivatization, the hydroxyl and methoxy groups can modulate solubility and receptor binding, and the nitro group, an electron-withdrawing entity, can be a pharmacophore itself or a precursor to an amino group for further functionalization. This combination makes it a strategic starting material for creating diverse molecular libraries.
Comparative Analysis of Potential Derivatives
Based on established synthetic routes and the known bioactivities of related compounds, two primary classes of derivatives show significant promise: Schiff bases for antimicrobial applications and chalcones for anticancer research.
Schiff Base Derivatives: A New Frontier in Antimicrobial Agents
Schiff bases, formed by the condensation of a primary amine with an aldehyde, are a well-established class of compounds with a broad spectrum of biological activities, including notable antimicrobial effects. The imine or azomethine group (C=N) is crucial for their biological activity.[1] The synthesis of metal complexes from these Schiff bases has also been shown to enhance their antimicrobial potency.[2]
Based on derivatives synthesized from structurally similar hydroxy-methoxy-benzaldehydes, we can project the potential efficacy of Schiff bases derived from our core compound against common bacterial and fungal strains.
Table 1: Projected Antimicrobial Activity of Hypothetical Schiff Base Derivatives
| Derivative Class | Target Organism(s) | Expected Activity (based on analogous compounds) | Reference(s) |
| Schiff base with Aminophenol | Staphylococcus aureus, Escherichia coli | Significant inhibition zones, potentially enhanced by complexation with metals like Cu(II), Fe(II). | [2] |
| Schiff base with Amino Acids | S. aureus (including MRSA), Bacillus subtilis, E. coli, Candida albicans | Moderate to high activity, with potential for broad-spectrum coverage. | [3] |
| Schiff base with p-Anisidine | E. coli, S. aureus, Aspergillus species | Good antimicrobial and antifungal activity, likely enhanced upon chelation with metal ions. | [1] |
| Schiff base with Ethyl-4-aminobenzoate | E. coli, S. enteritidis, S. aureus, Enterococcus, C. albicans | Moderate activity, significantly improved in Copper(II) complexes. | [4][5] |
Chalcone Derivatives: Potent Scaffolds for Anticancer Therapy
Chalcones are precursors to flavonoids and are chemically characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[6] This structural motif is associated with a wide range of biological activities, most notably anticancer properties.[6][7][8] The presence of hydroxyl and methoxy groups on the phenyl rings is known to contribute significantly to their cytotoxic activity against various cancer cell lines.[9][10]
By reacting this compound with various acetophenones via a Claisen-Schmidt condensation, a library of novel chalcones can be generated. Their potential anticancer efficacy can be benchmarked against known methoxy-substituted chalcones.
Table 2: Projected Anticancer Activity of Hypothetical Chalcone Derivatives
| Derivative Class (Reacted with Acetophenone) | Target Cell Line(s) | Expected Potency (IC₅₀) (based on analogous compounds) | Reference(s) |
| 4-Methoxyacetophenone | MCF-7 (Breast), HepG2 (Liver), HCT116 (Colon) | 3-7 µM | [7] |
| 2,5-Dimethoxyacetophenone | Canine Lymphoma/Leukemia | 9-41 µM | [9] |
| 3,4,5-Trimethoxyacetophenone | Oral Cancer (AW13516) | ~1 µM | [7] |
| Thiophene-based Acetophenone | T-47D (Breast) | High inhibition percentage reported. | [7] |
The mechanism of action for many anticancer chalcones involves the induction of apoptosis and the inhibition of tubulin polymerization, a critical process for cell division.[6][7]
Experimental Protocols & Methodologies
To ensure reproducibility and validity, standardized protocols are essential. The following sections detail the synthesis of these derivatives and the screening for their biological activity.
Synthesis of Derivatives
This protocol describes a general procedure for the condensation reaction between this compound and a primary amine.
-
Dissolution: Dissolve equimolar amounts of this compound and the selected primary amine (e.g., p-aminophenol) in ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the mixture under reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry. The IR spectrum should show a characteristic imine (C=N) stretching frequency.[3]
This protocol outlines the base-catalyzed condensation to form chalcones.[10]
-
Reactant Solution: Dissolve this compound and an equimolar amount of the desired acetophenone derivative in ethanol.
-
Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise with constant stirring.
-
Reaction: Allow the mixture to stir at room temperature for 24 hours. The formation of a solid precipitate indicates the progress of the reaction.
-
Neutralization & Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base. The precipitated chalcone is collected by filtration.
-
Purification: Wash the product thoroughly with water until the filtrate is neutral and then recrystallize from ethanol.
-
Characterization: Verify the structure using IR, ¹H-NMR, and ¹³C-NMR spectroscopy.
Biological Activity Screening Workflows
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar plates.
-
Inoculation: Spread a standardized inoculum of the test microorganism uniformly over the agar surface.
-
Well Creation: Create uniform wells (6 mm diameter) in the agar using a sterile cork borer.
-
Compound Loading: Add a defined concentration of the test derivative (dissolved in a suitable solvent like DMSO) to each well.
-
Controls: Use the solvent (e.g., DMSO) as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve. A lower IC₅₀ value signifies higher cytotoxic potency.[10]
Visualizing Experimental Workflows
To further clarify the experimental designs, the following diagrams illustrate the key workflows.
Caption: Workflow for the synthesis of Schiff base derivatives.
Caption: Workflow for in vitro anticancer activity screening.
Conclusion and Future Directions
The scaffold of this compound is a promising starting point for the development of novel therapeutic agents. The synthesis of Schiff base and chalcone derivatives represents a scientifically sound and data-supported strategy for discovering new antimicrobial and anticancer compounds. The comparative analysis and detailed protocols provided in this guide are intended to empower researchers to explore this chemical space effectively. Future work should focus on synthesizing these proposed derivatives, evaluating their biological activities, and exploring their structure-activity relationships to optimize lead compounds.
References
- 1. eajournals.org [eajournals.org]
- 2. ijmrsti.com [ijmrsti.com]
- 3. [PDF] SYNTHESIS, DFT STUDY AND ANTIMICROBIAL ACTIVITY OF SCHIFF BASES DERIVED FROM BENZALDEHYDES AND AMINO ACIDS | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization, crystal structure and antimicrobial activity of copper(II) complexes with the Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Definitive Guide to the Structural Validation of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel and functionalized molecules is a cornerstone of rigorous scientific practice. This guide provides an in-depth, technical comparison and validation of the chemical structure of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde, a substituted benzaldehyde with potential applications in organic synthesis and medicinal chemistry. We will navigate through a logical workflow, employing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques to meticulously piece together the molecular puzzle. This guide is designed for professionals who seek not just to identify a compound, but to understand the "why" and "how" of its structural verification, ensuring data integrity and confidence in their research.
The Compound in Focus: this compound
The molecule , this compound, presents an interesting substitution pattern on the benzene ring. The presence of an aldehyde, a nitro group, a hydroxyl group, and a methoxy group creates a unique electronic environment, influencing the chemical shifts of the aromatic protons and carbons. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial clues, a definitive structural assignment necessitates the use of 2D NMR to establish through-bond correlations.
The Analytical Imperative: Why 2D NMR is Essential
For complex organic molecules, 1D NMR spectra can often be ambiguous due to overlapping signals and the lack of direct evidence for connectivity.[1][2] 2D NMR spectroscopy disperses the NMR data into two frequency dimensions, revealing correlations between nuclei that are coupled through chemical bonds.[3][4] This guide will focus on three fundamental 2D NMR experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for identifying quaternary carbons and piecing together the carbon skeleton.[5]
Experimental Protocol: A Validated Approach
A robust experimental protocol is fundamental to acquiring high-quality, reproducible NMR data. The following steps outline a standard procedure for the analysis of a solid organic compound like this compound.
Sample Preparation
-
Compound Weighing: Accurately weigh approximately 10-20 mg of the solid this compound.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the compound. For this molecule, deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak.
-
Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6 mL of the deuterated solvent.
-
Homogenization: Gently vortex or sonicate the NMR tube to ensure complete dissolution of the sample.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.
NMR Data Acquisition
The following is a typical set of experiments run on a standard 500 MHz NMR spectrometer.
-
¹H NMR: A standard proton experiment to identify the chemical shifts and multiplicities of the hydrogen atoms.
-
¹³C NMR: A proton-decoupled carbon experiment to determine the number of unique carbon environments.
-
COSY: A gradient-selected COSY experiment to establish ¹H-¹H correlations.
-
HSQC: A gradient-selected HSQC experiment optimized for one-bond ¹H-¹³C correlations.
-
HMBC: A gradient-selected HMBC experiment optimized for long-range (2-3 bond) ¹H-¹³C correlations.
Data Interpretation and Structural Elucidation: A Step-by-Step Walkthrough
Based on the known structure of this compound and spectral data from similar compounds, we can predict the expected ¹H and ¹³C NMR chemical shifts and their 2D correlations.
Predicted ¹H and ¹³C NMR Data
The predicted chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding nearby protons and carbons. The hydroxyl and methoxy groups are electron-donating, causing a shielding effect.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | ~7.5 | C-3: ~110 |
| H-6 | ~7.8 | C-6: ~115 |
| -CHO | ~10.2 | C=O: ~190 |
| -OCH₃ | ~3.9 | -OCH₃: ~56 |
| -OH | ~11.0 (broad) | C-1: ~125 |
| C-2: ~140 | ||
| C-4: ~150 | ||
| C-5: ~145 |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of information from each 2D NMR experiment to the final validated structure.
Caption: Workflow for 2D NMR-based structural validation.
COSY Analysis: Unveiling Proton Neighbors
The COSY spectrum is expected to show a correlation between the two aromatic protons, H-3 and H-6, as they are vicinally coupled (separated by three bonds). This would appear as an off-diagonal cross-peak connecting the signals at approximately 7.5 ppm and 7.8 ppm. The aldehyde proton, methoxy protons, and hydroxyl proton are all expected to be singlets and therefore will not show any COSY correlations.
| Correlating Protons |
| H-3 ↔ H-6 |
HSQC Analysis: Linking Protons to their Carbons
The HSQC spectrum will reveal the direct, one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of the protonated carbons.
| ¹H (ppm) | ¹³C (ppm) | Assignment |
| ~7.5 | ~110 | H-3 to C-3 |
| ~7.8 | ~115 | H-6 to C-6 |
| ~10.2 | ~190 | -CHO to C=O |
| ~3.9 | ~56 | -OCH₃ to -OCH₃ |
HMBC Analysis: Assembling the Molecular Skeleton
The HMBC spectrum is the key to connecting the different fragments of the molecule and assigning the quaternary (non-protonated) carbons. It reveals correlations between protons and carbons that are two or three bonds away.
| Proton (¹H) | Correlating Carbons (¹³C) | Inference |
| H-3 | C-1, C-2, C-5 | Confirms position of H-3 relative to the aldehyde, nitro, and hydroxyl-bearing carbons. |
| H-6 | C-1, C-2, C-4, C-5 | Confirms position of H-6 relative to the aldehyde, nitro, methoxy, and hydroxyl-bearing carbons. |
| -CHO | C-1, C-2, C-6 | Establishes the connection of the aldehyde group to the aromatic ring. |
| -OCH₃ | C-4 | Confirms the attachment of the methoxy group to C-4. |
Visualizing Key HMBC Correlations
The following diagram highlights the crucial long-range correlations that definitively establish the substitution pattern on the aromatic ring.
Caption: Key HMBC correlations for structural confirmation.
Conclusion: A Self-Validating Structural Narrative
By systematically analyzing the data from COSY, HSQC, and HMBC experiments, we can construct a self-validating narrative that confirms the structure of this compound. The COSY data establishes the relationship between the aromatic protons. The HSQC data definitively links these protons to their directly attached carbons. Finally, the crucial HMBC correlations piece together the entire molecular framework, including the positions of the quaternary carbons and the various functional groups. This multi-faceted approach provides an unassailable confirmation of the molecular structure, meeting the high standards of scientific integrity required in research and development.
References
A Senior Application Scientist's Guide to the Quantitative Analysis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde in Reaction Mixtures
Introduction: The Analytical Imperative in Synthetic Chemistry
5-Hydroxy-4-methoxy-2-nitrobenzaldehyde is a key substituted benzaldehyde derivative, serving as a pivotal intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] The precise monitoring of its concentration within a reaction mixture is not merely an academic exercise; it is fundamental to process optimization, yield calculation, and quality control. In-process control (IPC) of this analyte ensures that reaction endpoints are accurately determined, prevents the formation of downstream impurities, and ultimately dictates the economic viability and safety of a synthetic route.
This guide provides a comparative analysis of the primary analytical techniques for the quantification of this compound. We will delve into the mechanistic rationale behind method selection, present detailed, self-validating experimental protocols, and offer a data-driven comparison to empower researchers and drug development professionals in making informed analytical decisions.
Method Selection: A Rationale-Driven Approach
The molecular structure of this compound—featuring a phenolic hydroxyl group, an aldehyde, and a nitro group—presents distinct chromophores, making it amenable to several analytical techniques. However, the complexity of a typical reaction mixture, which may contain starting materials, reagents, solvents, and by-products, necessitates a method that offers high specificity and resolution.
Caption: Logical workflow for selecting an appropriate analytical method.
Our comparative analysis will focus on three principal techniques:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The gold standard for non-volatile, polar organic molecules.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile compounds, often requiring derivatization for polar analytes.
-
UV-Visible Spectrophotometry (UV-Vis): A rapid, simple method best suited for clean matrices with minimal spectral overlap.
Comparative Performance Analysis
The choice of an analytical method is a trade-off between various performance characteristics. For the quantification of a pharmaceutical intermediate, accuracy, precision, and specificity are paramount.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry | Rationale & Causality |
| Specificity | High | Very High | Low to Moderate | HPLC separates the analyte from matrix components before detection. GC-MS adds a layer of mass-based identification, providing unparalleled specificity.[2] UV-Vis is prone to interference from any compound that absorbs at a similar wavelength.[3] |
| Sensitivity (LOD/LOQ) | Low µg/mL | Low ng/mL | Mid-to-High µg/mL | GC-MS often achieves lower detection limits. HPLC sensitivity is robust for most applications.[4] UV-Vis is generally less sensitive. |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 | All techniques can demonstrate excellent linearity, but chromatographic methods typically yield higher correlation coefficients over a wider dynamic range.[4] |
| Precision (%RSD) | < 2% | < 5% | < 3% | HPLC offers excellent repeatability due to precise injection volumes and stable detectors.[5] Derivatization steps in GC can introduce variability. |
| Throughput | Moderate | Low to Moderate | High | UV-Vis is the fastest for single samples. HPLC run times are typically 5-15 minutes. GC-MS involves longer run times and a derivatization step. |
| Sample Preparation | Simple Dilution | Derivatization Required | Simple Dilution | The polar phenolic group on the analyte makes it non-volatile, necessitating derivatization (e.g., silylation) to prevent peak tailing and enable elution in GC.[6][7] |
Part 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the most recommended technique for this application. It separates the analyte from potential impurities and starting materials prior to quantification, ensuring high accuracy. The presence of strong chromophores in the molecule allows for sensitive detection using a standard UV detector.
Expert Rationale for Method Design
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides excellent retention for aromatic compounds like our analyte via π-π and hydrophobic interactions.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV cutoff. An acidic modifier (e.g., phosphoric acid or formic acid) is critical. It suppresses the ionization of the phenolic hydroxyl group (pKa ≈ 7-8), ensuring the analyte is in a single, neutral form. This results in a sharp, symmetrical peak shape and reproducible retention times.
-
Detection Wavelength: The optimal wavelength is determined by scanning a standard solution across the UV spectrum to find the absorbance maximum (λmax), which provides the best signal-to-noise ratio. For nitrophenolic compounds, this is often in the 310-350 nm range.[3]
Caption: Experimental workflow for HPLC-UV quantitative analysis.
Self-Validating HPLC-UV Protocol
This protocol is designed in accordance with ICH Q2(R2) guidelines for analytical procedure validation.[8]
1. Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (50:50 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: λmax (e.g., 320 nm).
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of at least five standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 5, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Withdraw a 100 µL aliquot of the reaction mixture. Dilute it with the mobile phase in a volumetric flask to a final concentration within the calibration range (a dilution factor of 100-1000x may be necessary). Filter the diluted sample through a 0.45 µm PTFE syringe filter before injection.
3. Validation & System Suitability:
-
System Suitability Test (SST): Before analysis, inject a mid-range standard (e.g., 50 µg/mL) five times. The relative standard deviation (%RSD) for peak area and retention time should be < 2.0%.[5]
-
Linearity: Inject the calibration standards. Plot peak area versus concentration and perform a linear regression. The correlation coefficient (R²) must be ≥ 0.999.
-
Accuracy & Precision: Prepare a quality control (QC) sample by spiking a known amount of standard into a blank reaction matrix. Analyze in triplicate. Accuracy should be within 98-102%, and precision (%RSD) should be < 2.0%.
4. Quantification:
-
Inject the prepared sample solution.
-
Calculate the concentration in the sample using the linear regression equation from the calibration curve.
-
Apply the dilution factor to determine the final concentration in the original reaction mixture.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is preferred, GC-MS is a viable, high-specificity alternative if available. Its primary challenge is the analyte's low volatility due to the polar hydroxyl group. This is overcome through chemical derivatization.
Expert Rationale for Method Design
-
Derivatization: Silylation is the most common derivatization technique for hydroxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are highly effective. They replace the active hydrogen on the phenolic group with a non-polar trimethylsilyl (-Si(CH₃)₃) group, increasing volatility and thermal stability, and improving chromatographic peak shape.[7]
-
Column Choice: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is ideal. It provides good separation for a wide range of derivatized organic molecules.[2]
-
MS Detection: Using Selected Ion Monitoring (SIM) mode, where the mass spectrometer only monitors a few characteristic ions of the derivatized analyte, dramatically increases sensitivity and selectivity compared to full scan mode.
Caption: Experimental workflow for GC-MS analysis, highlighting the critical derivatization step.
GC-MS Protocol
1. Instrumentation & Conditions:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at 1.2 mL/min.
-
Inlet Temperature: 250 °C (Split mode, 20:1).
-
Oven Program: Start at 150 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
-
MS Conditions: EI mode (70 eV), Source Temp: 230 °C, Quad Temp: 150 °C. Monitor characteristic ions in SIM mode.
2. Derivatization and Sample Preparation:
-
Prepare calibration standards and samples in an aprotic solvent like acetonitrile.
-
To 100 µL of each standard or diluted sample in a GC vial, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat in an oven or heating block at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. Quantification:
-
Analysis follows the same principles as HPLC: generate a calibration curve using derivatized standards and quantify the derivatized sample against it.
Part 3: UV-Visible Spectrophotometry
This technique is the simplest but least specific. It measures the total absorbance of the solution at a specific wavelength. It is only suitable if the starting materials and by-products do not absorb significantly at the analyte's λmax.
Expert Rationale for Method Design
-
pH Control: The UV spectrum of nitrophenolic compounds is highly pH-dependent.[3][9] Under acidic conditions, the phenolic group is protonated, leading to an absorption maximum around 310-320 nm. Under basic conditions, it is deprotonated to the phenolate ion, causing a bathochromic (red) shift to ~400 nm. For quantitative analysis, the solution must be buffered to a constant pH to ensure reproducible measurements.
UV-Vis Protocol
1. Instrumentation:
-
UV-Vis Spectrophotometer (e.g., Agilent Cary 60).
2. Method:
-
Determine the λmax of the analyte in a suitable buffered solution (e.g., pH 7.4 phosphate buffer).
-
Prepare a 5-point calibration curve by diluting a stock solution in the same buffer.
-
Dilute the reaction mixture significantly with the buffer to fall within the linear range and to minimize matrix effects.
-
Measure the absorbance of the sample and quantify using the calibration curve (Beer-Lambert Law).
-
Crucial Caveat: A blank reaction mixture (without the starting material that forms the analyte) must be run to determine the background absorbance, which must be subtracted from the sample absorbance.
Conclusion and Recommendations
For the robust and reliable quantification of this compound in a complex reaction mixture, HPLC-UV is the unequivocally superior method. It provides the optimal balance of specificity, accuracy, precision, and ease of use without the need for complex derivatization steps.
-
For routine in-process control and final product assay: Employ the validated HPLC-UV method.
-
For impurity identification or when orthogonal verification is required: GC-MS provides excellent confirmatory data due to its high specificity.
-
For rapid, preliminary checks in a very well-understood and clean system: UV-Vis spectrophotometry can be used with caution, but its results should always be confirmed by a chromatographic method.
Adherence to these validated, rationale-driven protocols will ensure the generation of high-quality, reliable data, which is the bedrock of efficient and successful chemical and pharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. researchgate.net [researchgate.net]
- 7. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for the Characterization of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous characterization of key intermediates is paramount. 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde, a polysubstituted aromatic aldehyde, serves as a critical building block in the synthesis of various complex molecules and active pharmaceutical ingredients (APIs).[1][2] Its purity and structural integrity directly influence the yield, impurity profile, and ultimate safety of the final product. Consequently, a robust analytical control strategy is not merely a regulatory formality but a scientific necessity.
This guide eschews a simple recitation of methods. Instead, it presents a holistic, cross-validation-based approach to the characterization of this compound. We will explore how orthogonal analytical techniques—each interrogating different physicochemical properties of the molecule—can be synergistically employed to build a comprehensive and validated profile. This strategy ensures a high degree of confidence in the material's identity, strength, quality, and purity, aligning with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]
The Principle of Orthogonal and Cross-Method Validation
The core philosophy of this guide rests on the principle of cross-validation, where multiple, independent analytical methods are used to confirm a single attribute.[7][8] For instance, identity is confirmed by correlating mass spectrometry data with nuclear magnetic resonance data, while purity is assessed using two distinct chromatographic techniques. This approach provides a self-validating system; a convergence of results from disparate methods lends profound trustworthiness to the final characterization.
The following diagram illustrates the workflow, where data from five key analytical techniques are integrated to generate a fully validated Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the cornerstone for determining the purity and assay of non-volatile organic compounds like this compound. Its high resolution makes it ideal for separating the main component from structurally similar impurities.
Causality Behind Method Choices:
-
Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is selected due to the moderate hydrophobicity of the analyte. The non-polar C18 chains interact with the aromatic ring, providing effective retention and separation.
-
Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity range to elute the compound with a reasonable retention time. Acetonitrile is chosen for its low UV cutoff and viscosity. A small amount of formic or phosphoric acid is added to the aqueous phase to suppress the ionization of the phenolic hydroxyl group. This is critical for ensuring a single, sharp, and symmetrical peak shape, as analyzing the compound in its neutral form prevents peak tailing.
-
Detection: A UV-Vis detector is employed, leveraging the strong chromophores present in the molecule (nitro group, benzaldehyde, and substituted benzene ring). Detection at a wavelength of maximum absorbance (λmax) ensures high sensitivity. A secondary wavelength can be used to check for co-eluting impurities with different spectral properties.
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Elution: Gradient elution is often preferred to separate early-eluting polar impurities and late-eluting non-polar impurities. A typical gradient might be: 0-20 min, 30% B to 90% B; 20-25 min, hold at 90% B; 25-30 min, return to 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: Monitor at the λmax (e.g., ~260 nm and ~340 nm) determined by UV-Vis spectroscopy.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL.
Data Presentation: HPLC Method Validation Summary
The method must be validated according to ICH Q2(R2) guidelines to prove it is fit for purpose.[5][6][7][9]
| Validation Parameter | Acceptance Criteria (ICH) | Hypothetical Result |
| Specificity | Peak is free from interference from placebo, impurities. | Peak purity index > 0.999. No interference observed. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 | r² = 0.9995 over 50-150 µg/mL range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% at three concentration levels. |
| Precision (RSD%) | Repeatability (RSD ≤ 1.0%), Intermediate (RSD ≤ 2.0%) | Repeatability RSD = 0.45%, Intermediate RSD = 0.82%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
GC-MS serves a dual purpose: it provides an orthogonal separation technique to HPLC for detecting volatile or thermally stable impurities, and the mass spectrum offers a molecular fingerprint that confirms the compound's identity.
Causality Behind Method Choices:
-
Technique Selection: While the analyte has a hydroxyl group, its molecular weight is low enough to be sufficiently volatile for GC analysis without derivatization, which simplifies the workflow. GC is excellent for detecting residual solvents or volatile intermediates from the synthesis.
-
Column: A low-polarity HP-5ms (or equivalent 5% phenyl methylpolysiloxane) column is a robust, general-purpose choice for separating a wide range of semi-volatile organic compounds.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard, high-energy technique that produces reproducible and complex fragmentation patterns. These patterns are highly specific to the molecule's structure and can be compared against libraries for identification.
Experimental Protocol: GC-MS
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split injection (e.g., 20:1 ratio) at 250 °C.
-
Oven Program: Initial temp 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
MS Transfer Line: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-400).
-
Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or acetone to a concentration of ~1 mg/mL.
Data Presentation: Expected Mass Spectral Data
The mass spectrum provides the molecular weight and structural fragments. The molecular weight of C₈H₇NO₅ is 197.14 g/mol .
| m/z (charge-to-mass ratio) | Proposed Fragment | Significance |
| 197 | [M]⁺ | Molecular Ion: Confirms the molecular weight. |
| 196 | [M-H]⁺ | Loss of a hydrogen atom. |
| 180 | [M-OH]⁺ | Loss of the hydroxyl group. |
| 168 | [M-CHO]⁺ | Loss of the aldehyde group, characteristic of benzaldehydes. |
| 151 | [M-NO₂]⁺ | Loss of the nitro group. |
| 123 | [M-NO₂-CO]⁺ | Subsequent loss of carbon monoxide from the aldehyde. |
Cross-Validation Point: The molecular weight of 197 Da determined by GC-MS must match the molecular formula C₈H₇NO₅ derived from definitive NMR analysis.
Spectroscopic Methods for Definitive Structural Elucidation
While chromatography assesses purity, spectroscopy provides the definitive, unambiguous structural proof.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol:
-
Sample: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which will show the acidic -OH proton).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, and 2D spectra like COSY and HSQC for full assignment.
Data Presentation: Predicted NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |
| -CHO (Aldehyde) | ~10.2 | ~189 | Deshielded proton and carbon due to electronegative oxygen. |
| Ar-OH (Phenolic) | ~11.5 | - | Acidic proton, broad signal, exchanges with D₂O. |
| Ar-H (H3) | ~7.8 | ~125 | Ortho to the electron-withdrawing NO₂ group, highly deshielded. |
| Ar-H (H6) | ~7.4 | ~115 | Ortho to the electron-donating -OCH₃ group, more shielded. |
| -OCH₃ (Methoxy) | ~3.9 | ~56 | Typical chemical shift for an aromatic methoxy group. |
| Ar-C-CHO | - | ~120 | Carbon attached to the aldehyde. |
| Ar-C-NO₂ | - | ~145 | Carbon attached to the nitro group, deshielded. |
| Ar-C-OH | - | ~158 | Carbon attached to the hydroxyl group. |
| Ar-C-OCH₃ | - | ~150 | Carbon attached to the methoxy group. |
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.
Experimental Protocol:
-
Sample: A small amount of solid powder.
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record spectrum from 4000-400 cm⁻¹.
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Phenolic O-H | 3200 - 3500 (broad) | O-H stretch (H-bonded) |
| Aromatic C-H | 3000 - 3100 | C-H stretch |
| Aldehyde C=O | 1680 - 1700 | C=O stretch |
| Aromatic C=C | 1580 - 1620 | C=C ring stretch |
| Nitro N-O | 1510 - 1550 (asymmetric) | N-O asymmetric stretch |
| Nitro N-O | 1330 - 1370 (symmetric) | N-O symmetric stretch |
| Ether C-O | 1200 - 1280 | Aryl-O stretch |
Cross-Validation Point: The functional groups identified by FT-IR (hydroxyl, aldehyde, nitro, ether) must all be present in the structure determined by NMR.
C. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated system and can be used for quantitative analysis as an orthogonal check to HPLC.
Experimental Protocol:
-
Sample: Prepare a dilute solution (~5-10 µg/mL) in a UV-transparent solvent like ethanol.
-
Instrumentation: Dual-beam UV-Vis spectrophotometer.
-
Acquisition: Scan from 200-600 nm.
Data Presentation: UV-Vis Absorption Data (in Ethanol)
| Parameter | Result | Interpretation |
| λmax 1 | ~260 nm | π → π* transition of the substituted aromatic ring. |
| λmax 2 | ~340 nm | n → π* transition associated with the nitro and carbonyl groups.[10][11] |
Conclusion
The characterization of a critical intermediate like this compound cannot rely on a single analytical technique. A rigorous cross-validation strategy, as detailed in this guide, is essential. By integrating the quantitative power of HPLC, the impurity-profiling and identity-confirming capability of GC-MS, and the definitive structural elucidation from NMR, FT-IR, and UV-Vis, we build a multi-faceted and scientifically sound understanding of the material. This orthogonal approach ensures that the data is trustworthy, reproducible, and provides the highest degree of confidence for researchers, scientists, and drug development professionals, ultimately safeguarding the quality of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. e-b-f.eu [e-b-f.eu]
- 9. database.ich.org [database.ich.org]
- 10. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
